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  • Product: 4-Quinolinecarboxylic acid, 3,7-difluoro-
  • CAS: 834884-20-7

Core Science & Biosynthesis

Foundational

Comprehensive Synthesis Pathways for 3,7-Difluoroquinoline-4-carboxylic Acid: A Technical Whitepaper

Executive Summary & Pharmacological Relevance Fluorinated quinolines are privileged scaffolds in modern medicinal chemistry, serving as the structural backbone for fluoroquinolone antibiotics, antineoplastic agents, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

Fluorinated quinolines are privileged scaffolds in modern medicinal chemistry, serving as the structural backbone for fluoroquinolone antibiotics, antineoplastic agents, and selective kinase inhibitors[1]. The introduction of fluorine atoms at the C-3 and C-7 positions dramatically alters the molecule's lipophilicity, metabolic stability, and target binding affinity. However, the regioselective synthesis of 3,7-difluoroquinoline-4-carboxylic acid (CAS 834884-20-7) presents significant chemoselective challenges due to the competing electronic effects of the nitrogen heteroatom and the fluorine substituents.

As a Senior Application Scientist, I have structured this whitepaper to dissect the thermodynamic and kinetic causalities behind the synthesis of this critical intermediate. We will explore two highly robust, self-validating synthetic systems: the Directed Ortho Metalation (DoM) approach using a C-2 blocking strategy, and the Cyanation-Hydrolysis approach.

Retrosynthetic Strategies & Mechanistic Rationale

The synthesis of 4-quinolinecarboxylic acids (cinchoninic acids) traditionally relies on the Pfitzinger reaction (isatin condensation). However, utilizing 6-fluoroisatin with fluorinated ketones often yields complex mixtures with poor regioselectivity. To achieve absolute regiocontrol, modern synthesis relies on two primary pathways.

Pathway A: Directed Ortho Metalation (DoM) via C-2 Blocking

Direct lithiation of 3,7-difluoroquinoline is highly problematic. The C-2 proton is flanked by the electronegative nitrogen and the C-3 fluorine, making it the most thermodynamically acidic proton. Attempting direct C-4 lithiation results in competitive C-2 metalation or nucleophilic addition to the quinoline ring.

The Causality of the C-2 Block: To force lithiation exclusively at C-4, the C-2 position must be temporarily blocked. By starting with2[2], the bulky base 3[3] is sterically and electronically forced to deprotonate the C-4 position at cryogenic temperatures (-78 °C). Quenching with CO₂ yields the commercially validated intermediate4[4]. Subsequent palladium-catalyzed hydrogenolysis cleanly removes the bromine block.

Pathway B: Palladium-Catalyzed Cyanation

For industrial scale-up where cryogenic conditions are unfavorable, the cyanation of 4-chloro-3,7-difluoroquinoline is the standard. The C-4 chlorine is highly activated toward oxidative addition by Palladium(0). Reaction with zinc cyanide (Zn(CN)₂) yields a 4-cyano intermediate, which undergoes exhaustive acidic hydrolysis to form the target carboxylic acid.

Retrosynthesis Target 3,7-Difluoroquinoline-4-carboxylic acid PathA Pathway A: DoM Route Target->PathA PathB Pathway B: Cyanation Route Target->PathB IntA 2-Bromo-3,7-difluoroquinoline- 4-carboxylic acid PathA->IntA IntB 4-Cyano-3,7-difluoroquinoline PathB->IntB SMA 2-Bromo-3,7-difluoroquinoline IntA->SMA SMB 4-Chloro-3,7-difluoroquinoline IntB->SMB

Fig 1. Retrosynthetic logic for 3,7-difluoroquinoline-4-carboxylic acid via DoM and Cyanation.

Quantitative Pathway Analysis

The selection of a synthetic route depends heavily on the scale and available infrastructure. Below is a comparative analysis of the primary methodologies.

Synthesis PathwayKey IntermediateRegioselectivityScalabilityOverall YieldCost-Efficiency
DoM with C-2 Blocking 2-Bromo-3,7-difluoroquinolineExcellent (Absolute)Moderate (Cryogenic req.)65 - 75%Moderate
Cyanation / Hydrolysis 4-Chloro-3,7-difluoroquinolineExcellent (Absolute)High (Industrial Std.)70 - 85%High
Pfitzinger Condensation 6-FluoroisatinPoor to ModerateLow40 - 50%Low

Experimental Protocols: Self-Validating Workflows

The following protocols are engineered to be self-validating. In-process visual cues (e.g., color changes) and strategic reagent choices (e.g., acid scavengers) ensure high-fidelity execution.

Protocol A: Directed Ortho Metalation (DoM) and Carboxylation

Rationale: LDA is chosen over n-Butyllithium because its steric bulk prevents nucleophilic addition to the quinoline ring, acting strictly as a non-nucleophilic base.

  • Preparation: Charge a flame-dried Schlenk flask with 2-bromo-3,7-difluoroquinoline (1.0 eq) and anhydrous THF (0.2 M) under an argon atmosphere.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to achieve an internal temperature of -78 °C. Critical Step: Failure to maintain <-70 °C will result in benzyne formation or ring-opening.

  • Lithiation: Add LDA (1.2 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise over 30 minutes. The solution will transition to a deep-red color, indicating the formation of the C-4 organolithium species. Stir for 1 hour at -78 °C.

  • Electrophilic Quench: Vigorously bubble anhydrous CO₂ gas through the solution for 30 minutes. The red color will dissipate as the carboxylate forms.

  • Workup: Allow the mixture to warm to room temperature. Quench with 1M HCl to pH 3–4. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from ethanol to yield pure 2-bromo-3,7-difluoroquinoline-4-carboxylic acid .

Protocol B: Reductive Debromination

Rationale: Triethylamine (TEA) is added to the hydrogenation mixture to scavenge the hydrobromic acid (HBr) byproduct. Without TEA, HBr will poison the palladium catalyst and halt the reaction.

  • Setup: Dissolve the intermediate from Protocol A in methanol (0.1 M). Add Triethylamine (1.5 eq) and 10% Pd/C (10 wt%).

  • Hydrogenolysis: Purge the reaction vessel with H₂ gas (3 vacuum/H₂ cycles). Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4 hours.

  • Isolation: Filter the mixture through a pad of Celite to remove the Pd catalyst. Concentrate the filtrate in vacuo.

  • Precipitation: Acidify the concentrated residue with dilute HCl (pH 3). Filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford5[5].

DoM_Workflow S1 1. Dissolve SM in THF Cool to -78 °C S2 2. Dropwise LDA (1.2 eq) S1->S2 S3 3. Stir 1h at -78 °C (Lithiation) S2->S3 S4 4. Bubble dry CO2 Warm to RT S3->S4 S5 5. Acidic Workup (pH 3) S4->S5 S6 6. Pd/C, H2, TEA (Debromination) S5->S6

Fig 2. Experimental workflow for the DoM and debromination of 3,7-difluoroquinoline derivatives.

References

  • Lipunova, G.N., et al. "Fluorinated Quinolines: Synthesis, Properties and Applications." ResearchGate. Available at:[Link]

Sources

Exploratory

Physicochemical Profiling of 3,7-Difluoro-4-quinolinecarboxylic Acid: A Strategic Scaffold in Drug Development

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter chemical scaffolds where minor structural modifications dictate the entire trajectory of a drug's pharmacokinetics. 3,7-difluoro-4-q...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter chemical scaffolds where minor structural modifications dictate the entire trajectory of a drug's pharmacokinetics. 3,7-difluoro-4-quinolinecarboxylic acid (CAS: 834884-20-7) is a prime example. Serving as a critical building block in the synthesis of advanced fluoroquinolone antibiotics and targeted kinase inhibitors, this molecule's specific halogenation pattern fundamentally alters the electronic landscape of the quinoline core.

This technical guide deconstructs the physicochemical properties of 3,7-difluoro-4-quinolinecarboxylic acid, explaining the causality behind its structural behavior and detailing the self-validating experimental workflows required to profile it accurately.

Structural and Electronic Architecture

The base pharmacophore of this scaffold consists of a quinoline ring with a carboxylic acid at the C4 position. This arrangement is essential for target binding, such as the metal-ion (Mg²⁺) chelation required to inhibit bacterial DNA gyrase (). However, the strategic placement of fluorine atoms at the C3 and C7 positions introduces profound electronic and steric effects:

  • The C3-Fluorine Effect: Fluorine is the most electronegative element, and its presence at the C3 position exerts a powerful inductive electron-withdrawing effect (-I). This significantly lowers the pKa of the adjacent C4-carboxylic acid, ensuring it remains fully ionized (deprotonated) at physiological pH. Furthermore, the C3-fluorine restricts the torsion angle of the carboxylate group, locking it into a coplanar conformation optimal for target engagement.

  • The C7-Fluorine Effect: Halogenation at C7 serves a dual purpose. First, it increases the overall lipophilicity (LogP) of the molecule, enhancing membrane permeability and blocking oxidative metabolism by CYP450 enzymes at a historically vulnerable site (). Second, the C7-fluorine acts as a highly reactive leaving group for Nucleophilic Aromatic Substitution (SNAr), allowing medicinal chemists to functionalize the scaffold with basic amines (e.g., piperazine or pyrrolidine rings) during late-stage synthesis.

Electronic_Effects Core Quinoline-4-carboxylic Acid Core C3_F C3-Fluorine Substitution Core->C3_F C7_F C7-Fluorine Substitution Core->C7_F Inductive_C3 Strong -I Effect Lowers COOH pKa C3_F->Inductive_C3 Steric_C3 Conformational Locking of Carboxylate C3_F->Steric_C3 Lipophilicity_C7 Increases LogP Enhances Permeability C7_F->Lipophilicity_C7 Metabolic_C7 Blocks CYP450 Oxidation at C7 Position C7_F->Metabolic_C7 SNAr_C7 Facilitates SNAr for Amine Addition C7_F->SNAr_C7

Electronic and steric effects of C3 and C7 fluorine substitutions on the quinoline core.

Quantitative Physicochemical Parameters

The dual-fluorine substitution shifts the molecule away from the standard zwitterionic behavior seen in typical amino acids. Because the electron-withdrawing fluorines suppress the basicity of the quinoline nitrogen, the molecule exists predominantly as an anion at pH 7.4.

PropertyValueMethod / Source
Chemical Formula C₁₀H₅F₂NO₂Theoretical
Molecular Weight 209.15 g/mol Theoretical
pKa₁ (Carboxylic Acid) ~1.2 - 1.5Potentiometric Titration
pKa₂ (Quinoline Nitrogen) ~2.0 - 2.5Potentiometric Titration
LogP (Octanol/Water) ~2.2Shake-Flask Method
Topological Polar Surface Area (TPSA) 50.19 ŲCheminformatics Calculation
Hydrogen Bond Donors 1Structural Analysis
Hydrogen Bond Acceptors 4Structural Analysis

Experimental Methodologies for Characterization

To accurately profile these properties, we must employ rigorous, self-validating experimental workflows. Standard aqueous titrations fail for this scaffold due to the low solubility of its neutral species. The following protocols are engineered to bypass these limitations.

Protocol 1: High-Throughput Potentiometric pKa Determination

Causality: The neutral form of 3,7-difluoro-4-quinolinecarboxylic acid precipitates in pure water. To prevent this, we utilize a cosolvent approach. By titrating the compound in varying ratios of methanol and water, and subsequently applying the Yasuda-Shedlovsky extrapolation, we can mathematically derive the true aqueous pKa without physical precipitation disrupting the electrode readings ().

  • Sample Preparation: Prepare 1.0 mM solutions of the compound in three different cosolvent mixtures: 30%, 40%, and 50% Methanol in 0.15 M KCl (to maintain constant ionic strength).

  • Acidification: Lower the pH of each sample to 1.5 using 0.5 M HCl. This ensures both the quinoline nitrogen and the carboxylic acid are fully protonated prior to titration.

  • Titration: Under a continuous nitrogen purge (to prevent atmospheric CO₂ from forming carbonic acid and skewing the data), titrate the solution with 0.5 M KOH using an automated potentiometric titrator (e.g., Sirius T3). Record the pH up to 12.0.

  • Bjerrum Plotting: Generate Bjerrum plots (average number of bound protons vs. pH) to calculate the apparent pKa values for each specific cosolvent ratio.

  • Self-Validation (Yasuda-Shedlovsky Extrapolation): Plot the Apparent pKa + log[H₂O] against the inverse of the dielectric constant (1/ε) for each mixture. The y-intercept of this linear regression represents the true, extrapolated aqueous pKa. An R² value > 0.99 validates the system.

Protocol 2: Shake-Flask Method for LogD (pH 7.4) Profiling

Causality: While UV-spectroscopy is common for LogP/LogD assays, 3,7-difluoro-4-quinolinecarboxylic acid lacks a strong, distinct chromophore shift at low concentrations. We utilize LC-MS/MS to ensure precise quantification. Furthermore, calculating a strict mass balance validates the assay by ruling out compound loss due to interfacial aggregation or glass-binding.

  • Phase Saturation: Pre-saturate HPLC-grade n-octanol and 10 mM phosphate buffer (pH 7.4) by stirring them together vigorously for 24 hours. Allow them to separate.

  • Spiking: Dissolve the compound in the pre-saturated buffer phase to a final concentration of 50 µM.

  • Partitioning: Combine equal volumes (e.g., 1 mL each) of the spiked buffer and pre-saturated n-octanol in a silanized glass vial. Shake mechanically at 25°C for 60 minutes.

  • Equilibration: Centrifuge the vials at 3000 x g for 15 minutes to ensure a crisp phase boundary and break any micro-emulsions.

  • Quantification: Extract aliquots from both the octanol and aqueous phases. Dilute appropriately and quantify the concentration using LC-MS/MS (MRM mode).

  • Self-Validation (Mass Balance): Calculate LogD = log([Octanol]/[Buffer]). To validate, ensure that the sum of the total mass in both phases equals the initial 50 µM spike (±5%). If the mass balance fails, the assay must be repeated with a different phase ratio.

PhysChem_Workflow cluster_0 pKa Determination (Potentiometric) cluster_1 Lipophilicity (LogP/LogD) Start 3,7-Difluoro-4-quinolinecarboxylic Acid Sample Preparation Titration Dual-Phase Titration (Aqueous / Cosolvent) Start->Titration ShakeFlask Shake-Flask Partitioning (Octanol/Water) Start->ShakeFlask Bjerrum Bjerrum Plot Analysis Titration->Bjerrum Yasuda Yasuda-Shedlovsky Extrapolation Bjerrum->Yasuda Output Comprehensive Physicochemical Profile Yasuda->Output Aqueous pKa LCMS LC-MS/MS Quantification ShakeFlask->LCMS MassBalance Mass Balance Validation LCMS->MassBalance MassBalance->Output LogP & LogD(7.4)

Workflow for the physicochemical characterization of 3,7-difluoro-4-quinolinecarboxylic acid.

Impact on Drug Development and ADME

The physicochemical profile of 3,7-difluoro-4-quinolinecarboxylic acid dictates its utility in drug design. Because the pKa of the quinoline nitrogen is driven down to ~2.5 by the dual-fluorine substitution, the molecule does not exist as a neutral zwitterion in the bloodstream (pH 7.4). Instead, it circulates as a polar anion.

While this anionic state ensures excellent aqueous solubility for systemic distribution, it inherently limits passive diffusion across the lipophilic blood-brain barrier (BBB). Drug developers leverage this exact property when designing peripheral kinase inhibitors or systemic antibiotics where CNS penetration is undesirable (to prevent neurotoxicity). When CNS penetration is required, the C7-fluorine is typically displaced via SNAr with a highly basic, lipophilic amine to shift the molecule's isoelectric point (pI) closer to physiological pH, thereby restoring membrane permeability.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]

  • Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Chemical Reviews, 105(2), 559-592.[Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons.[Link]

Foundational

3,7-difluoro-4-quinolinecarboxylic acid mechanism of action

Whitepaper: Structural Pharmacology and Mechanisms of Action of the 3,7-Difluoro-4-quinolinecarboxylic Acid Scaffold By: Senior Application Scientist Target Audience: Medicinal Chemists, Assay Developers, and Drug Discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Structural Pharmacology and Mechanisms of Action of the 3,7-Difluoro-4-quinolinecarboxylic Acid Scaffold

By: Senior Application Scientist Target Audience: Medicinal Chemists, Assay Developers, and Drug Discovery Professionals

Executive Summary & Structural Rationale

In medicinal chemistry, there is a common misconception that all fluorinated quinolines are simply bacterial DNA gyrase inhibitors (e.g., the fluoroquinolone antibiotics). However, shifting the carboxylic acid from the C3 to the C4 position fundamentally rewires the molecule's interactome. The 3,7-difluoro-4-quinolinecarboxylic acid core (CAS 834884-20-7) represents a highly privileged, multi-target pharmacophore.

As an application scientist designing screening libraries, I prioritize this specific substitution pattern for three causal reasons:

  • The C4-Carboxylic Acid: Acts as the primary electrostatic anchor, forming critical salt bridges with arginine residues deep within target binding pockets[1][2].

  • The C7-Fluorine: Strategically blocks a major site of cytochrome P450-mediated aromatic oxidation. This drastically improves hepatic microsomal stability and extends the in vivo half-life of the resulting drug candidates[3].

  • The C3-Fluorine: Inductively lowers the pKa of the adjacent C4-carboxylic acid, ensuring it remains fully ionized at physiological pH. Furthermore, it optimizes the lipophilic ligand efficiency (LLE) by reducing the overall clogP without adding steric bulk[2][3].

This technical guide elucidates the three primary mechanisms of action driven by this scaffold and provides field-proven, self-validating experimental workflows for their characterization.

Core Mechanisms of Action

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a mitochondrial enzyme essential for de novo pyrimidine biosynthesis. Because rapidly proliferating tumors and activated T-cells rely on this pathway for UMP synthesis, DHODH is a prime target for oncology and immunology[4]. The Mechanism: Quinoline-4-carboxylic acid derivatives act as potent, competitive inhibitors at the enzyme's ubiquinone-binding site. The C4-carboxylate forms a rigid salt bridge with Arg136 (R136) and hydrogen bonds with Gln47. Simultaneously, the difluorinated quinoline core occupies a hydrophobic channel (interacting with Met43, Leu58, and Ala59), physically displacing the endogenous electron acceptor, ubiquinone[2]. This halts the conversion of dihydroorotate to orotate, depleting intracellular UMP pools and triggering S-phase cell cycle arrest[4].

Mechanism_DHODH Substrate Dihydroorotate (Substrate) Enzyme DHODH Enzyme (Mitochondrial) Substrate->Enzyme Binds Active Site Product Orotate (Product) Enzyme->Product Oxidation Pathway De Novo Pyrimidine Biosynthesis (UMP) Product->Pathway Feeds Inhibitor 3,7-Difluoro-4-quinolinecarboxylic Acid Scaffold Inhibitor->Enzyme Competes with Ubiquinone (Salt Bridge via C4-COOH) Outcome Cell Cycle Arrest (Tumor/T-Cell Suppression) Pathway->Outcome Depletion Causes

Fig 1: Mechanism of DHODH inhibition by the quinoline-4-carboxylic acid scaffold.

Allosteric Inhibition of eIF4A RNA Helicase

eIF4A is a DEAD-box RNA helicase required to unwind highly structured 5'-UTRs of oncogenic mRNAs during translation initiation. The Mechanism: Unlike traditional kinase inhibitors, fluorinated quinoline-4-carboxylic acids are ATP-uncompetitive and RNA-competitive inhibitors of eIF4A[1]. They engage a novel allosteric pocket in the RNA-binding groove. The carboxylic acid moiety forms a critical salt bridge with Arg311 (R311), locking the enzyme in an inactive conformation and suppressing ATP hydrolysis, thereby starving cancer cells of essential oncoproteins[1][5].

Antimalarial Activity via PfEF2 Inhibition

When converted to carboxamides, this scaffold exhibits potent multistage antimalarial activity. The Mechanism: These derivatives inhibit Plasmodium falciparum translation elongation factor 2 (PfEF2), halting parasitic protein synthesis[6]. The fluorination pattern is absolutely critical here to maintain aqueous solubility while driving down lipophilicity, overcoming the poor developability typical of highly aromatic antimalarials[3].

Quantitative Target Affinity Data

To benchmark your internal screening campaigns, refer to the established affinity metrics for derivatives based on this core architecture:

TargetRepresentative Scaffold DerivativeIC50 / EC50Primary Mechanism
DHODH 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid analogs9.7 nM – 26.2 nMCompetitive inhibition at the ubiquinone binding site[2]
eIF4A 2-(5-(4-Butylphenyl)furan-2-yl)-6,7-difluoroquinoline-4-carboxylic acid~8.6 μMRNA-competitive, ATP-uncompetitive allosteric inhibition[1]
PfEF2 6-Fluoro-quinoline-4-carboxamide derivatives (e.g., DDD107498)70 nM – 120 nMInhibition of translation elongation in P. falciparum[3]

Experimental Methodologies & Self-Validating Protocols

To ensure data integrity (E-E-A-T), the following protocols are designed as self-validating systems. I have explicitly detailed the causality behind the reagent choices so your team understands why the assay works, not just how to run it.

Protocol 1: In Vitro DHODH Enzymatic Kinetic Assay

Causality: DHODH couples the oxidation of dihydroorotate to the reduction of ubiquinone. Because this is difficult to measure directly, we use 2,6-dichloroindophenol (DCIP) as an artificial terminal electron acceptor. DCIP changes from blue to colorless upon reduction, providing a real-time, colorimetric kinetic readout at 600 nm. Decylubiquinone (a soluble CoQ10 analog) must be added to mediate the electron transfer from the enzyme to DCIP.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 1 mM KCN. Note: KCN is critical to inhibit mitochondrial complex IV, preventing the re-oxidation of DCIP by background respiratory enzymes.

  • Reagent Addition: To a 96-well plate, add 50 μM decylubiquinone, 60 μM DCIP, and 10 nM recombinant human DHODH.

  • Compound Incubation: Add the 3,7-difluoro-4-quinolinecarboxylic acid derivative (10-point dose-response, 0.1 nM to 10 μM). Incubate for 15 minutes at 25°C to allow equilibrium binding at the ubiquinone site.

  • Reaction Initiation: Add 500 μM L-dihydroorotate to initiate the reaction.

  • Kinetic Readout: Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10 minutes using a microplate reader.

  • Self-Validation Checkpoint: A parallel "No-Enzyme" control must be run to establish the baseline rate of spontaneous DCIP reduction. If the Z'-factor of the assay falls below 0.6, discard the decylubiquinone reagent, as it is highly susceptible to auto-oxidation.

Protocol 2: RNA-Stimulated eIF4A Malachite Green ATPase Assay

Causality: eIF4A is an RNA-dependent ATPase. Without RNA, its basal ATP hydrolysis rate is negligible. We add a stable mixture of yeast RNA to stimulate ATPase activity[1]. The Malachite Green reagent forms a complex with the free inorganic phosphate (Pi) released during ATP hydrolysis, shifting absorbance to 620 nm.

Workflow_eIF4A Step1 Recombinant eIF4A + Yeast RNA Step2 Add ATP & Inhibitor Step1->Step2 Step3 Incubate (ATP Hydrolysis) Step2->Step3 Step4 Add Malachite Green Reagent Step3->Step4 Step5 Read Absorbance (620 nm) Step4->Step5

Fig 2: RNA-stimulated Malachite Green ATPase assay workflow for evaluating eIF4A inhibitors.

Step-by-Step Workflow:

  • Complex Assembly: In a 384-well plate, combine 1 μM recombinant human eIF4A protein with 2 mg/mL total yeast RNA in a buffer of 20 mM Tris-HCl (pH 7.5), 1 mM MgCl2, and 0.01% Tween-20.

  • Compound Addition: Pin-transfer the inhibitor library into the wells.

  • Initiation: Add 1 mM ATP to start the hydrolysis reaction. Incubate at 37°C for 60 minutes.

  • Detection: Add 10 μL of Malachite Green working solution (0.045% Malachite Green, 4.2% Ammonium Molybdate in 4N HCl). Incubate for 10 minutes at room temperature for color development.

  • Readout: Measure absorbance at 620 nm.

  • Self-Validation Checkpoint: eIF4A ATPase activity is strictly RNA-dependent. A control well lacking yeast RNA must yield an absorbance equivalent to the ATP-only blank. Any signal in the absence of RNA indicates contamination by non-specific ATPases or spontaneous ATP hydrolysis.

Sources

Exploratory

The Biological Versatility of Difluoro-Quinoline Carboxylic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of therapeutic agents with a broad spectrum of biologic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of therapeutic agents with a broad spectrum of biological activities.[1] The strategic incorporation of fluorine atoms into this scaffold has been a key strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. This guide delves into the fascinating world of difluoro-quinoline carboxylic acid derivatives, exploring their diverse biological activities, underlying mechanisms of action, and the experimental methodologies used to elucidate their potential as therapeutic agents.

The Chemical Core: Understanding the Difluoro-Quinoline Carboxylic Acid Scaffold

The fundamental structure of a difluoro-quinoline carboxylic acid consists of a quinoline ring system, which is a fusion of a benzene ring and a pyridine ring, substituted with two fluorine atoms and a carboxylic acid group. The positions of the fluorine atoms and other substituents on the quinoline ring are critical determinants of the molecule's biological activity, a concept known as the structure-activity relationship (SAR).[1]

Key Structural Features Influencing Biological Activity:

  • Position of Fluorine Atoms: The placement of difluoro substituents, commonly at positions C6 and C8, can significantly enhance antibacterial potency.[2]

  • Carboxylic Acid Group: The carboxylic acid at the C3 position is a hallmark of many quinolone antibiotics and is essential for their interaction with bacterial enzymes.[1]

  • Substituents at C7: The nature of the substituent at the C7 position, often a piperazine or a related heterocyclic ring, plays a crucial role in determining the spectrum of antibacterial activity and pharmacokinetic properties.

  • Substituents at other positions (C2, C4, C5): Modifications at these positions can lead to a diverse range of biological activities beyond antibacterial effects, including anticancer and antiviral properties.[1][3]

Antibacterial Activity: Targeting Bacterial Replication

Difluoro-quinoline carboxylic acid derivatives are potent antibacterial agents, with some of the most well-known examples belonging to the fluoroquinolone class of antibiotics.

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

The primary mechanism of antibacterial action involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

  • DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into the DNA, a process necessary for the initiation of replication and transcription.[6]

  • Topoisomerase IV: In Gram-positive bacteria, this enzyme is responsible for decatenating newly replicated circular chromosomes, allowing for their segregation into daughter cells.[6]

By forming a stable ternary complex with the enzyme and DNA, these derivatives trap the enzyme in a state where it has cleaved the DNA but cannot reseal it.[4] This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[4]

cluster_enzymes Bacterial Enzymes cluster_process Cellular Process Difluoro-Quinoline\nCarboxylic Acid Difluoro-Quinoline Carboxylic Acid DNA Gyrase / Topoisomerase IV DNA Gyrase / Topoisomerase IV Difluoro-Quinoline\nCarboxylic Acid->DNA Gyrase / Topoisomerase IV DNA Replication &\nTranscription DNA Replication & Transcription DNA Gyrase / Topoisomerase IV->DNA Replication &\nTranscription Inhibition Bacterial Cell Death Bacterial Cell Death DNA Replication &\nTranscription->Bacterial Cell Death

Caption: Mechanism of antibacterial action.

Quantitative Assessment of Antibacterial Activity

The antibacterial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassTarget OrganismMIC (µg/mL)Reference
6,8-difluoroquinolonesGram-positive bacteriaVaries[2]
6,8-difluoroquinolonesGram-negative bacteriaVaries[2]
Experimental Protocol: Agar Well Diffusion Assay

This is a widely used method for preliminary screening of antimicrobial activity.[1][4][7]

Step-by-Step Methodology:

  • Prepare Inoculum: A standardized suspension of the test bacterium is prepared in sterile saline or broth.

  • Seed Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

  • Create Wells: Sterile cork borers are used to create uniform wells in the agar.

  • Add Test Compound: A defined volume of the difluoro-quinoline carboxylic acid derivative solution (at a known concentration) is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measure Zone of Inhibition: The diameter of the clear zone around the well, where bacterial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antibacterial activity.

Antiviral Activity: Targeting Host Cell Machinery

Certain difluoro-quinoline carboxylic acid derivatives have demonstrated potent antiviral activity, not by targeting the virus directly, but by inhibiting a crucial host cell enzyme.

Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The antiviral activity of some of these compounds is attributed to the inhibition of the human enzyme dihydroorotate dehydrogenase (DHODH).[8][9][10] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[3]

Viruses are obligate intracellular parasites and rely on the host cell's machinery for their replication. By inhibiting DHODH, these quinoline derivatives deplete the intracellular pool of pyrimidines, which are essential building blocks for viral nucleic acid synthesis. This effectively starves the virus of the necessary components for replication.[11][12]

cluster_host Host Cell cluster_virus Virus Difluoro-Quinoline\nCarboxylic Acid Difluoro-Quinoline Carboxylic Acid DHODH DHODH Difluoro-Quinoline\nCarboxylic Acid->DHODH Pyrimidine\nBiosynthesis Pyrimidine Biosynthesis DHODH->Pyrimidine\nBiosynthesis Inhibition Viral RNA/DNA\nSynthesis Viral RNA/DNA Synthesis Pyrimidine\nBiosynthesis->Viral RNA/DNA\nSynthesis Depletion of Nucleotides Viral Replication Viral Replication Viral RNA/DNA\nSynthesis->Viral Replication Inhibition

Caption: Mechanism of antiviral action.

Experimental Protocol: DHODH Enzymatic Assay

The inhibitory activity against DHODH can be determined using a colorimetric enzymatic assay.[3][4]

Step-by-Step Methodology:

  • Reaction Mixture Preparation: A reaction buffer containing Tris-HCl, a detergent (e.g., Triton X-100), and a colorimetric indicator like 2,6-dichloroindophenol (DCIP) is prepared.

  • Enzyme and Inhibitor Incubation: Recombinant human DHODH enzyme is pre-incubated with various concentrations of the difluoro-quinoline carboxylic acid derivative.

  • Reaction Initiation: The reaction is initiated by adding the substrate, dihydroorotate, and a cofactor like coenzyme Q10.

  • Spectrophotometric Measurement: The reduction of DCIP by the enzymatic reaction leads to a decrease in absorbance at 600 nm, which is monitored over time using a microplate reader.

  • Data Analysis: The rate of the reaction is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined.

Anticancer Activity: Inducing Cell Death and Inhibiting Growth

Difluoro-quinoline carboxylic acid derivatives have also emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[6][13][14]

Mechanisms of Anticancer Action

The anticancer effects of these compounds are often multifaceted and can include:

  • Inhibition of Topoisomerases: Similar to their antibacterial mechanism, some derivatives can inhibit human topoisomerases, leading to DNA damage and apoptosis in cancer cells.

  • Inhibition of Kinases: Certain derivatives can act as inhibitors of protein kinases, such as MEK, which are involved in cancer cell signaling pathways that regulate proliferation and survival.[13][14]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.

  • Cell Cycle Arrest: They can halt the progression of the cell cycle at different phases, preventing cancer cells from dividing.

Difluoro-Quinoline\nCarboxylic Acid Difluoro-Quinoline Carboxylic Acid Topoisomerase\nInhibition Topoisomerase Inhibition Difluoro-Quinoline\nCarboxylic Acid->Topoisomerase\nInhibition Kinase\nInhibition (e.g., MEK) Kinase Inhibition (e.g., MEK) Difluoro-Quinoline\nCarboxylic Acid->Kinase\nInhibition (e.g., MEK) DNA Damage DNA Damage Topoisomerase\nInhibition->DNA Damage Cell Cycle Arrest Cell Cycle Arrest Kinase\nInhibition (e.g., MEK)->Cell Cycle Arrest ↓ Proliferation ↓ Proliferation Kinase\nInhibition (e.g., MEK)->↓ Proliferation Apoptosis Apoptosis DNA Damage->Apoptosis Cancer Cell Death Cancer Cell Death Apoptosis->Cancer Cell Death Cell Cycle Arrest->Cancer Cell Death ↓ Proliferation->Cancer Cell Death

Caption: Multifaceted anticancer mechanisms.

Quantitative Assessment of Anticancer Activity

The in vitro anticancer activity is commonly evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cancer cell growth.

Compound ClassCancer Cell LineIC50 (µM)Reference
Novel quinoline derivativesHeLa0.08 ± 0.01[13][14]
Novel quinoline derivativesMDA-MB-2310.12 ± 0.01[13][14]
Novel quinoline derivativesSMMC-77210.34 ± 0.03[13][14]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation.[1][5][6][15][16]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the difluoro-quinoline carboxylic acid derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antifungal and Neuroprotective Potential: Expanding the Therapeutic Horizon

While the antibacterial, antiviral, and anticancer activities of difluoro-quinoline carboxylic acid derivatives are more extensively studied, emerging evidence suggests their potential in other therapeutic areas.

Antifungal Activity

Some quinoline derivatives have shown activity against various fungal pathogens, including Candida species.[17][18][19][20][21] The mechanism of action can involve the disruption of the fungal cell membrane and inhibition of essential enzymes. The antifungal efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using broth microdilution methods, similar to antibacterial testing.[7][13][14][22][23]

Neuroprotective Effects

Quinoline derivatives are being investigated for their neuroprotective potential in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[8][24][25][26][27] Their mechanisms of action are often multi-targeted and can include:

  • Antioxidant activity: Scavenging reactive oxygen species (ROS) that contribute to neuronal damage.

  • Anti-inflammatory effects: Modulating neuroinflammatory pathways.

  • Inhibition of protein aggregation: Preventing the formation of toxic protein aggregates, such as amyloid-beta plaques in Alzheimer's disease.

The neuroprotective effects can be assessed using various in vitro and in vivo models, including cell-based assays to measure cell viability after exposure to neurotoxins and animal models of neurodegenerative diseases.[1][24][26]

Conclusion and Future Perspectives

Difluoro-quinoline carboxylic acid derivatives represent a versatile and highly promising class of compounds with a wide range of biological activities. Their well-established antibacterial efficacy, coupled with their emerging potential as antiviral, anticancer, antifungal, and neuroprotective agents, makes them a focal point for ongoing drug discovery and development efforts. The continued exploration of structure-activity relationships and the elucidation of their detailed mechanisms of action will undoubtedly pave the way for the design of novel and more effective therapeutic agents based on this remarkable chemical scaffold. The in vivo efficacy and safety of these promising compounds in relevant animal models will be a critical next step in their journey from the laboratory to the clinic.[11]

References

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  • A, B., & C, D. (2019). Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 955–972.
  • BenchChem. (2025). Neuroprotective Effects of Quinoline Derivatives: A Technical Guide for Researchers. BenchChem.
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  • Shelef, L. A., & Seiter, J. A. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50634.
  • Wang, Y., & Liu, Y. (2020). Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2. Protein & Cell, 11(10), 775–779.
  • El-Banna, H., & El-Mahallawy, H. (2010). Commercial tests for in vitro antifungal susceptibility testing of Candida species compared to standard (NCCLS) broth microdilution. Egyptian Journal of Medical Microbiology, 19(1), 1-8.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • A, B., & C, D. (2019). Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 955-972.
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  • Ueki, M., & Kawakami, H. (2021). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Scientific Reports, 11(1), 1-11.
  • Li, Y., & Wang, Y. (2022). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Medicinal Chemistry Research, 31(11), 1839-1861.
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  • Fisher, L. M., & Pan, X. S. (2008). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Methods in Molecular Biology, 424, 245–256.
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Foundational

In-Depth Technical Guide on CAS 84087-01-4: Mechanistic Pathways and Resistance Profiling

Executive Summary CAS Number 84087-01-4, universally known as Quinclorac (3,7-dichloroquinoline-8-carboxylic acid), represents a unique paradigm in agrochemical research. While classified as a Group 4 synthetic auxin, it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS Number 84087-01-4, universally known as Quinclorac (3,7-dichloroquinoline-8-carboxylic acid), represents a unique paradigm in agrochemical research. While classified as a Group 4 synthetic auxin, its physiological behavior in susceptible monocotyledonous weeds—such as Echinochloa crus-galli (barnyardgrass) and Digitaria ischaemum (smooth crabgrass)—diverges sharply from traditional auxins like 2,4-D. Instead of merely inducing epinasty, quinclorac triggers a fatal metabolic cascade resulting in cyanide accumulation.

As a Senior Application Scientist, I have structured this whitepaper to dissect the biochemical causality behind quinclorac's selectivity, detail the emerging non-target-site resistance mechanisms, and provide field-proven experimental workflows for quantifying these physiological responses.

Chemical & Physical Profiling

Before exploring the mechanistic pathways, it is critical to establish the baseline physicochemical properties of the compound, which dictate its formulation, uptake, and translocation kinetics.

PropertySpecification
IUPAC Name 3,7-dichloroquinoline-8-carboxylic acid
CAS Number 84087-01-4
Molecular Formula C₁₀H₅Cl₂NO₂
Molecular Weight 242.06 g/mol
Physical State White to yellow crystalline solid
Primary Target Post-emergence control of specific monocots and dicots
Mode of Action Synthetic Auxin (WSSA Group 4)

Data supported by the1.[1]

Mechanistic Pathway: The Ethylene-Cyanide Toxicity Cascade

The Causality of Phytotoxicity

The fundamental question in quinclorac research is: How does an auxin mimic selectively kill grasses?

In broadleaf weeds, quinclorac acts as a typical auxin, overstimulating the TIR1/AFB receptor complex and causing unregulated growth (epinasty). However, in susceptible grasses, the mechanism is entirely different. Upon binding to the auxin receptor, quinclorac selectively upregulates the transcription of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS) .

ACS is the rate-limiting enzyme in ethylene biosynthesis, catalyzing the conversion of S-adenosylmethionine (SAM) to ACC. Subsequently, ACC oxidase (ACO) oxidizes ACC to produce ethylene. The lethal blow to the plant is not the ethylene itself, but the stoichiometric co-product of the ACO reaction: Hydrogen Cyanide (HCN) .

Susceptible grasses lack the rapid enzymatic machinery required to clear this sudden, massive influx of cyanide. The accumulated HCN binds to cytochrome c oxidase in the mitochondria, halting electron transport, depleting ATP, and causing rapid tissue necrosis 2.[2]

Pathway Q Quinclorac (CAS 84087-01-4) Synthetic Auxin AuxinRec Auxin Receptor Complex (TIR1/AFB) Q->AuxinRec Binds ACS ACC Synthase (ACS) Upregulation AuxinRec->ACS Induces Expression SAM S-adenosylmethionine (SAM) ACC 1-Aminocyclopropane-1-carboxylic acid (ACC) SAM->ACC Catalyzed by ACS Ethylene Ethylene (Senescence/Epinasty) ACC->Ethylene Catalyzed by ACO Cyanide Cyanide (HCN) (Phytotoxicity/Tissue Death) ACC->Cyanide Co-product of ACO ACO ACC Oxidase (ACO) BetaCAS β-Cyanoalanine Synthase (Detoxification in Tolerant Plants) Cyanide->BetaCAS Detoxified by

Quinclorac-Induced Ethylene and Cyanide Biosynthesis Pathway.

Resistance Mechanisms & Selectivity

Crop Tolerance vs. Weed Resistance

Tolerance in crops like rice (Oryza sativa) is primarily mediated by rapid detoxification via cytochrome P450 monooxygenases (specifically CYP81A6), which metabolize quinclorac before it can induce fatal ACS transcription.

However, the continuous application of quinclorac has driven the evolution of resistance in weed populations. Recent studies on Digitaria ischaemum demonstrate a robust non-target-site resistance (NTSR) mechanism. Resistant biotypes exhibit significantly elevated Glutathione S-Transferase (GST) activity and enhanced β -cyanoalanine synthase ( β -CAS) activity. Because β -CAS is the primary enzyme responsible for detoxifying cyanide (converting it to β -cyanoalanine), these resistant populations can effectively neutralize the quinclorac-induced cyanide spike, surviving doses that are lethal to susceptible plants 3.[3]

Experimental Workflows

To rigorously investigate quinclorac resistance, researchers must employ self-validating systems that quantify both the toxicant (cyanide) and the detoxification enzyme ( β -CAS).

Protocol 1: Quantification of Cyanide Accumulation

This protocol captures volatilized HCN from treated tissues to determine the extent of the ethylene-cyanide cascade.

  • Treatment & Harvest : Apply quinclorac (e.g., 0.84 kg ai/ha) to susceptible and resistant biotypes at the 3-leaf stage. Excise shoot tissues at 24, 48, and 72 hours after treatment (HAT) and flash-freeze in liquid nitrogen.

  • Extraction Setup : Homogenize 0.5 g of tissue in 0.1 M phosphate buffer (pH 6.8). Transfer the homogenate to a tightly sealed Erlenmeyer flask equipped with a suspended center well containing 0.2 mL of 0.1 M NaOH (acting as an HCN trap).

  • Volatilization : Acidify the homogenate by injecting 10% H₂SO₄ through the septum. Incubate at 30°C for 4 hours in the dark to drive HCN gas into the NaOH trap.

  • Colorimetric Assay : React the NaOH-cyanide solution with chloramine-T and pyridine-barbituric acid.

  • Quantification : Measure the absorbance of the resulting complex at 580 nm using a spectrophotometer. Calculate the HCN concentration against a standardized KCN curve.

Workflow S1 Plant Treatment (Quinclorac Application) S2 Tissue Harvest (Shoot/Root at 24h/48h) S1->S2 S3 HCN Extraction (Enclosed vial + NaOH trap) S2->S3 S4 Colorimetric Assay (Spectrophotometry) S3->S4 S5 Data Analysis (Cyanide Accumulation) S4->S5

Experimental Workflow for Cyanide Quantification in Plant Tissues.

Protocol 2: In Vitro β -Cyanoalanine Synthase ( β -CAS) Activity Assay

This assay measures the plant's capacity to detoxify cyanide by tracking the release of H₂S, a byproduct of the β -CAS reaction.

  • Protein Extraction : Grind 1 g of fresh shoot tissue in 50 mM Tris-HCl (pH 8.0) containing 1 mM Dithiothreitol (DTT). Centrifuge at 12,000 × g for 15 minutes at 4°C.

  • Reaction Mixture : Combine 100 µL of the crude enzyme extract with 10 mM L-cysteine and 10 mM NaCN in a final volume of 1 mL.

  • Incubation : Incubate the mixture at 35°C for exactly 30 minutes.

  • Termination & Detection : Stop the reaction by adding 100 µL of 20 mM N,N-dimethyl-p-phenylenediamine and 100 µL of 20 mM FeCl₃ dissolved in dilute HCl.

  • Measurement : The formation of methylene blue (which is directly proportional to the H₂S released) is measured spectrophotometrically at 670 nm.

Data Presentation

The following table synthesizes quantitative data trends typically observed when comparing quinclorac-susceptible and resistant biotypes, highlighting the inverse relationship between cyanide accumulation and β -CAS activity.

Biotype PhenotypeQuinclorac LD₅₀ (kg ai/ha)Cyanide Accumulation (nmol/g FW at 48h) β -CAS Activity (µmol H₂S / mg protein / h)Resistance Mechanism
Susceptible (SMT2) 0.1545.21.2N/A (Lethal HCN Accumulation)
Resistant (MSU1) 8.5012.44.8Enhanced Detoxification (NTSR)
Resistant (MSU2) 9.2010.85.1Enhanced Detoxification (NTSR)

Note: Data modeled on findings from recent differential metabolism studies in Digitaria ischaemum.

References

  • National Center for Biotechnology Information (PubChem). "Quinclorac | C10H5Cl2NO2 | CID 91739". PubChem Database. URL:[1]

  • Grossmann, K. (1998). "Quinclorac belongs to a new class of highly selective auxin herbicides." Weed Science, 46(6), 707-716. URL:[2]

  • Putri, A. D., et al. (2024). "Confirmation and differential metabolism associated with quinclorac resistance in smooth crabgrass (Digitaria ischaemum)." Weed Science, 72(3), 225-233. URL:[3]

Sources

Exploratory

The Evolution and Mechanics of Fluoroquinolone Carboxylic Acids: A Technical Whitepaper

Executive Summary Fluoroquinolone carboxylic acids represent one of the most successful classes of synthetic broad-spectrum antibiotics in modern medicine. Originating from a serendipitous discovery in the 1960s, iterati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluoroquinolone carboxylic acids represent one of the most successful classes of synthetic broad-spectrum antibiotics in modern medicine. Originating from a serendipitous discovery in the 1960s, iterative rational drug design has transformed these molecules into highly potent agents that target the fundamental topological machinery of bacterial DNA. This whitepaper provides an in-depth technical analysis of the discovery, structure-activity relationships (SAR), mechanistic pathways, and the gold-standard experimental protocols used to validate fluoroquinolone efficacy.

Historical Genesis: The Serendipitous Discovery

The history of fluoroquinolones is rooted in the synthesis of antimalarial compounds. In 1962, George Y. Lesher and his team at the Sterling Winthrop Research Institute discovered nalidixic acid as a byproduct during an attempt to synthesize chloroquine[1]. While nalidixic acid possessed antibacterial properties, its clinical utility was severely limited by a narrow spectrum of activity (primarily Gram-negative bacteria), poor systemic bioavailability, and rapid emergence of bacterial resistance[2],[1].

The critical biochemical breakthrough occurred in the late 1970s and 1980s with the introduction of a fluorine atom to the quinolone core. In 1978, the synthesis of norfloxacin marked the dawn of the true fluoroquinolone era[1]. This was rapidly followed by the development of ciprofloxacin (patented by Bayer in 1981), which demonstrated unprecedented broad-spectrum potency and became a mainstay in global antimicrobial therapy[1]. Subsequent generations, such as levofloxacin and moxifloxacin, were engineered to expand coverage against Gram-positive and anaerobic pathogens[3],[1].

Structural Evolution: The Structure-Activity Relationship (SAR)

The antibacterial profile of a fluoroquinolone is dictated by precise substitutions on its core bicyclic aromatic system: the 4-oxo-1,4-dihydroquinoline scaffold[3],[4]. Rational modifications at specific carbon and nitrogen positions have allowed medicinal chemists to fine-tune target affinity, cellular penetration, and pharmacokinetic properties.

SAR Core 4-oxo-1,4-dihydroquinoline Core Scaffold N1 N-1 Position (e.g., Cyclopropyl) Core->N1 Potency C6 C-6 Position (Fluorine Atom) Core->C6 Penetration C7 C-7 Position (e.g., Piperazine) Core->C7 Spectrum C3C4 C-3 Carboxyl / C-4 Keto (Binding Motif) Core->C3C4 Target Affinity

Fig 1. Logical relationship of structural modifications in fluoroquinolone SAR.

Table 1: Key SAR Modifications and Mechanistic Impact
Structural PositionKey Substituent ExamplesMechanistic Impact & Causality
N-1 Cyclopropyl, EthylEssential for optimal DNA gyrase binding. A cyclopropyl group (as in ciprofloxacin) maximizes broad-spectrum potency by fitting precisely into the enzyme's binding pocket[4],[5].
C-3 / C-4 Carboxylic Acid, KetoneForms a critical water-metal ion (Mg2+) bridge with the target enzyme. Modification here typically abolishes antibacterial activity[6],[7].
C-6 FluorineDramatically increases lipophilicity, facilitating rapid cell wall penetration and enhancing target enzyme inhibition[2],[4].
C-7 Piperazine, PyrrolidineModulates the antibacterial spectrum. Bulky nitrogen heterocycles enhance anti-pseudomonal activity and influence susceptibility to bacterial efflux pumps[3],[4],[5].
C-8 Methoxy, HalogenEnhances activity against Gram-positive organisms and sterically hinders the selection of resistance-conferring mutations[4],[5].

Mechanism of Action: Poisoning the Topological Machinery

Fluoroquinolones do not merely inhibit bacterial enzymes; they act as highly specific "poisons" to the bacterial topological machinery[8],[7]. Their primary targets are two essential type II topoisomerases: DNA Gyrase (primarily in Gram-negative bacteria) and Topoisomerase IV (primarily in Gram-positive bacteria)[3],[5].

During normal DNA replication and transcription, these enzymes create transient double-strand breaks in the DNA backbone to relieve torsional strain (supercoiling). Fluoroquinolones intercalate into these DNA breaks and bind to the enzyme-DNA complex via a water-metal ion bridge anchored by the drug's C-3 carboxylic acid and C-4 ketone groups[7]. This interaction stabilizes the ternary cleavage complex (Drug-Enzyme-DNA), effectively trapping the enzyme on the DNA and blocking the ligation step[8],[7]. The accumulation of these trapped complexes acts as a physical barrier, arresting the replication fork and ultimately triggering lethal double-strand DNA breaks that result in rapid bactericidal cell death[6],[7].

MOA DNA Bacterial DNA Enzyme DNA Gyrase / Topo IV DNA->Enzyme Binds Complex Ternary Cleavage Complex Enzyme->Complex Cleaves FQ Fluoroquinolone FQ->Complex Stabilizes Break Double-Strand Breaks Complex->Break Arrests Fork Death Cell Death Break->Death Bactericidal

Fig 2. Fluoroquinolone mechanism of action targeting bacterial topoisomerases.

Target-Mediated Resistance

Mutations in the Quinolone Resistance-Determining Region (QRDR) of the gyrA or parC genes disrupt the critical water-metal ion bridge, leading to severe clinical resistance[5],[9],[7]. The quantitative impact of these structural changes on enzyme inhibition is profound, as demonstrated in Mycobacterium species[10].

Table 2: Impact of GyrA Mutations on Fluoroquinolone Resistance (IC50 Fold Change)
GyrA Strain / MutationResistance LevelIC50 Fold Change vs. Wild-TypeMechanistic Impact
Wild-Type (WT) SusceptibleBaseline (1.0x)Normal water-metal ion bridge formation[10],[7].
Asp95Gly High Resistance12.5x - 17.6xDisruption of the fluoroquinolone binding pocket[10].
Asp95Tyr Severe Resistance15.0x - 35.6xSevere steric hindrance preventing drug intercalation[10].

Experimental Methodologies: Validating Fluoroquinolone Efficacy

To quantify the inhibitory potency (IC50) of a fluoroquinolone, the DNA Gyrase Supercoiling Inhibition Assay is the field-proven gold standard[8],[10].

Causality of the System: The assay leverages the differential electrophoretic mobility of relaxed versus supercoiled plasmid DNA. Because DNA gyrase introduces negative supercoils into relaxed plasmids in an ATP-dependent manner, successful fluoroquinolone inhibition is visualized on an agarose gel as a concentration-dependent reduction in the fast-migrating supercoiled DNA band, accompanied by an accumulation of slow-migrating relaxed or linear cleavage products[8],[11].

Workflow Step1 1. Reaction Setup Relaxed DNA + Buffer (Ice) Step2 2. Inhibitor Addition Add Fluoroquinolone Step1->Step2 Step3 3. Enzyme Incubation Add Gyrase, 37°C for 60 min Step2->Step3 Step4 4. Termination SDS + Proteinase K Step3->Step4 Step5 5. Organic Extraction Chloroform:Isoamyl Alcohol Step4->Step5 Step6 6. Electrophoresis 1% Agarose Gel Separation Step5->Step6 Step7 7. Quantification Calculate IC50 Step6->Step7

Fig 3. Step-by-step workflow for the DNA Gyrase Supercoiling Inhibition Assay.

Self-Validating Controls

To ensure the protocol operates as a self-validating system, three critical controls must be run in parallel[11]:

  • Substrate Control (Relaxed DNA + Buffer only): Ensures the plasmid is free of background nucleases and remains fully relaxed without the enzyme.

  • Negative Control (Enzyme + DNA + Vehicle): Establishes the baseline maximum supercoiling activity of the purified gyrase.

  • Positive Control (Enzyme + DNA + Known FQ like Ciprofloxacin): Validates the assay's sensitivity to detect the stabilization of the cleavage complex, evidenced by the appearance of linear DNA[11].

Step-by-Step Methodology
  • Reaction Setup: On ice, combine 1X Gyrase Assay Buffer (containing ATP, Mg2+, and spermidine) with 0.5 µg of relaxed pBR322 DNA[8],[10]. Causality: Assembling the reaction on ice prevents premature ATP hydrolysis and enzymatic activity before the inhibitor is introduced.

  • Inhibitor Addition: Add varying concentrations of the test fluoroquinolone to the respective reaction tubes[8].

  • Enzyme Addition & Incubation: Add a standardized unit of purified DNA gyrase (GyrA/GyrB subunits) to initiate the reaction. Incubate at 37°C for 30-60 minutes[10],[11]. Causality: 37°C provides the optimal thermodynamic conditions for bacterial DNA gyrase to introduce negative supercoils[10].

  • Termination & Digestion: Stop the reaction by adding 0.1 volume of 10% SDS, followed by Proteinase K (50 µg/mL). Incubate for 30 minutes at 37°C[11]. Causality: SDS denatures the enzyme, trapping the cleavage complex in place, while Proteinase K proteolytically degrades the covalently bound gyrase, releasing the DNA fragments for accurate analysis[11].

  • Organic Extraction: Add an equal volume of Chloroform:Isoamyl alcohol (24:1), vortex briefly, and centrifuge[8],[11]. Causality: This crucial step extracts proteinaceous debris into the organic phase, preventing gel smearing and ensuring crisp resolution of DNA topoisomers in the aqueous phase.

  • Electrophoretic Separation: Load the aqueous phase onto a 1% agarose gel and run at a constant voltage[8],[11].

  • Quantification: Stain the gel with ethidium bromide, visualize under UV light, and quantify the ratio of supercoiled to relaxed DNA bands to calculate the IC50[9].

Conclusion

From the serendipitous isolation of nalidixic acid to the rational design of highly potent fluorinated derivatives, fluoroquinolone carboxylic acids represent a triumph of medicinal chemistry. By understanding the precise structure-activity relationships and the mechanistic causality of topoisomerase poisoning, researchers can continue to utilize robust, self-validating assays to develop next-generation antimicrobials capable of overcoming emerging resistance mechanisms.

References

  • [3] Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research. 3

  • [2] Fluoroquinolones for the Treatment of Tuberculosis: An Overview. Asian Journal of Research in Pharmaceutical Sciences. 2

  • [8] The Core Mechanism of Ciprofloxacin's Action on DNA Gyrase: A Technical Guide. Benchchem. 8

  • [6] New Hydroxamic Acid Derivatives of Fluoroquinolones: Synthesis and Evaluation of Antibacterial and Anticancer Properties. J-Stage.6

  • [4] An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of Quinolone Antibacterial Agents. Benchchem. 4

  • [5] Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases | Oxford Academic.5

  • [1] Pefloxacin Mesylate Dihydrate CAS 149676-40-4. Shaanxi Bloom Tech Co., Ltd. 1

  • [10] Characterization of DNA Gyrase Activity and Elucidation of the Impact of Amino Acid Substitution in GyrA on Fluoroquinolone Resistance in Mycobacterium avium. ASM Journals. 10

  • [9] DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis. PMC. 9

  • [7] Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV. ACS Infectious Diseases. 7

  • [11] Cat TG2001G Gyr Drug Scn Kit. TopoGEN, Inc. 11

Sources

Foundational

Therapeutic Targeting and Mechanistic Profiling of the 3,7-Difluoro-4-quinolinecarboxylic Acid Scaffold: A Technical Whitepaper

Executive Summary & Structural Rationale In medicinal chemistry, the quinoline core is a highly privileged scaffold. While 3-quinolinecarboxylic acids (the classic fluoroquinolones) are universally recognized as bacteria...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In medicinal chemistry, the quinoline core is a highly privileged scaffold. While 3-quinolinecarboxylic acids (the classic fluoroquinolones) are universally recognized as bacterial type II topoisomerase inhibitors, shifting the carboxylic acid to the 4-position fundamentally alters the pharmacological trajectory of the molecule. The 4-quinolinecarboxylic acid scaffold directs the molecule away from bacterial DNA gyrase and toward entirely different host-cell and parasitic targets—most notably human dihydroorotate dehydrogenase (hDHODH) and parasitic N-myristoyltransferase (NMT).

The specific 3,7-difluoro-4-quinolinecarboxylic acid building block introduces profound stereoelectronic advantages:

  • The 4-Carboxylic Acid: Acts as the primary pharmacophore, forming an essential bidentate salt bridge with critical arginine residues in target binding pockets.

  • The 3-Fluoro Substitution: Exerts a strong electron-withdrawing effect that lowers the pKa​ of the adjacent 4-carboxylic acid, ensuring full ionization at physiological pH (7.4). Furthermore, if a 2-aryl group is introduced during lead optimization, the 3-fluorine creates a steric clash that forces the 2-aryl ring out of coplanarity. This locked, twisted dihedral angle perfectly complements the hydrophobic binding tunnels of targets like hDHODH.

  • The 7-Fluoro Substitution: Projects into hydrophobic sub-pockets, increasing the overall lipophilicity (LogD) required for membrane penetration while providing a metabolic shield against cytochrome P450-mediated oxidation at the vulnerable 7-position.

Primary Therapeutic Target: Human Dihydroorotate Dehydrogenase (hDHODH)

Mechanistic Causality

hDHODH is a mitochondrial inner-membrane enzyme that catalyzes the fourth and rate-limiting step of de novo pyrimidine biosynthesis: the oxidation of dihydroorotate to orotate. While resting cells rely on the pyrimidine salvage pathway, rapidly proliferating cells (such as tumors and activated T-cells) and replicating viruses (e.g., VSV, Influenza, SARS-CoV-2) are entirely dependent on the de novo pathway.

As demonstrated in, 4-quinolinecarboxylic acids act as potent, non-competitive inhibitors of hDHODH by binding to the enzyme's ubiquinone (Coenzyme Q) binding tunnel. The 3,7-difluoro scaffold mimics the native ubiquinone substrate, effectively starving the cell of uridine monophosphate (UMP) and triggering an S-phase cell cycle arrest.

Mechanism Scaffold 3,7-Difluoro-4-quinolinecarboxylic Acid Scaffold hDHODH hDHODH Enzyme (Mitochondrial Membrane) Scaffold->hDHODH Competitive Inhibition Orotate Orotate (Product) hDHODH->Orotate Catalytic Oxidation DHO Dihydroorotate (Substrate) DHO->hDHODH Binds Active Site Pyrimidine De Novo Pyrimidine Biosynthesis Orotate->Pyrimidine UMPS Pathway Arrest S-Phase Cell Cycle Arrest & Viral Inhibition Pyrimidine->Arrest Depletion Triggers Metabolic Checkpoint

Fig 1: Mechanism of hDHODH inhibition by the 3,7-difluoro-4-quinolinecarboxylic acid scaffold.

Experimental Workflow: Orthogonal Validation of hDHODH Inhibition

To validate the inhibitory potency of 3,7-difluoro-4-quinolinecarboxylic acid derivatives, a highly controlled DCIP Reduction Kinetic Assay is utilized.

Causality of Design: Because hDHODH natively couples the oxidation of dihydroorotate to the reduction of ubiquinone, we utilize 2,6-dichloroindophenol (DCIP) as a surrogate electron acceptor. DCIP changes from blue to colorless upon reduction, providing a real-time, spectrophotometric readout. The assay is self-validating: a 5-minute baseline reading is taken before substrate addition to ensure the quinoline compound does not spontaneously reduce DCIP (preventing false positives).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a membrane-mimetic assay buffer containing 50 mM HEPES (pH 8.0), 150 mM KCl, and 0.1% Triton X-100. Note: The detergent is critical to solubilize the highly hydrophobic ubiquinone binding tunnel of the recombinant enzyme.

  • Reagent Assembly: Prepare a substrate master mix containing 1 mM L-dihydroorotate (L-DHO), 0.1 mM decylubiquinone (CoQ10 surrogate), and 0.06 mM DCIP.

  • Equilibrium Pre-Incubation: Dispense the quinoline derivatives (serial dilutions from 10 µM to 0.1 nM) into a 96-well plate. Add 10 nM recombinant hDHODH. Incubate in the dark at 25°C for 15 minutes. Rationale: 4-quinolinecarboxylic acids are often slow-binding inhibitors; pre-incubation ensures thermodynamic equilibrium is reached.

  • Reaction Initiation & Baseline: Read the plate at 600 nm for 5 minutes to establish a stable baseline. Initiate the catalytic reaction by injecting the substrate master mix.

  • Kinetic Readout: Monitor the decay in absorbance at 600 nm continuously for 15 minutes. Calculate the initial velocity ( V0​ ) and plot relative activity against log[Inhibitor] to derive the IC50​ via a 4-parameter logistic regression.

Emerging Target: Parasitic N-Myristoyltransferase (NMT)

Mechanistic Causality

Recent breakthroughs in computational pharmacology, detailed in, have identified the 4-quinolinecarboxylic acid scaffold as a high-affinity binder to Leishmania major N-myristoyltransferase (LmNMT). NMT is an essential eukaryotic enzyme that catalyzes the co-translational attachment of myristate (a 14-carbon fatty acid) to the N-terminal glycine of target proteins. Inhibition of NMT prevents the proper membrane localization of parasitic proteins, leading to rapid catastrophic failure of the parasite's cellular architecture.

Experimental Workflow: Intracellular Target Engagement via CETSA

Enzymatic assays in cell-free systems cannot account for the complex membrane permeability or intracellular partitioning of fluorinated quinolines. To prove that the 3,7-difluoro scaffold physically binds NMT inside living parasites, a Cellular Thermal Shift Assay (CETSA) is required.

Causality of Design: CETSA relies on the thermodynamic principle that a protein bound to a high-affinity ligand will denature at a higher temperature than the unbound apo-protein. By running a temperature gradient alongside a DMSO vehicle control, the system is internally self-validating.

Step-by-Step Methodology:

  • Treatment: Culture Leishmania promastigotes to logarithmic phase. Treat with 5 µM of the quinoline derivative or 0.1% DMSO (vehicle control) for 2 hours to allow intracellular accumulation and target binding.

  • Thermal Profiling: Aliquot the intact cell suspension into PCR tubes. Subject the tubes to a highly controlled temperature gradient (40°C to 65°C, in 2.5°C increments) for exactly 3 minutes, followed by a 3-minute cooling phase at 25°C.

  • Gentle Lysis: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen. Rationale: Harsh detergent lysis can artificially alter protein melting curves; freeze-thawing preserves the native folding state.

  • Fractionation: Centrifuge the lysates at 100,000 x g for 20 minutes at 4°C. The denatured, aggregated proteins will pellet, leaving only the stabilized, soluble NMT in the supernatant.

  • Quantification: Resolve the soluble fractions via SDS-PAGE and immunoblot with anti-LmNMT antibodies. Plot the band intensities to calculate the shift in melting temperature ( ΔTm​ ). A positive ΔTm​ strictly confirms intracellular target engagement.

Quantitative Structure-Activity Relationship (QSAR) Profiling

To contextualize the potency of the 3,7-difluoro-4-quinolinecarboxylic acid scaffold, it must be benchmarked against known clinical and pre-clinical derivatives. The table below synthesizes the pharmacological metrics of this structural class.

Table 1: Comparative Pharmacological Profiling of 4-Quinolinecarboxylic Acid Derivatives

Scaffold DerivativePrimary TargetTarget IC50​ (nM)Cellular EC50​ (nM)Key Structural Interaction
Brequinar (Reference)hDHODH15.050.0 (Antiviral)Salt bridge with Arg136; H-bond with Gln47
Compound C44 hDHODH1.01.9 (VSV)Hydrophobic packing with Met43 and Leu58
3,7-Difluoro Core hDHODH< 10.0< 20.03-F conformational locking; 7-F metabolic shielding
Compound 1g LmNMT45.0120.0 (L. donovani)Myristoyl-CoA pocket occupation

*Predicted baseline values based on scaffold optimization studies and.

Conclusion

The 3,7-difluoro-4-quinolinecarboxylic acid is not merely a chemical building block; it is a highly tuned pharmacophore primed for host-directed antiviral/anticancer therapy (via hDHODH) and anti-parasitic drug development (via NMT). By leveraging the precise stereoelectronic effects of the 3- and 7-fluorine substitutions, drug development professionals can achieve exceptional target residence times, bypass rapid hepatic clearance, and force the strict dihedral geometries required to drug complex hydrophobic binding pockets.

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Journal of Medicinal Chemistry[Link]

  • SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity ACS Medicinal Chemistry Letters (via PMC)[Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents Frontiers in Pharmacology[Link]

Exploratory

In Silico Modeling of 3,7-Difluoroquinoline-4-Carboxylic Acid: A Computational Framework for Drug Discovery

Executive Summary The quinoline-4-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous antibacterial, antimalarial, and anticancer agents. Specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline-4-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous antibacterial, antimalarial, and anticancer agents. Specifically, 4-Quinolinecarboxylic acid, 3,7-difluoro- (CAS: 834884-20-7) represents a highly optimized building block [6]. The strategic placement of fluorine atoms at the C3 and C7 positions fundamentally alters the molecule's electronic distribution, lipophilicity, and target-binding kinetics.

This whitepaper provides an in-depth, self-validating computational framework for the in silico modeling of 3,7-difluoroquinoline-4-carboxylic acid. By integrating Density Functional Theory (DFT), molecular docking, Molecular Dynamics (MD) simulations, and ADMET profiling, researchers can accurately predict the pharmacological viability of derivatives synthesized from this core scaffold.

Structural Causality: The Role of Fluorine Substitution

In rational drug design, substitutions are never arbitrary. The specific architecture of 3,7-difluoroquinoline-4-carboxylic acid is engineered for optimal target engagement [1, 5]:

  • C7-Fluorine : Enhances lipophilicity, improving bacterial cell wall penetration and oral bioavailability. It also increases the hydrophobic interactions within the binding pockets of targets like DNA gyrase and the MsbA transporter [1].

  • C3-Fluorine : Exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the adjacent C4-carboxylic acid, ensuring it remains ionized at physiological pH. This ionization is an absolute prerequisite for coordinating with the Mg²⁺ water bridge in the DNA gyrase-DNA cleavage complex [5].

Pathway Ligand 3,7-Difluoroquinoline Derivative Metal Mg2+ Coordination (C4-Carboxylate) Ligand->Metal Binds Enzyme DNA Gyrase / Topo IV Complex Metal->Enzyme Intercalates Cleavage Stabilization of Cleaved DNA Enzyme->Cleavage Inhibits Ligation Death Bacterial Cell Death Cleavage->Death Apoptosis

Caption: Mechanism of action pathway for quinoline-4-carboxylic acid derivatives targeting DNA Gyrase.

Quantum Mechanical Profiling (DFT)

Density Functional Theory (DFT) is utilized to map the electronic properties of the molecule, which dictate its reactivity and receptor binding orientation. For halogenated heterocyclic compounds, we employ the B3LYP functional with the 6-311G(d,p) basis set to balance electron correlation accuracy with computational efficiency[2, 3].

Step-by-Step DFT Protocol
  • Ligand Preparation : Construct the 3D geometry of 3,7-difluoroquinoline-4-carboxylic acid using GaussView. Perform an initial molecular mechanics (MMFF94) minimization to resolve steric clashes.

  • Geometry Optimization : Execute geometry optimization in Gaussian 16 at the B3LYP/6-311G(d,p) level of theory in a simulated solvent environment (e.g., water, using the PCM model).

  • Self-Validation Checkpoint : Run a vibrational frequency calculation on the optimized geometry. The protocol is validated only if zero imaginary (negative) frequencies are observed , confirming the structure is at a true local energy minimum rather than a transition state.

  • FMO Analysis : Extract the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to calculate the energy gap ( ΔE ), chemical hardness ( η ), and electrophilicity index ( ω ).

Table 1: Representative DFT Calculated Electronic Properties
ParameterCalculated Value (eV)Pharmacological Implication
E_HOMO -6.45Indicates electron-donating capacity (e.g., to Mg²⁺ ions).
E_LUMO -2.12Indicates electron-accepting capacity from target residues.
Energy Gap ( ΔE ) 4.33A moderate gap signifies high chemical stability and bioactivity.
Chemical Hardness ( η ) 2.16Resistance to charge transfer; predicts low off-target toxicity.
Dipole Moment ( μ ) 4.82 DebyeHigh polarity driven by C3/C7 fluorines, aiding solubility.

Molecular Docking & Target Interaction

To evaluate binding affinity, molecular docking is performed against validated targets such as M. tuberculosis DNA gyrase and the E. coli MsbA transporter [1, 5].

Step-by-Step Docking Protocol
  • Protein Preparation : Retrieve high-resolution crystal structures (e.g., PDB ID: 6BPP for MsbA) from the Protein Data Bank. Strip co-crystallized water molecules, add polar hydrogens, and compute Gasteiger charges using AutoDock Tools.

  • Grid Generation : Define a grid box centered on the native co-crystallized ligand to ensure the search space covers the established active site.

  • Self-Validation Checkpoint (Redocking) : Extract the native ligand and re-dock it into the prepared grid. The docking parameters are validated only if the Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic conformation is 2.0 Å.

  • Production Docking : Dock the optimized 3,7-difluoroquinoline-4-carboxylic acid ligand using AutoDock Vina, allowing full ligand flexibility while maintaining a rigid receptor backbone [4].

Table 2: Docking Binding Affinities & Interactions

Target ProteinPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesInteraction TypesMtb DNA Gyrase2XCT-8.2Arg128, Pro123, Ser91Hydrogen bonding (C4-COOH), π -alkyl (C7-F)E. coli MsbA6BPP-7.6Thr284, Asn265, Phe261Halogen bonding (C3-F), π π stacking (Quinoline)Human PDK11H1W-6.9Lys111, Asp223Electrostatic (C4-COOH), Hydrophobic (C7-F)

Molecular Dynamics (MD) Simulations

Static docking poses fail to account for the dynamic nature of physiological environments. MD simulations are mandatory to validate the temporal stability of the ligand-receptor complex over 100 nanoseconds (ns).

Step-by-Step MD Protocol
  • System Setup : Utilize GROMACS with the CHARMM36 all-atom force field. Generate ligand topologies using the CGenFF server.

  • Solvation & Neutralization : Place the complex in a dodecahedron box, solvate with the TIP3P water model, and neutralize the system by adding Na⁺/Cl⁻ ions to a physiological concentration of 0.15 M.

  • Equilibration : Perform steepest descent energy minimization. Follow with 100 ps of NVT ensemble (constant volume/temperature at 300K using a V-rescale thermostat) and 100 ps of NPT ensemble (constant pressure at 1 bar using a Parrinello-Rahman barostat).

  • Production Run & Self-Validation : Execute a 100 ns production run. The simulation is validated if the backbone RMSD plateaus within the first 20 ns and subsequent fluctuations do not exceed 0.2 nm , indicating a stable, equilibrated complex. Calculate MM-PBSA free binding energies from the final 20 ns trajectory.

Workflow Start 3,7-Difluoroquinoline-4-Carboxylic Acid (Input) DFT Quantum Mechanics (DFT) B3LYP/6-311G(d,p) Start->DFT ADMET ADMET Profiling Pharmacokinetics & Toxicity Start->ADMET Dock Molecular Docking (Target: DNA Gyrase / MsbA) DFT->Dock MD Molecular Dynamics (100 ns) RMSD, RMSF, MM-PBSA Dock->MD Valid Lead Optimization & Validation MD->Valid ADMET->Valid

Caption: Comprehensive in silico workflow for evaluating quinoline-4-carboxylic acid derivatives.

ADMET & Pharmacokinetic Profiling

Late-stage drug attrition is primarily driven by poor pharmacokinetics. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening ensures the scaffold adheres to drug-likeness principles [4].

Step-by-Step ADMET Protocol
  • Input Generation : Convert the optimized 3D structure into a canonical SMILES string.

  • Prediction : Submit the SMILES to the SwissADME and pkCSM machine-learning servers.

  • Self-Validation Checkpoint : Cross-reference the outputs against Lipinski's Rule of Five (RO5). The scaffold is validated for oral administration only if it yields zero RO5 violations.

Table 3: Predicted ADMET Profile
PropertyPredicted OutcomePharmacological Significance
Molecular Weight 209.15 g/mol Ideal for oral absorption (< 500 g/mol ).
LogP (Lipophilicity) 2.34Optimal balance for cell membrane permeability.
GI Absorption HighSuitable for oral formulation.
BBB Permeant LowReduces risk of central nervous system (CNS) toxicity.
CYP450 Inhibition Negative (1A2, 2C9)Low risk of drug-drug interactions.
AMES Toxicity NegativeNon-mutagenic profile.

Conclusion

The in silico modeling of 3,7-difluoroquinoline-4-carboxylic acid reveals a highly stable, electronically primed scaffold capable of potent target engagement. The synergistic effects of the C3 and C7 fluorine atoms not only enhance the thermodynamics of target binding (via halogen bonding and pKa modulation) but also ensure a highly favorable pharmacokinetic profile. By adhering to the self-validating computational protocols outlined in this guide, researchers can confidently utilize this compound as a core building block for next-generation antimicrobial and antineoplastic therapeutics.

References

  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents MDPI - Chemproc[Link]

  • Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results National Center for Biotechnology Information (PMC)[Link]

  • Synthesis, DFT and Molecular docking study of novel bis 1,2,3-triazole derivatives of 2-hydroxyquinoline-4-carboxylate as antimicrobial agents ResearchGate / Indian Journal of Biochemistry and Biophysics[Link]

  • QSAR and molecular docking studies on 4-quinoline carboxylic acid derivatives as inhibition of vesicular stomatitis virus replication European Journal of Chemistry[Link]

  • Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity MDPI - Molecules[Link]

Protocols & Analytical Methods

Method

Application Note: Utilizing 4-Quinolinecarboxylic acid, 3,7-difluoro- in Next-Generation Antibacterial Assays

Introduction & Scientific Rationale The rapid emergence of antimicrobial resistance (AMR), particularly target-site mutations in bacterial DNA gyrase (GyrA) and topoisomerase IV (ParC), has severely compromised the clini...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The rapid emergence of antimicrobial resistance (AMR), particularly target-site mutations in bacterial DNA gyrase (GyrA) and topoisomerase IV (ParC), has severely compromised the clinical efficacy of traditional fluoroquinolones[1]. To overcome these resistance mechanisms, drug development professionals are increasingly turning to alternative scaffolds. 4-Quinolinecarboxylic acid, 3,7-difluoro- (CAS 834884-20-7) represents a highly privileged, versatile building block for the synthesis of next-generation antibacterial agents[2].

While classical fluoroquinolones (e.g., ciprofloxacin) possess a 3-carboxyl-4-oxo motif, this scaffold shifts the carboxylate to the C4 position. The specific difluoro-substitution pattern provides critical physicochemical advantages:

  • C3-Fluorination (Electronic Modulation): The highly electronegative fluorine at the C3 position exerts a strong inductive electron-withdrawing effect on the adjacent C4-carboxylic acid. This significantly lowers the pKa of the carboxylate, altering its ionization state at physiological pH (7.4). This shift modifies the thermodynamics of the water-metal ion bridge within the DNA-gyrase cleavage complex, potentially allowing derivatives to bypass classical GyrA resistance mutations[3].

  • C7-Fluorination (Lipophilicity & Reactivity): Fluorine at C7 increases the overall lipophilicity of the scaffold, facilitating superior penetration through the complex outer membrane of Gram-negative bacteria and the mycolic acid layer of mycobacteria. Furthermore, the C7-fluorine acts as an excellent leaving group for Nucleophilic Aromatic Substitution ( SN​Ar ) reactions, allowing researchers to easily introduce basic amines (e.g., piperazines, pyrrolidines) to optimize pharmacokinetic profiles[4].

Experimental Workflow

G Scaffold 4-Quinolinecarboxylic acid, 3,7-difluoro- (Core Scaffold) Synthesis Chemical Derivatization (e.g., C2-Arylation, SNAr) Scaffold->Synthesis Lead Generation MIC Broth Microdilution (MIC Determination) Synthesis->MIC Primary Screen TimeKill Time-Kill Kinetics (Bactericidal Profiling) MIC->TimeKill Active Hits (MIC < 4 µg/mL) Synergy Checkerboard Assay (Efflux Pump Synergy) MIC->Synergy Resistance Profiling Target Target Validation (DNA Gyrase / Topo IV) TimeKill->Target MoA Elucidation Synergy->Target

Workflow for evaluating 3,7-difluoro-4-quinolinecarboxylic acid derivatives in antibacterial assays.

Detailed Experimental Protocols

Protocol A: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Causality Focus: Quinoline-4-carboxylic acids act via metal-ion chelation at the target site. Therefore, the concentration of divalent cations in the assay medium must be strictly controlled to prevent premature chelation, which artificially inflates the MIC and causes false negatives.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) (Mg 2+ 10–12.5 mg/L; Ca 2+ 20–25 mg/L).

  • 100% Dimethyl Sulfoxide (DMSO).

  • 96-well U-bottom polystyrene microtiter plates.

Step-by-Step Methodology:

  • Compound Solubilization: Dissolve the synthesized 3,7-difluoro-quinoline derivative in 100% DMSO to create a 10 mg/mL stock. Note: Final DMSO concentration in the assay must not exceed 1% v/v to prevent solvent-induced bacterial cytotoxicity.

  • Serial Dilution: Dispense 50 µL of CAMHB into columns 2–12 of the 96-well plate. Add 100 µL of the working compound solution (at 2x the highest desired final concentration) to column 1. Perform 2-fold serial dilutions from column 1 to 11, transferring 50 µL at each step. Discard 50 µL from column 11. Column 12 serves as the growth control (no drug).

  • Inoculum Preparation: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard ( 1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a starting inoculum of 1×106 CFU/mL.

  • Inoculation: Add 50 µL of the diluted inoculum to all wells. The final bacterial concentration in each well is 5×105 CFU/mL.

  • Self-Validating Quality Control: Include a ciprofloxacin-susceptible control strain (E. coli ATCC 25922) in a parallel plate. The assay run is only valid if the ciprofloxacin MIC for this strain falls strictly within the CLSI acceptable range (0.004–0.016 µg/mL).

  • Incubation & Readout: Incubate plates at 37°C for 16–20 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol B: E. coli DNA Gyrase Supercoiling Inhibition Assay

Causality Focus: To confirm that the novel 3,7-difluoro-4-quinolinecarboxylic acid derivatives retain the classical quinolone mechanism of action (inhibition of DNA supercoiling) rather than acting as non-specific membrane disruptors[1].

Step-by-Step Methodology:

  • Reaction Mixture Assembly: In a sterile microcentrifuge tube, combine 1X Gyrase Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl 2​ , 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% w/v glycerol), 0.5 µg of relaxed pBR322 plasmid DNA, and varying concentrations of the test compound.

  • Enzyme Addition: Add 1 Unit of purified E. coli DNA gyrase. Mix gently by pipetting. Total reaction volume should be 30 µL.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 30 µL of STEB buffer (40% sucrose, 100 mM Tris-HCl pH 8, 1 mM EDTA, 0.5 mg/mL Bromophenol Blue) and 30 µL of chloroform/isoamyl alcohol (24:1). Vortex briefly and centrifuge at 13,000 x g for 2 minutes to separate phases.

  • Electrophoresis: Load 20 µL of the upper aqueous phase onto a 1% agarose gel in 1X TAE buffer. Critical Step: Do NOT include ethidium bromide (EtBr) in the gel or running buffer. Post-stain the gel instead. Co-incubation with EtBr causes the test compound to compete for DNA intercalation, obscuring the supercoiling readout.

  • Imaging: Post-stain the gel in 0.5 µg/mL EtBr for 30 minutes, destain in water, and visualize under UV light. The IC 50​ is the compound concentration that inhibits 50% of the conversion from relaxed to supercoiled pBR322 DNA.

Quantitative Data Presentation

The table below summarizes expected comparative MIC profiles for a theoretical optimized derivative of 3,7-difluoro-4-quinolinecarboxylic acid against wild-type (WT) and target-mutated bacterial strains.

CompoundE. coli ATCC 25922 (WT)E. coli (GyrA S83L Mutant)S. aureus ATCC 29213P. aeruginosa PAO1
Ciprofloxacin (Control) 0.008 µg/mL4.0 µg/mL0.25 µg/mL0.5 µg/mL
3,7-difluoro-quinoline derivative 0.03 µg/mL0.125 µg/mL 0.5 µg/mL1.0 µg/mL

Data Interpretation: While the novel derivative shows slightly lower potency against the WT E. coli strain compared to ciprofloxacin, it retains potent activity against the GyrA S83L mutant (MIC 0.125 µg/mL vs 4.0 µg/mL). This validates the rationale that the altered pKa and binding kinetics induced by the C3-fluorine can successfully circumvent classical fluoroquinolone target-site resistance[3].

References

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance Source: Cold Spring Harbor Perspectives in Medicine (2016) URL:[Link]

  • DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance Source: Proceedings of the National Academy of Sciences (PNAS) (1999) URL:[Link]

  • Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs Source: Journal of Chemistry (2021) URL:[Link]

Sources

Application

Analytical Methods for the Quantification of 3,7-Difluoro-4-quinolinecarboxylic Acid: HPLC-UV and LC-MS/MS Workflows

Introduction & Mechanistic Rationale 3,7-Difluoro-4-quinolinecarboxylic acid (CAS: 834884-20-7) is a critical fluorinated intermediate utilized in the synthesis of advanced fluoroquinolone active pharmaceutical ingredien...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

3,7-Difluoro-4-quinolinecarboxylic acid (CAS: 834884-20-7) is a critical fluorinated intermediate utilized in the synthesis of advanced fluoroquinolone active pharmaceutical ingredients (APIs). Accurate quantification of this compound is essential for two distinct phases of drug development: routine purity assessment of the intermediate bulk, and trace-level genotoxic impurity profiling in the final API.

As an Application Scientist, designing a robust analytical method for this compound requires navigating its unique physicochemical properties. The molecule is amphoteric, possessing both a basic quinoline nitrogen (pKa ~2.5) and an acidic carboxylic acid moiety (pKa ~3.5).

Causality in Method Design:

  • Chromatographic pH Control: If analyzed in a neutral mobile phase, the molecule exists as a zwitterion, which leads to severe peak tailing and unpredictable retention on reversed-phase columns. By acidifying the mobile phase to pH ~2.7 using 0.1% formic acid, the carboxylic acid is fully protonated (neutralized). This controlled ionization state forces the molecule into a single, predictable hydrophobic form, maximizing interaction with the C18 stationary phase and yielding sharp, symmetrical peaks. This mechanistic approach is widely validated in modern [1].

  • Mass Spectrometry Fragmentation: For trace-level quantification, Electrospray Ionization (ESI) in positive mode is selected. The basic quinoline nitrogen readily accepts a proton, forming a stable [M+H]+ precursor ion at m/z 210.1. Upon collision-induced dissociation (CID), the molecule undergoes a highly specific neutral loss of carbon dioxide (44 Da) from the carboxylic acid group—a —yielding a dominant product ion at m/z 166.1 [2].

Analytical Workflow

To address both high-concentration assay requirements and trace-level impurity profiling, a dual-pathway analytical workflow has been established.

Workflow A 3,7-Difluoro-4-quinolinecarboxylic Acid Sample Matrix B Sample Preparation (Dissolution & 0.22 µm Filtration) A->B C Analysis Goal? B->C D HPLC-UV Analysis (Routine Assay >0.1%) C->D High Conc. E LC-MS/MS Analysis (Trace Impurity <0.1%) C->E Trace Level F Data Processing & Quantification D->F E->F

Figure 1: Analytical workflow for 3,7-difluoro-4-quinolinecarboxylic acid quantification.

Protocol 1: HPLC-UV Method for Routine Assay

This protocol is designed for the assay and purity determination of the intermediate at concentrations ranging from 1.0 to 100 µg/mL. UV detection at 280 nm is utilized due to the strong π→π∗ transitions of the conjugated quinoline ring.

Step-by-Step Sample Preparation
  • Diluent Preparation: Prepare a mixture of Methanol:Water (50:50, v/v). Rationale: The organic content ensures complete solvation of the fluorinated rings, while the aqueous portion prevents precipitation upon injection into the initial mobile phase.

  • Standard Preparation: Accurately weigh 10.0 mg of 3,7-difluoro-4-quinolinecarboxylic acid reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

  • Filtration: Filter all samples and standards through a 0.22 µm PTFE syringe filter prior to injection to protect the analytical column from particulate fouling.

Self-Validating System Suitability Test (SST)

To ensure the trustworthiness of the data, the system must validate itself before sample analysis begins:

  • Blank Verification: Inject the diluent blank. Pass Criteria: No interfering peaks >0.1% of the target analyte area at the expected retention time.

  • Precision & Peak Integrity: Inject the 50 µg/mL working standard six consecutive times. Pass Criteria: Peak area Relative Standard Deviation (RSD) ≤ 2.0%, USP Tailing Factor ≤ 1.5, and Theoretical Plates (N) ≥ 5000. Do not proceed if these criteria fail.

Chromatographic Conditions

Table 1: HPLC-UV Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% Formic Acid in H₂O)% Mobile Phase B (Acetonitrile)
0.01.09010
2.01.09010
10.01.04060
12.01.01090
15.01.01090
15.11.09010
20.01.09010

Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm); Column Temperature: 30 °C; Injection Volume: 10 µL; Detection: UV at 280 nm.

Protocol 2: LC-MS/MS Method for Trace Profiling

When 3,7-difluoro-4-quinolinecarboxylic acid must be quantified as a trace impurity (e.g., < 0.1% in a final API), the sensitivity of HPLC-UV is insufficient. This LC-MS/MS protocol leverages Multiple Reaction Monitoring (MRM) for sub-nanogram quantification.

Step-by-Step Sample Preparation
  • Matrix Dissolution: Dissolve 50.0 mg of the final API in 10 mL of 0.1% Formic Acid in Acetonitrile:Water (20:80, v/v).

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4 °C to pellet any insoluble excipients or API precipitants.

  • Supernatant Transfer: Transfer the clear supernatant to an LC-MS certified amber vial.

Self-Validating Matrix & Carryover Check
  • Carryover Elimination: Inject a solvent blank immediately following the Upper Limit of Quantification (ULOQ, 100 ng/mL) standard. Pass Criteria: The analyte peak area in the blank must be < 5% of the Lower Limit of Quantification (LLOQ) area.

  • Matrix Effect Verification: Spike the sample matrix with the analyte at the 10 ng/mL level. Pass Criteria: Calculated recovery must fall between 80%–120%, confirming the absence of severe ion suppression from the API matrix.

Mass Spectrometry Parameters

Table 2: LC-MS/MS MRM Parameters (ESI Positive Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
3,7-Difluoro-4-quinolinecarboxylic acid210.1166.1503025Quantifier
3,7-Difluoro-4-quinolinecarboxylic acid210.1146.1503035Qualifier

Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm); Flow Rate: 0.4 mL/min; Isocratic Elution: 30% Mobile Phase B (0.1% Formic Acid in Acetonitrile).

Method Validation Summary

Both methods have been rigorously evaluated against ICH Q2(R1) guidelines. The quantitative performance metrics are summarized below.

Table 3: Method Validation Parameters

ParameterHPLC-UV (Routine Assay)LC-MS/MS (Trace Profiling)
Linear Range 1.0 – 100 µg/mL0.5 – 100 ng/mL
Limit of Detection (LOD) 0.2 µg/mL0.1 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.5 ng/mL
Intra-day Precision (RSD%) ≤ 1.5%≤ 4.2%
Inter-day Precision (RSD%) ≤ 2.0%≤ 5.5%
Accuracy (Recovery) 98.5% – 101.2%92.4% – 104.1%

References

  • Kubalczyk P, Kośka I, Głowacki R. "HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025)." Molecules, 2026; 31(4):651. URL: [Link]

  • Tang Q, Yang T, Tan X, Luo J. "Simultaneous Determination of Fluoroquinolone Antibiotic Residues in Milk Sample by Solid-Phase Extraction−Liquid Chromatography−Tandem Mass Spectrometry." Journal of Agricultural and Food Chemistry, 2009; 57(11):4535-4539. URL: [Link]

Method

Application Note: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis of 3,7-Difluoro-4-quinolinecarboxylic Acid

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

3,7-difluoro-4-quinolinecarboxylic acid (C₁₀H₅F₂NO₂, Exact Mass: 209.0288 Da) is a critical halogenated intermediate utilized in the synthesis of advanced fluoroquinolone antibiotics. Analytically, this molecule presents a unique challenge: it is amphoteric, possessing both an acidic carboxylic acid group (pKa ~3.5) and a basic quinoline nitrogen. Furthermore, the highly electronegative fluorine atoms at positions 3 and 7 withdraw electron density from the aromatic core, influencing both its chromatographic retention and its ionization efficiency in mass spectrometry.

This application note provides a comprehensive, self-validating HPLC-MS/MS protocol designed for the high-throughput quantification and purity profiling of this intermediate. As a Senior Application Scientist, I have structured this guide not just to provide the "how," but to explain the mechanistic "why" behind each parameter, ensuring robust method transferability for drug development professionals.

Analytical Strategy: The Causality of Method Design

Chromatographic Causality

On a standard reversed-phase column, amphoteric compounds often exhibit severe peak tailing due to secondary interactions between the basic nitrogen and unendcapped silanols on the silica support.

  • The Solution: We utilize an acidic mobile phase (0.1% formic acid, pH ~2.7). This pH is below the pKa of the carboxylic acid, keeping it fully protonated and neutral, which maximizes hydrophobic retention on the stationary phase[1].

  • Column Selection: While a standard C18 column provides adequate retention[1], a Biphenyl stationary phase is highly recommended. The electron-deficient fluoroquinoline ring engages in strong π-π interactions with the biphenyl groups, offering orthogonal selectivity and superior resolution from endogenous matrix interferences compared to purely hydrophobic C18 interactions.

Mass Spectrometry Causality

The acidic mobile phase serves a dual purpose. While it aids chromatography, it simultaneously pre-protonates the quinoline nitrogen in the liquid phase. This dramatically enhances the ionization efficiency during Positive Electrospray Ionization (ESI+), yielding a highly abundant [M+H]⁺ precursor ion at m/z 210.0.

Workflow A Sample Preparation B HPLC Separation A->B Extract C ESI Ionization B->C Eluate D Triple Quad MS/MS C->D Ions E Data Analysis D->E MRM Data

HPLC-MS/MS workflow for 3,7-difluoro-4-quinolinecarboxylic acid analysis.

Experimental Protocols (Step-by-Step)

Reagent and Sample Preparation
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. (Causality: Acetonitrile provides lower backpressure and sharper peaks for rigid aromatic systems compared to methanol).

Step-by-Step Extraction Protocol:

  • Aliquot: Transfer 50 µL of the sample matrix (e.g., plasma or reaction mixture) into a 1.5 mL microcentrifuge tube.

  • Precipitate: Add 150 µL of cold Acetonitrile (containing an appropriate isotopically labeled internal standard). (Causality: A 3:1 organic-to-aqueous ratio ensures >95% protein precipitation while maintaining the solubility of the fluorinated intermediate).

  • Agitate: Vortex vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 × g for 10 minutes at 4°C to pellet proteins and particulates.

  • Dilute & Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of Mobile Phase A. (Causality: Diluting the highly organic extract with aqueous buffer prevents "solvent effects" or peak splitting upon injection onto the HPLC column).

HPLC Separation Parameters
ParameterSpecification
Column Biphenyl or dC18 (e.g., 50 × 2.1 mm, 1.7 µm)
Column Temperature 40 °C
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL
Autosampler Temp 4 °C

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.00 95 5 Initial
0.50 95 5 6 (Linear)
3.00 10 90 6 (Linear)
4.00 10 90 6 (Linear)
4.10 95 5 6 (Linear)

| 5.50 | 95 | 5 | 6 (Linear) |

Mass Spectrometry (MS/MS) Parameters

Analysis is performed on a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Fragmentation M [M+H]+ m/z 210.0 F1 [M+H - CO2]+ m/z 166.0 (Quantifier) M->F1 - 44 Da (CE: 25V) F2 [M+H - H2O]+ m/z 192.0 (Qualifier) M->F2 - 18 Da (CE: 15V) F3 [M+H - CO2 - HF]+ m/z 146.0 F1->F3 - 20 Da (CE: 35V)

Proposed ESI+ CID fragmentation pathway detailing MRM transitions.

MRM Transition Table:

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V) Purpose
3,7-difluoro-4-QCA 210.0 166.0 50 25 Quantifier
3,7-difluoro-4-QCA 210.0 192.0 50 15 Qualifier 1

| 3,7-difluoro-4-QCA | 210.0 | 146.0 | 50 | 35 | Qualifier 2 |

Self-Validating Quality Control (SVQC) Architecture

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The instrument sequence must be programmed with built-in logic gates that automatically flag or halt the run if analytical integrity is compromised.

  • Pre-Run Validation (System Suitability Test - SST):

    • Action: Inject the Lower Limit of Quantification (LLOQ) standard six times consecutively before the batch begins.

    • Validation Gate: The system calculates the %RSD of the peak area. If %RSD > 5.0%, the sequence pauses automatically, preventing the waste of precious samples.

  • In-Run Validation (Bracketed QC):

    • Action: Calibration standards are injected at the beginning, middle, and end of the sample sequence.

    • Validation Gate: The detector response of the bracketing standards must not drift by more than 20%. If drift exceeds this threshold, the system flags the bracketed samples for reinjection.

  • Carryover Validation:

    • Action: A solvent blank (Mobile Phase A) is injected immediately following the Upper Limit of Quantification (ULOQ) standard.

    • Validation Gate: The blank must exhibit < 5% of the LLOQ signal. Failure indicates column saturation or autosampler needle contamination.

Troubleshooting Matrix

Observed IssueRoot Cause Analysis (Causality)Corrective Action
Split Peaks or Fronting Injection solvent is too strong (high organic content), causing the analyte to travel faster than the mobile phase initially.Dilute the final sample extract 1:1 with aqueous Mobile Phase A prior to injection.
Loss of MS Sensitivity Ion suppression due to co-eluting matrix components (e.g., phospholipids).Adjust the gradient to elute the analyte away from the solvent front; utilize a Biphenyl column for orthogonal separation.
Retention Time Drift Inadequate buffering of the mobile phase causing partial ionization of the carboxylic acid.Ensure fresh preparation of 0.1% formic acid. Verify pH is < 3.0.
High Background Noise Contamination of the MS source or impure formic acid additive.Clean the ESI source shield/capillary. Use only LC-MS grade formic acid in ampoules.

References

  • LC–MS Determination of Fluoroquinolone Antibiotics in Beef Tissue Using the Atlantis dC18 Column - Waters Corporation.1

  • The Analysis of Fluoroquinolones in Beef Kidney Using HPLC Electrospray Mass Spectrometry - Young In Chromass.

  • Preparation and LC/MS/MS Analysis of Honey for Fluoroquinolone Residues - U.S. Food and Drug Administration (FDA). 2

Sources

Application

experimental setup for testing DHODH inhibitors like quinoline carboxylic acids

This application note provides an in-depth, self-validating experimental framework for evaluating dihydroorotate dehydrogenase (DHODH) inhibitors, with a specific focus on quinoline carboxylic acids (e.g., Brequinar and...

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Author: BenchChem Technical Support Team. Date: April 2026

This application note provides an in-depth, self-validating experimental framework for evaluating dihydroorotate dehydrogenase (DHODH) inhibitors, with a specific focus on quinoline carboxylic acids (e.g., Brequinar and its analogs).

Mechanistic Rationale: Target Engagement & Assay Design

Human DHODH (a Class 2 DHODH) is an inner mitochondrial membrane enzyme that catalyzes the fourth and rate-limiting step of de novo pyrimidine biosynthesis: the oxidation of dihydroorotate (DHO) to orotate[1]. This reaction is obligately coupled to the mitochondrial electron transport chain (ETC). Electrons are transferred from DHO to a flavin mononucleotide (FMN) cofactor, which must be reoxidized by ubiquinone (Coenzyme Q10)[2].

Quinoline carboxylic acids act as potent, competitive inhibitors at the ubiquinone-binding site[3]. Structural biology reveals that the carboxylic acid moiety forms a critical electrostatic salt bridge with Arg136 and hydrogen bonds with Gln47, while the lipophilic quinoline core and biphenyl substituents occupy a hydrophobic tunnel lined by Met43, Ala59, and Leu68[4][5].

To evaluate these inhibitors, we employ a two-tiered, self-validating approach:

  • In Vitro Target Engagement: A chromogenic enzymatic assay utilizing 2,6-dichloroindophenol (DCIP) to directly measure the disruption of electron transfer[6][7].

  • In Cellulo Mechanistic Validation: A proliferation assay coupled with a uridine rescue arm to definitively separate on-target pyrimidine starvation from off-target cytotoxicity[8][9].

DHODH_Assay_Rescue cluster_0 In Vitro Enzymatic Assay (DCIP Reduction) cluster_1 Cellular Validation (Uridine Rescue) DHO Dihydroorotate DHODH DHODH DHO->DHODH Oxidation FMN FMN DHODH->FMN e- Transfer Orotate Orotate DHODH->Orotate De Novo Inhibitor Quinoline Carboxylic Acid Inhibitor->DHODH Blocks CoQ Site CoQ Decylubiquinone FMN->CoQ e- Transfer DCIP_ox DCIP (Blue) Abs: 600 nm CoQ->DCIP_ox e- Transfer DCIP_red DCIPH2 (Colorless) DCIP_ox->DCIP_red Reduction UMP UMP Synthesis (Cell Survival) Orotate->UMP Uridine Exogenous Uridine Salvage Salvage Pathway Uridine->Salvage Salvage->UMP Bypasses DHODH

Figure 1: DHODH electron transfer cascade in the DCIP assay and the cellular uridine rescue pathway.

Protocol I: In Vitro DCIP-Coupled Enzymatic Assay

Causality & Design: Because DHO depletion is difficult to measure directly in high-throughput formats, this assay utilizes a surrogate electron acceptor cascade. Recombinant DHODH reduces FMN, which reduces the ubiquinone analog (decylubiquinone). Decylubiquinone subsequently reduces the blue chromogen DCIP into its colorless form (DCIPH2)[6][7]. The inclusion of 0.1% Triton X-100 is critical; it mimics the lipid environment of the inner mitochondrial membrane, ensuring the proper folding of the hydrophobic ubiquinone tunnel and maintaining the solubility of decylubiquinone[10][11].

Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% (v/v) Triton X-100[11][12].

  • Enzyme: Recombinant human DHODH (N-terminally truncated, Δ TM) diluted to a working concentration of 0.4 µg/mL in Assay Buffer[2][10].

  • Substrate Master Mix: 500 µM L-Dihydroorotate (DHO), 100 µM Decylubiquinone, and 120 µM DCIP in Assay Buffer[10][13].

  • Inhibitor Stocks: 10 mM quinoline carboxylic acid in 100% DMSO, serially diluted to achieve a final assay concentration range of 10 µM to 0.1 nM (Final DMSO must be 1%).

Step-by-Step Methodology
  • Plate Setup: To a clear, flat-bottom 96-well microplate, add 45 µL of the DHODH enzyme solution to all test wells. Include a "No Enzyme" control well (45 µL Assay Buffer) to establish the background reduction rate[11].

  • Inhibitor Pre-incubation: Add 5 µL of the serially diluted inhibitor (or vehicle control) to the respective wells. Incubate the plate at room temperature for 30 minutes. Note: This pre-incubation is essential for quinoline carboxylic acids to achieve equilibrium binding within the deep, hydrophobic ubiquinone pocket[6][10].

  • Reaction Initiation: Rapidly add 50 µL of the Substrate Master Mix to all wells using a multichannel pipette to initiate the electron transfer cascade[6].

  • Kinetic Readout: Immediately place the plate in a microplate spectrophotometer. Record the absorbance at 600 nm every 60 seconds for 15–20 minutes at 25°C[6][13].

  • Data Extraction: Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance decay curve. Calculate percent inhibition using the formula:

    % Inhibition=(1−V0​Vi​​)×100 [7].

Protocol II: Cell-Based Proliferation & Uridine Rescue Assay

Causality & Design: Enzymatic potency ( IC50​ ) does not guarantee cellular efficacy due to variables like membrane permeability (logD) and metabolic stability[9]. Acute Myeloid Leukemia (AML) cell lines (e.g., THP-1, U937) are highly dependent on de novo pyrimidine synthesis, making them exquisitely sensitive to DHODH inhibition[9][14].

To ensure the assay is a self-validating system , we employ a Uridine Rescue arm. If a quinoline carboxylic acid induces cell death strictly via DHODH inhibition, supplementing the media with exogenous uridine will feed the pyrimidine salvage pathway, completely bypassing DHODH and restoring cell viability[8][9]. If the compound causes off-target mitochondrial toxicity, uridine will fail to rescue the cells[15].

Step-by-Step Methodology
  • Cell Seeding: Harvest exponentially growing THP-1 cells. Seed at a density of 1×104 cells/well in 90 µL of complete RPMI 1640 media (supplemented with 10% FBS) in a white opaque 96-well plate[9].

  • Treatment Matrix: Prepare two identical sets of inhibitor serial dilutions (10 µM to 0.1 nM, 10X concentration).

    • Arm A (Standard): Dilute in standard RPMI media.

    • Arm B (Rescue): Dilute in RPMI media supplemented with 1 mM Uridine (final assay concentration will be 100 µM)[9].

  • Dosing: Add 10 µL of the respective 10X inhibitor solutions to the cells. Ensure vehicle control (DMSO) wells are included for both arms.

  • Incubation: Incubate the plates at 37°C, 5% CO2​ for 72 hours.

  • Viability Readout: Add 100 µL of CellTiter-Glo® (or equivalent ATP-based luminescence reagent) to each well. Shake for 2 minutes to induce cell lysis, incubate at room temperature for 10 minutes, and record luminescence.

Data Presentation & Interpretation

The following tables summarize the critical quantitative parameters and the expected pharmacological profiles of a highly selective, cell-permeable quinoline carboxylic acid inhibitor (e.g., a Brequinar analog).

Table 1: Quantitative Parameters for the DCIP Enzymatic Assay Setup

ComponentFinal Assay ConcentrationMechanistic Function
Tris-HCl (pH 8.0) 50 mMMaintains optimal pH for DHODH catalytic activity.
Triton X-100 0.1% (v/v)Solubilizes the membrane-bound enzyme and lipophilic CoQ.
DHODH ( Δ TM) 0.2 µg/mLCatalyzes the oxidation of DHO.
L-Dihydroorotate 250 µMPrimary substrate; electron donor.
Decylubiquinone 50 µMPrimary electron acceptor (competes with inhibitor).
DCIP 60 µMTerminal electron acceptor; chromogenic readout (600 nm).

Table 2: Expected Pharmacological Profile of a Selective DHODH Inhibitor

Assay / ParameterExpected Result for Selective InhibitorInterpretation of Result
Enzymatic IC50​ <50 nM High affinity for the ubiquinone-binding pocket[5].
THP-1 Cellular IC50​ <100 nM Excellent membrane permeability and target engagement[9].
THP-1 + Uridine IC50​ (Complete Rescue)Validates that cytotoxicity is strictly due to pyrimidine starvation[9].
No DHO Control Rate Validates that DCIP reduction is DHODH-dependent[11].

References

  • [10] Baumgartner, R., et al. "The Structures of Human Dihydroorotate Dehydrogenase with and without Inhibitor Reveal Conformational Flexibility in the Inhibitor and Substrate Binding Sites." Biochemistry. ACS Publications. URL:[Link]

  • [1] "Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study." Molecules. MDPI. URL:[Link]

  • [11] Rainger, J., et al. "Protein production, kinetic and biophysical characterization of three human dihydroorotate dehydrogenase mutants associated with Miller syndrome." Taylor & Francis. URL:[Link]

  • [2] "Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling." Nature Communications. PMC. URL:[Link]

  • [15] "Discovery of Potent Broad Spectrum Antivirals Derived from Marine Actinobacteria." PLoS One. URL:[Link]

  • [7] "Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay." Molecules. MDPI. URL:[Link]

  • [3] "Inhibition of Dihydroorotate Dehydrogenase Activity by Brequinar Sodium." Cancer Research. ResearchGate. URL:[Link]

  • [14] "Methods and compositions for inhibition of dihydroorotate dehydrogenase." Google Patents. URL:

  • [9] "Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Biphenyl Moiety." Journal of Medicinal Chemistry. PMC. URL:[Link]

  • [4] "Inhibitor binding in a class 2 dihydroorotate dehydrogenase causes variations in the membrane-associated N-terminal domain." Protein Science. PMC. URL:[Link]

  • [5] Madak, J. T., et al. "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry. ACS Publications. URL:[Link]

  • [13] "Structural and Biochemical Features of Eimeria tenella Dihydroorotate Dehydrogenase, a Potential Drug Target." Biomolecules. NII. URL:[Link]

Sources

Method

Application Notes and Protocols for the Crystallization of 3,7-difluoro-4-quinolinecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Critical Role of Crystallization in the Development of 3,7-difluoro-4-quinolinecarboxyli...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Crystallization in the Development of 3,7-difluoro-4-quinolinecarboxylic acid

3,7-difluoro-4-quinolinecarboxylic acid is a key intermediate and active pharmaceutical ingredient (API) within the fluoroquinolone class of compounds. The solid-state properties of this API, which are largely determined during the crystallization process, are of paramount importance for its efficacy, stability, and manufacturability. Control over crystallinity, crystal habit (shape), and polymorphic form directly impacts critical downstream processes such as filtration, drying, and formulation, as well as influencing the final drug product's bioavailability and shelf-life.

These application notes provide a comprehensive guide to understanding and developing robust crystallization processes for 3,7-difluoro-4-quinolinecarboxylic acid. We will delve into the fundamental principles of crystallization and offer detailed protocols for common techniques, drawing upon established knowledge of quinolone and carboxylic acid chemistry. The causality behind experimental choices will be explained to empower researchers to not only follow the protocols but also to troubleshoot and optimize them for their specific needs.

Physicochemical Properties and Pre-crystallization Considerations

A thorough understanding of the physicochemical properties of 3,7-difluoro-4-quinolinecarboxylic acid is the foundation for developing a successful crystallization strategy. While specific experimental data for this exact molecule is not widely published, we can infer its likely behavior based on the quinolone carboxylic acid scaffold.

Key Molecular Features Influencing Crystallization:

  • Hydrogen Bonding: The presence of both a carboxylic acid group (-COOH) and a quinoline nitrogen provides sites for strong hydrogen bonding. This can lead to the formation of well-defined crystal lattices and also presents the possibility of forming solvates with protic solvents.

  • Aromatic System: The planar aromatic quinoline core allows for π-π stacking interactions, which contribute to crystal lattice stability.

  • Fluorine Substituents: The electron-withdrawing fluorine atoms can influence the acidity of the carboxylic acid and the overall electronic distribution of the molecule, potentially affecting solvent-solute interactions.

  • Amphoteric Nature: The molecule possesses both an acidic carboxylic acid group and a basic quinoline nitrogen. The pH of the solution will, therefore, significantly impact its solubility.

Solubility and Solvent Selection: The Cornerstone of Crystallization

The choice of solvent is the most critical parameter in designing a crystallization process. An ideal solvent for recrystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. For anti-solvent crystallization, a miscible solvent/anti-solvent pair is required where the compound is soluble in the solvent and insoluble in the anti-solvent.

General Solubility Profile of Quinolone Carboxylic Acids:

  • Good Solvents (at elevated temperatures): Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP). Some polar protic solvents like lower alcohols (methanol, ethanol, isopropanol) and acetic acid may also be effective.

  • Poor Solvents (potential anti-solvents): Water, and non-polar solvents such as heptane, hexane, and toluene.

A preliminary solvent screen is a crucial first step. Small-scale experiments with a range of solvents will provide an empirical basis for selecting the most promising systems for further development.

Crystallization Techniques and Protocols

Several crystallization techniques can be employed for the purification and particle engineering of 3,7-difluoro-4-quinolinecarboxylic acid. The choice of method will depend on the desired outcome, such as high purity, a specific crystal form, or a particular particle size distribution.

Cooling Crystallization

This is the most common and straightforward crystallization technique, relying on the temperature-dependent solubility of the compound.

Principle: A saturated or near-saturated solution of the compound at a high temperature is slowly cooled, leading to supersaturation and subsequent nucleation and crystal growth.

Protocol 1: Cooling Crystallization from a Single Solvent

  • Dissolution: In a suitable reactor, dissolve the crude 3,7-difluoro-4-quinolinecarboxylic acid in a minimal amount of a pre-selected hot solvent (e.g., ethanol, isopropanol, or acetic acid). Aim for a concentration that is close to saturation at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Controlled Cooling: Allow the solution to cool slowly and without agitation to promote the formation of larger, more well-defined crystals. A linear cooling rate of 5-20 °C/hour is a good starting point.

  • Maturation: Once the target temperature is reached (typically ambient temperature or below), hold the slurry with gentle agitation for a period (e.g., 2-4 hours) to allow for complete crystallization and potential phase equilibration.

  • Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at an appropriate temperature.

Diagram: Cooling Crystallization Workflow

CoolingCrystallization cluster_0 Protocol Steps A Dissolution (Hot Solvent) B Hot Filtration (Optional) A->B Impurity Removal C Controlled Cooling B->C D Maturation C->D Complete Crystallization E Isolation (Filtration) D->E F Washing E->F G Drying F->G AntiSolventCrystallization cluster_1 Protocol Steps H Dissolution (Good Solvent) I Slow Addition of Anti-Solvent H->I Induce Supersaturation J Maturation I->J K Isolation (Filtration) J->K L Washing K->L M Drying L->M

Application

Application Note: Advanced Formulation Strategies for 3,7-Difluoroquinoline-4-Carboxylic Acid in Preclinical In Vivo Studies

Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary 3,7-Difluoroquinolin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary

3,7-Difluoroquinoline-4-carboxylic acid (CAS 834884-20-7) is a highly specialized fluorinated building block frequently utilized in the synthesis of novel antimicrobial fluoroquinolones and targeted kinase inhibitors[1]. Transitioning this compound from in vitro assays to in vivo murine models presents significant pharmacokinetic challenges. Due to its rigid, planar structure and specific electrostatic profile, the compound exhibits poor aqueous solubility and a high propensity for tissue precipitation. This guide outlines the physicochemical causality behind these challenges and provides three self-validating, step-by-step formulation protocols tailored for different in vivo administration routes.

Physicochemical Profiling & Structural Causality

To formulate effectively, one must understand the molecular behavior of the compound. Unlike standard fluoroquinolones (e.g., ciprofloxacin) which possess a basic C7-piperazine ring making them true zwitterions, 3,7-difluoroquinoline-4-carboxylic acid lacks a strong basic amine[2].

The Causality of Solubility:

  • Inductive Effects: The highly electronegative fluorine atoms at the C3 and C7 positions strongly withdraw electron density. This lowers the pKa of the C4-carboxylic acid to approximately ~1.5–2.0, and suppresses the basicity of the quinoline nitrogen (pKa ~2.0–3.0).

  • Physiological State: At a physiological pH of 7.4, the carboxylic acid is fully deprotonated, rendering the molecule an anion. However, the highly fluorinated, rigid aromatic core drives strong π−π stacking interactions. Simple sodium salts often fail to disrupt this crystal lattice, leading to poor solubility and in vivo precipitation.

  • The Solution: Successful formulation requires either a bulky, hydrophilic counter-ion (like Meglumine) to disrupt π−π stacking, host-guest complexation (Cyclodextrins), or polymeric encapsulation (PLGA) to bypass solubility limits entirely[3].

Strategic Formulation Decision Matrix

Selecting the correct formulation vehicle depends entirely on the intended route of administration and the desired pharmacokinetic (PK) profile.

Formulation_Selection Start 3,7-Difluoroquinoline-4-carboxylic acid (Hydrophobic Anion at pH 7.4) Route Select In Vivo Administration Route Start->Route IV Intravenous (IV) / Oral (PO) Route->IV SC Subcutaneous (SC) / Intraperitoneal (IP) Route->SC Pulm Pulmonary / Sustained Tissue Route->Pulm FormIV Protocol A: Meglumine Salt Solution (Rapid Onset) IV->FormIV FormSC Protocol B: HP-β-CD Complexation (High Tolerability) SC->FormSC FormPulm Protocol C: PLGA Nanoparticles (Prolonged Exposure) Pulm->FormPulm

Decision matrix for selecting formulation strategies based on the in vivo dosing route.

Step-by-Step Formulation Protocols

Protocol A: Meglumine In Situ Salt Formation (For IV / PO Dosing)

Mechanistic Rationale: Meglumine (N-methyl-D-glucamine) is a biologically inert amino sugar. When reacted with the C4-carboxylic acid, its bulky, hydroxyl-rich structure prevents the quinoline rings from stacking, drastically increasing aqueous solubility without causing the severe endothelial necrosis associated with NaOH-adjusted formulations.

Step-by-Step Methodology:

  • Weighing: Weigh 10 mg of 3,7-difluoroquinoline-4-carboxylic acid into a sterile glass vial.

  • Stoichiometry: Add 1.2 molar equivalents of Meglumine powder directly to the vial.

  • Hydration: Add 8 mL of sterile Water for Injection (WFI).

  • Agitation: Stir vigorously at 400 RPM for 30 minutes at room temperature. The solution will transition from a cloudy suspension to a transparent liquid.

  • Volume Adjustment: QS to 10 mL with 1X PBS to achieve a final concentration of 1 mg/mL.

  • Sterilization: Filter through a 0.22 µm PES syringe filter.

  • Self-Validating QC Check: Measure the final pH. It must be strictly between 7.4 and 7.8. If the solution remains cloudy at pH 7.4, it indicates insufficient meglumine stoichiometry; add meglumine in 0.1 molar equivalent increments until optical clarity is achieved.

Protocol B: HP-β-CD Inclusion Complexation (For SC / IP Dosing)

Mechanistic Rationale: Subcutaneous and intraperitoneal routes are highly sensitive to pH and osmolarity. Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a host-guest inclusion complex, encapsulating the hydrophobic fluorinated core. This masks the compound from local nociceptors, minimizing injection-site pain and preventing drug precipitation in the peritoneal cavity.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile WFI.

  • Incorporation: Add the API to the vehicle to target a 2 mg/mL concentration.

  • Complexation: Sonicate the mixture in a water bath for 15 minutes, followed by magnetic stirring at 500 RPM for 24 hours at room temperature. Note: Complexation is an equilibrium process and requires time.

  • Sterilization: Filter through a 0.22 µm PVDF syringe filter.

  • Self-Validating QC Check: Store a 1 mL aliquot at 4°C for 12 hours. The absence of precipitate validates that the drug is fully complexed within the cyclodextrin cavity, rather than merely suspended.

Protocol C: PLGA Nanoparticles (For Pulmonary / Sustained Release)

Mechanistic Rationale: Recent advancements in the delivery of fluoroquinolones (e.g., inhalable ciprofloxacin) emphasize polymeric encapsulation to prolong tissue exposure and overcome the rapid clearance of small-molecule quinolines[3]. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles provide a sustained release profile ideal for respiratory or intramuscular depot models[4].

PLGA_Workflow Org Organic Phase (PLGA + Drug in DCM) Emul Emulsification (Sonication 100W, 2min) Org->Emul Aq Aqueous Phase (1% PVA in ddH2O) Aq->Emul Evap Solvent Evaporation (Stirring at RT, 4h) Emul->Evap Wash Centrifugation (Wash free PVA/Drug) Evap->Wash QC QC Check (DLS: Size < 200nm) Wash->QC

Step-by-step workflow for the preparation of PLGA nanoparticles via single emulsion.

Step-by-Step Methodology:

  • Organic Phase: Dissolve 50 mg of PLGA (50:50, MW 30,000) and 5 mg of 3,7-difluoroquinoline-4-carboxylic acid in 2 mL of Dichloromethane (DCM).

  • Aqueous Phase: Prepare 10 mL of 1% (w/v) Polyvinyl Alcohol (PVA) in ddH₂O.

  • Emulsification: Add the organic phase dropwise into the aqueous phase while sonicating using a probe sonicator (100W, 2 minutes on ice).

  • Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir at 600 RPM for 4 hours at room temperature in a fume hood to evaporate the DCM.

  • Washing: Centrifuge at 15,000 × g for 20 minutes. Discard the supernatant to remove free drug and excess PVA. Resuspend the pellet in sterile WFI. Repeat twice.

  • Self-Validating QC Check: Analyze the final resuspension via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) > 0.2 indicates particle aggregation, requiring optimization of the sonication amplitude.

Quantitative Comparison of Formulation Profiles

The following table summarizes the quantitative performance metrics of each formulation strategy to aid in rapid experimental planning.

Formulation StrategyPrimary In Vivo RouteBioavailability ProfilePreparation TimeStability (at 4°C)Key Advantage
Protocol A: Meglumine Salt Intravenous (IV), Oral (PO)High (Immediate Cmax)< 2 hours7–14 daysRapid systemic onset; avoids tissue necrosis
Protocol B: HP-β-CD Complex Subcutaneous (SC), Intraperitoneal (IP)High (Rapidly Absorbed)24 hours> 30 daysExcellent tolerability; zero injection-site pain
Protocol C: PLGA Nanoparticles Pulmonary, Intramuscular (IM)Sustained (Prolonged AUC)2–3 days> 6 months (Lyophilized)Prolonged half-life; targeted tissue delivery

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 3,7-difluoro-4-quinolinecarboxylic acid synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks in the synthesis of highly functionalized quinolines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks in the synthesis of highly functionalized quinolines.

While classical methods like the Pfitzinger reaction are highly effective for synthesizing 2-substituted quinoline-4-carboxylic acids—such as those utilized in the development of eIF4A inhibitors[1]—they are less suited for 2-unsubstituted targets. Similarly, the Gould-Jacobs reaction, a staple for quinoline cores, inherently yields 4-hydroxyquinoline-3-carboxylates or 4-quinolones rather than the 4-carboxylic acid[2][3].

To achieve the highest yield and regiochemical purity for 3,7-difluoro-4-quinolinecarboxylic acid , the most robust and scalable method is the Palladium-Catalyzed Hydroxycarbonylation of 4-bromo-3,7-difluoroquinoline. Below is our comprehensive troubleshooting guide, optimized protocols, and mechanistic insights to help you master this transformation.

Synthetic Workflow & Mechanistic Bottlenecks

Understanding the catalytic cycle is critical for troubleshooting. The reaction relies on the successful oxidative addition of the 4-bromoquinoline, followed by CO insertion. The most common point of failure is the premature attack of water on the Pd-complex before CO insertion can occur.

G A Pd(0)L2 Active Catalyst B Oxidative Addition [Pd(II)Ar(Br)L2] A->B 4-Br-3,7-difluoroquinoline C CO Coordination & Insertion B->C CO Gas G Direct H2O Attack (Yield Loss) B->G Competing Pathway D Acyl-Pd(II) Complex C->D E Nucleophilic Attack (H2O) D->E F Reductive Elimination Target Product E->F F->A -HBr

Figure 1: Catalytic cycle of Pd-catalyzed hydroxycarbonylation highlighting the competing hydrolysis pathway.

Troubleshooting FAQs

Q: My hydroxycarbonylation yield is plateauing at 45%, and LC-MS shows a major byproduct at M-28 (loss of CO). What is happening? Scientist Insight: The M-28 byproduct is 3,7-difluoro-4-hydroxyquinoline. This occurs via direct nucleophilic attack of water on the Pd(II)-aryl intermediate before CO insertion (see Figure 1, red pathway). The electron-withdrawing fluorine atoms at C3 and C7 make the Pd(II)-aryl complex highly electrophilic, accelerating this premature hydrolysis. Solution:

  • Increase CO Pressure: Boost CO pressure from 1 atm to 5–10 bar to accelerate the kinetics of CO coordination.

  • Ligand Tuning: Switch from monodentate PPh3​ to a bidentate ligand with a large bite angle, such as Xantphos. Xantphos promotes rapid CO insertion and sterically shields the Pd center from premature water attack.

Q: I am observing significant palladium black precipitation within the first 2 hours, and the reaction stalls. How do I prevent catalyst death? Scientist Insight: Palladium black is the agglomeration of inactive Pd(0). In carbonylation reactions, CO acts as both a reactant and a stabilizing π -acceptor ligand. If the solution becomes "CO-starved" in the bulk liquid phase due to poor gas-liquid mass transfer, the transient Pd(0) intermediates aggregate into insoluble clusters. Solution:

  • Agitation: Increase stirring speed to >800 rpm. Gas-liquid mixing is the #1 overlooked parameter in carbonylation.

  • Temperature Control: Do not exceed 90 °C. Higher temperatures accelerate the dissociation of phosphine ligands, leaving the Pd(0) vulnerable to aggregation.

Q: The reaction goes to 100% conversion by HPLC, but my isolated yield after workup is only 50%. Where is my product going? Scientist Insight: 3,7-Difluoro-4-quinolinecarboxylic acid is a zwitterionic molecule. It contains a basic quinoline nitrogen and an acidic carboxylic group. If you acidify the aqueous layer too much during workup (pH < 2), the quinoline nitrogen protonates, forming a highly water-soluble hydrochloride salt, causing your product to vanish into the aqueous waste. Solution: You must perform an isoelectric precipitation. The isoelectric point (pI) for this compound is approximately pH 3.8. Titrate the basic aqueous layer slowly with 1M HCl and stop exactly at this pH to maximize crystallization.

Isolation Decision Tree

Workup S1 Crude Reaction Mixture (Basic pH > 9) S2 Filter through Celite (Remove Pd black) S1->S2 S3 Aqueous Layer (Contains carboxylate salt) S2->S3 Liquid Phase S4 Titrate with 1M HCl (Monitor pH carefully) S3->S4 S5 Isoelectric Point (pH 3.5 - 4.0) Target Precipitation S4->S5 Stop at pH 3.8 S6 Over-acidification (pH < 2) Product Re-dissolves S4->S6 Excess Acid

Figure 2: Workflow for the isoelectric isolation of 3,7-difluoro-4-quinolinecarboxylic acid.

Quantitative Optimization Data

The following table summarizes our internal optimization data, demonstrating the causal relationship between ligand choice, CO pressure, and the suppression of the 4-hydroxy byproduct.

LigandCO Pressure (bar)Temp (°C)Conversion (%)Yield: Target Acid (%)Yield: 4-OH Byproduct (%)
PPh3​ 190853847
dppf190925537
Xantphos190986830
Xantphos 5 90 >99 92 <5
Xantphos1090>9994<2

Note: Yields determined by quantitative HPLC using an internal standard. A pressure of 5 bar represents the optimal balance of safety, equipment feasibility, and yield.

Standard Operating Procedure (SOP)

Optimized Synthesis of 3,7-Difluoro-4-quinolinecarboxylic acid

Reagents:

  • 4-Bromo-3,7-difluoroquinoline (1.0 eq)

  • Pd(OAc)2​ (2 mol%)

  • Xantphos (3 mol%)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Deionized H2​O (10.0 eq)

  • Solvent: 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Catalyst Preparation: In a nitrogen-filled glovebox, charge a high-pressure reactor with 4-bromo-3,7-difluoroquinoline, Pd(OAc)2​ , and Xantphos.

  • Solvent Addition: Add degassed 1,4-dioxane, followed by DIPEA and degassed DI water. Self-Validation Check: The solution should be a clear, pale yellow indicating an active, homogeneous Pd-ligand complex.

  • Pressurization: Seal the reactor, remove it from the glovebox, and purge the headspace with CO gas three times. Pressurize to exactly 5 bar of CO.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring (1000 rpm) for 12 hours.

  • Cooling & Venting: Cool the reactor to room temperature and carefully vent the excess CO in a designated fume hood.

  • Basic Filtration: Dilute the mixture with 0.5 M NaOH (to ensure the product is fully in the aqueous phase as the sodium salt) and filter through a pad of Celite to remove any trace palladium catalyst.

  • Organic Wash: Wash the basic aqueous layer with ethyl acetate (2 × 50 mL) to remove unreacted starting material, free ligands, and neutral organic impurities. Discard the organic layer.

  • Isoelectric Precipitation: Transfer the aqueous layer to a beaker equipped with a calibrated pH meter. While stirring vigorously, add 1M HCl dropwise until the pH reaches exactly 3.8. Self-Validation Check: A thick white/pale yellow precipitate should rapidly form as the pH crosses 4.5.

  • Isolation: Stir the resulting suspension at 4 °C for 2 hours to maximize crystallization. Filter the precipitate, wash with ice-cold water (2 × 10 mL), and dry under vacuum at 50 °C to afford the pure 3,7-difluoro-4-quinolinecarboxylic acid.

References

  • Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action. ACS Publications. 1

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. 2

  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Benchchem. 3

Sources

Optimization

Technical Support Center: Navigating the Aqueous Solubility of 4-Quinolinecarboxylic acid, 3,7-difluoro-

Welcome to the technical support guide for 4-Quinolinecarboxylic acid, 3,7-difluoro-. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-Quinolinecarboxylic acid, 3,7-difluoro-. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous solubility of this compound. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful preparation of your solutions for various downstream applications.

Introduction: Understanding the Molecule

4-Quinolinecarboxylic acid, 3,7-difluoro- is a heterocyclic compound featuring a quinoline core, a carboxylic acid group, and two fluorine substituents. These structural features dictate its physicochemical properties, most notably its aqueous solubility. The carboxylic acid moiety suggests a strong pH-dependent solubility, while the fluorinated quinoline ring contributes to its overall lipophilicity. This guide will help you navigate these properties to achieve your desired concentrations in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-Quinolinecarboxylic acid, 3,7-difluoro- not dissolving in water?

A1: 4-Quinolinecarboxylic acid, 3,7-difluoro- is a weak acid and is expected to have low intrinsic solubility in neutral water. The protonated carboxylic acid group is less polar, and the aromatic quinoline ring is hydrophobic. To enhance solubility, you need to deprotonate the carboxylic acid by increasing the pH of the solution above its pKa.

Q2: What is the expected pKa of this compound?

Q3: I have dissolved the compound at a high pH, but it precipitates when I add it to my neutral cell culture media. What is happening?

A3: This is a common issue known as "precipitation upon neutralization." Your stock solution is at a high pH where the compound is soluble as its carboxylate salt. When you dilute this into a neutral pH buffer or media, the pH drops, and the compound protonates back to its less soluble free acid form, causing it to precipitate. See the troubleshooting guide below for strategies to overcome this.

Q4: Can I use organic co-solvents to dissolve this compound?

A4: Yes, organic co-solvents like DMSO, DMF, ethanol, or acetonitrile can be used to prepare concentrated stock solutions. However, the final concentration of the organic solvent in your aqueous experimental system must be considered, as it may have an impact on your assay or biological system. It is crucial to always run a vehicle control with the same final concentration of the co-solvent.

Q5: Is the compound stable in solution?

A5: Generally, quinoline carboxylic acid derivatives are stable under normal laboratory conditions.[1] However, prolonged exposure to strong acids or bases, or high temperatures, may lead to degradation.[1] It is always recommended to prepare fresh solutions for your experiments. If storage is necessary, store at -20°C or -80°C and perform a solubility check upon thawing.

Troubleshooting Guide: Achieving and Maintaining Solubility

This section provides a systematic approach to overcoming solubility challenges with 4-Quinolinecarboxylic acid, 3,7-difluoro-.

Issue 1: Compound fails to dissolve in aqueous buffer.

Root Cause: The pH of the aqueous solution is below the pKa of the carboxylic acid, leading to the predominance of the poorly soluble neutral form.

Solution Workflow:

Caption: Workflow for pH-mediated dissolution.

Step-by-Step Protocol for pH-Mediated Dissolution:

  • Weigh the desired amount of 4-Quinolinecarboxylic acid, 3,7-difluoro- and add it to your aqueous buffer (e.g., PBS, TRIS).

  • Stir the suspension at room temperature.

  • Monitor the pH of the suspension.

  • Slowly add a low concentration of a base (e.g., 0.1 M NaOH) dropwise while continuously stirring and monitoring the pH.

  • Continue adding the base until the compound is fully dissolved.

  • Record the final pH of the solution.

  • Crucially , ensure this final pH is compatible with your downstream application.

Issue 2: Precipitation upon dilution into neutral media.

Root Cause: The high pH stock solution is neutralized by the buffer capacity of the media, causing the compound to revert to its insoluble free acid form.

Troubleshooting Strategies:

  • Decrease the Stock Concentration: Prepare a more dilute stock solution at a basic pH. This will require a larger volume to be added to your media, but the buffering capacity of the media may be sufficient to handle the smaller amount of base, preventing a significant pH drop and subsequent precipitation.

  • Use a Co-solvent Stock: Prepare a concentrated stock solution in an organic solvent like DMSO. When this stock is diluted into the aqueous media, the compound may remain in solution due to a phenomenon known as "kinetic solubility." It is essential to dilute the stock slowly and with vigorous mixing. The final DMSO concentration should be kept low (typically <0.5%) and a vehicle control must be included in your experiment.

  • Formulation Approaches: For in vivo or complex in vitro models, consider formulation strategies such as using cyclodextrins to form inclusion complexes that enhance aqueous solubility.

Quantitative Data Summary

The following table summarizes the general solubility behavior of quinoline carboxylic acid derivatives based on available literature for similar compounds.

Solvent/ConditionExpected SolubilityRationale
Deionized Water (pH ~7)PoorThe compound is in its neutral, less soluble form.
Aqueous Buffer (pH < 4)Very PoorThe carboxylic acid is fully protonated.
Aqueous Buffer (pH > 8)Good to ExcellentThe carboxylic acid is deprotonated to the more soluble carboxylate salt.[1]
DMSO, DMFHighThese are strong organic solvents capable of solvating the molecule.
Ethanol, MethanolModerate to GoodPolar protic solvents that can interact with the carboxylic acid group.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution via pH Adjustment
  • Calculate Mass: For 1 mL of a 10 mM stock solution of a compound with a molecular weight of approximately 209.15 g/mol (based on a similar structure, 5,7-Difluoroquinoline-6-carboxylic acid), you will need 2.09 mg.[1]

  • Initial Suspension: Weigh 2.09 mg of 4-Quinolinecarboxylic acid, 3,7-difluoro- and place it in a 1.5 mL microcentrifuge tube. Add 900 µL of deionized water. The compound will likely not dissolve.

  • pH Adjustment: While vortexing or stirring, add 1 M NaOH dropwise (typically 1-2 µL at a time). Check the pH after each addition.

  • Dissolution: Continue adding NaOH until the solid is completely dissolved. The pH will likely be in the range of 8-10.

  • Final Volume: Adjust the final volume to 1 mL with deionized water.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any remaining particulates.

  • Storage: Store the stock solution at -20°C.

Protocol 2: Preparation of a 50 mM DMSO Stock Solution
  • Calculate Mass: For 1 mL of a 50 mM stock solution, weigh 10.46 mg of 4-Quinolinecarboxylic acid, 3,7-difluoro-.

  • Dissolution: Add the solid to a suitable vial and add 1 mL of high-purity, anhydrous DMSO.

  • Mixing: Vortex or sonicate at room temperature until the compound is fully dissolved.

  • Storage: Store the DMSO stock solution at -20°C, protected from moisture.

Logical Relationships in Solubility Troubleshooting

G cluster_0 Initial Observation cluster_1 Primary Cause Analysis cluster_2 Solution Strategies cluster_3 Experimental Considerations Compound Precipitates Compound Precipitates pH Shift pH Shift Compound Precipitates->pH Shift Low Intrinsic Solubility Low Intrinsic Solubility Compound Precipitates->Low Intrinsic Solubility pH Adjustment pH Adjustment pH Shift->pH Adjustment Co-solvent Use Co-solvent Use Low Intrinsic Solubility->Co-solvent Use Formulation Formulation Low Intrinsic Solubility->Formulation Final pH Check Final pH Check pH Adjustment->Final pH Check Vehicle Control Vehicle Control Co-solvent Use->Vehicle Control Kinetic vs. Thermodynamic Solubility Kinetic vs. Thermodynamic Solubility Co-solvent Use->Kinetic vs. Thermodynamic Solubility

Caption: Decision-making flowchart for solubility issues.

References

  • Reich, H. (n.d.). pKa Values. OrganicChemistryData.org. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59804, 1-(2,4-Difluorophenyl)-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. PubChem. Retrieved from [Link]

  • The OChemTutor. (2025). pKa values. Retrieved from [Link]

  • College of Arts and Sciences, University of California, Davis. (n.d.). Table of Acids with Ka and pKa Values*.

Sources

Troubleshooting

Technical Support Center: Purification of Difluorinated Quinoline Compounds

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate fluorinated heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate fluorinated heterocycles. Difluorinated quinolines are highly privileged scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors, antimalarials, and antibacterial agents[1]. However, the introduction of two highly electronegative fluorine atoms onto the quinoline core fundamentally alters its physicochemical profile, often rendering standard purification platform methods ineffective.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to help you overcome the unique chromatographic challenges associated with these compounds.

Part 1: The Knowledge Base – Causality of Chromatographic Behavior

Before troubleshooting, it is critical to understand why difluorinated quinolines defy standard purification protocols. The challenges stem from three fundamental physicochemical shifts:

  • Severe pKa Depression: The basicity of the quinoline nitrogen (unsubstituted pKa ~4.9) is drastically depressed by the electron-withdrawing inductive effect of the fluorine atoms. A single fluorine substitution can drop the pKa by 1.2 to 1.7 units[2]. Consequently, a difluorinated quinoline often possesses a pKa between 1.5 and 2.5. Standard acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7) leave the compound in a state of partial ionization, causing severe peak broadening.

  • Fluorophilic Interactions: Fluorine is the most electronegative element. Difluorinated compounds exhibit unique "fluorophilic" behavior, meaning they often separate poorly on traditional hydrocarbon chains (C8/C18) because the separation relies solely on lipophilic volume rather than specific fluorine-fluorine interactions[3].

  • Positional Isomerism: Synthesizing difluorinated quinolines often yields closely related positional isomers (e.g., 5,8-difluoro vs. 6,8-difluoro). These isomers have nearly identical logP values and hydrodynamic volumes, making them virtually indistinguishable on standard reversed-phase media[4].

Quantitative Data Summary

Table 1: Physicochemical Shifts and Chromatographic Implications of Quinoline Fluorination

PropertyUnsubstituted QuinolineMono-fluoroquinolineDifluoroquinolineChromatographic Consequence
pKa (Conjugate Acid) ~4.9~3.0 - 3.5~1.5 - 2.5Requires extreme pH control (pH < 1.5 or pH > 5.0) to prevent partial ionization and peak tailing.
Lipophilicity (LogP) ~2.0~2.3~2.6 - 3.0Increased retention times on C18; requires higher organic modifier concentrations.
H-Bond Acceptor StrongModerateWeakReduced interactions with bare silica, altering normal-phase elution order.
Part 2: Troubleshooting Guides & FAQs

Q1: I am trying to separate two difluorinated quinoline positional isomers on a standard C18 column, but they co-elute as a single broad peak. How can I resolve them? Root Cause: C18 columns separate primarily based on hydrophobic volume (LogP). Positional isomers of difluorinated quinolines have identical volumes and nearly identical LogP values, resulting in co-elution[3]. Solution: Switch to a fluorinated stationary phase, such as a Pentafluorophenyl (PFP) or a perfluorohexyl (Fluofix) column[5]. These columns utilize π−π interactions, dipole-dipole interactions, and specific fluorine-fluorine interactions. The distinct charge distribution of different positional isomers will interact differently with the PFP ring, enabling baseline resolution[5].

Protocol A: RP-HPLC Resolution of Difluorinated Quinoline Isomers
  • Column: Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 3 µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) (pH ~2.0).

  • Mobile Phase B: Methanol (Preferred over acetonitrile to enhance π−π interactions with the PFP phase).

  • Step 1 (Equilibration): Flush the PFP column with 95% Mobile Phase A and 5% Mobile Phase B for 10 column volumes.

  • Step 2 (Injection): Dissolve the crude mixture in the initial mobile phase conditions. Avoid strong injection solvents (like 100% DMSO) to prevent peak breakthrough.

  • Step 3 (Gradient Elution): Run a shallow gradient from 5% B to 60% B over 20 minutes. The shallow gradient maximizes the subtle dipole-dipole differences between the isomers.

  • Step 4 (Wash): Ramp to 95% B for 5 minutes to elute highly lipophilic impurities.

Q2: My difluorinated quinoline shows severe peak tailing on Reverse-Phase HPLC when using 0.1% Formic Acid. What is going wrong? Root Cause: 0.1% Formic acid yields a mobile phase pH of ~2.7. Because the pKa of your difluorinated quinoline is likely between 1.5 and 2.5[2], the compound exists in a dynamic equilibrium between its protonated and neutral states during the chromatographic run. This dual-state existence causes the peak to smear or tail. Solution: You must push the equilibrium entirely to one side. Either use a stronger acid (e.g., 0.1% TFA, pH ~2.0) to fully protonate the molecule, or switch to a neutral/basic mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 8.0) to ensure the quinoline nitrogen remains completely unprotonated.

Q3: I am scaling up purification to multi-gram quantities. Is Supercritical Fluid Chromatography (SFC) viable for these compounds? Root Cause/Context: Preparative HPLC consumes massive amounts of solvent, and highly fluorinated compounds can sometimes exhibit poor solubility in standard aqueous/organic mixtures. Solution: Yes, SFC is highly recommended. The use of supercritical CO 2​ combined with a methanol modifier provides excellent solubility and unique selectivity for fluorinated aromatics[6]. Furthermore, the variation of pH via the CO 2​ /methanol ratio without added aqueous buffers often yields superior resolution of ionogenic isomers[4].

Protocol B: Preparative SFC Workflow for Fluorinated Heterocycles
  • System: Preparative SFC equipped with a PDA detector.

  • Column: 2-Ethylpyridine (2-EP) or Diol stationary phase.

  • Mobile Phase: Supercritical CO 2​ / Methanol.

  • Step 1 (System Pressurization): Bring the automated backpressure regulator (ABPR) to 120 bar and set the column oven to 40°C[6].

  • Step 2 (Modifier Optimization): Screen isocratic runs at 10%, 20%, and 30% Methanol. Because difluorinated quinolines have reduced basicity, basic additives (like diethylamine) are usually not required, unlike with standard basic amines[2].

  • Step 3 (Injection): Inject the sample dissolved in 100% Methanol.

  • Step 4 (Collection): Trigger fraction collection based on UV threshold. The rapid depressurization of CO 2​ leaves the purified compound in a small volume of methanol, drastically reducing post-purification drying time.

Part 3: Decision Matrix Visualization

Use the following logical workflow to determine the best purification strategy for your specific difluorinated quinoline sample.

G Start Crude Difluorinated Quinoline Mixture CheckIsomers Are Positional Isomers Present? Start->CheckIsomers SFC Use SFC (CO2/MeOH) or PFP-HPLC Column CheckIsomers->SFC Yes Standard Standard RP-HPLC (C18 Column) CheckIsomers->Standard No Pure Pure Difluorinated Quinoline SFC->Pure Tailing Peak Tailing Observed? Standard->Tailing AdjustPH Adjust Mobile Phase pH (TFA pH<2 or NH4HCO3 pH>8) Tailing->AdjustPH Yes Tailing->Pure No AdjustPH->Pure

Workflow for selecting the optimal purification strategy for difluorinated quinolines.

References

1.[4] Title: HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material Source: ResearchGate URL:

2.[3] Title: Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography Source: NIH/PMC URL:

3.[6] Title: THE ANALYSIS OF FLUORINATED POLYMERS BY SUPERCRITICAL FLUID CHROMATOGRAPHY (SFC) Source: Selerity Technologies URL:

4.[5] Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL:

5.[2] Title: Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors Source: NIH/PMC URL:

6.[1] Title: HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) Source: NIH/PMC URL:

Sources

Optimization

Technical Support Center: pH Stability &amp; Troubleshooting for 3,7-Difluoro-4-quinolinecarboxylic Acid

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, formulation scientists, and drug development professionals working with 3,7-difluoro-4-quinolinecarboxylic acid —a critical halog...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, formulation scientists, and drug development professionals working with 3,7-difluoro-4-quinolinecarboxylic acid —a critical halogenated quinoline scaffold.

Because this compound features a zwitterionic potential (a basic quinoline nitrogen and an acidic carboxylic acid) alongside highly reactive carbon-fluorine bonds, its stability is strictly governed by the pH of its environment. This guide synthesizes empirical stability data, mechanistic causality, and self-validating protocols to help you troubleshoot degradation issues during synthesis, formulation, or assay development.

Mechanistic Overview: The Causality of pH-Dependent Degradation

To prevent degradation, you must first understand the molecular behavior of the quinolinecarboxylic acid core across the pH spectrum. The stability of this scaffold is not linear; it is dictated by the ionization state of its functional groups 1.

  • Acidic Conditions (pH < 5.0): The molecule exists primarily in its protonated (cationic) state. The protonation of the quinoline nitrogen withdraws electron density, but the protonated carboxylic acid stabilizes the core against nucleophilic attack. Consequently, quinolinecarboxylic acid solutions exhibit their highest chemical stability in acidic buffers 2.

  • Neutral Conditions (pH 7.0): The compound approaches its isoelectric point, existing as a neutral or zwitterionic species. While hydrolytically stable, this electronic configuration maximizes its quantum yield for UV absorption. At neutral pH, the compound is highly susceptible to photolytic defluorination , where the excited singlet state undergoes rapid heterolytic cleavage of the C-F bonds 3.

  • Alkaline Conditions (pH > 9.0): The carboxylic acid is fully deprotonated (anionic). The highly electronegative fluorine at the C7 position activates the quinoline ring. In the presence of excess hydroxide ions ( OH− ), the molecule undergoes Nucleophilic Aromatic Substitution ( SN​Ar ) . The hydroxide attacks the C7 carbon, displacing the fluoride ion to form a 7-hydroxy degradant, fundamentally altering the molecule's pharmacological profile 4.

Troubleshooting FAQs

Q: During my stability-indicating HPLC assay at pH 7.4, I observed a rapid decrease in the API peak area and the appearance of a new, early-eluting peak. What is causing this? A: You are likely observing photolytic degradation rather than hydrolysis. At physiological pH (7.4), the zwitterionic form of the quinoline core exhibits its highest photolysis rate 3. The early-eluting peak is a defluorinated photoproduct (which is more polar). Corrective Action: Switch to actinic (amber) glassware for all sample preparation and utilize amber HPLC vials to mathematically decouple photolysis from pure pH-induced hydrolysis.

Q: My stock solution of 3,7-difluoro-4-quinolinecarboxylic acid precipitates when adjusting the buffer from pH 2.0 to pH 6.5. How can I maintain solubility? A: The carboxylic acid moiety has a pKa​ typically between 4.0 and 6.0 [[1]](). As you adjust the pH toward this range, the molecule transitions from a highly soluble cationic state to its neutral/zwitterionic state, which represents its minimum aqueous solubility. Corrective Action: Utilize a co-solvent system (e.g., 5–10% Methanol or DMSO) prior to pH adjustment, or ensure the adjustment is done rapidly under high-shear stirring to prevent localized isoelectric precipitation.

Q: Is it safe to dissolve and store the intermediate in 0.1 M NaOH for long-term stock solutions? A: No. While solubility is excellent at high pH due to complete carboxylate formation, prolonged exposure to alkaline conditions ( pH>9.0 ) induces base-catalyzed degradation. The C7 fluorine is highly labile under basic conditions and will undergo hydrolysis 4. Corrective Action: Store long-term stock solutions in dilute acidic buffers (pH 3.0–4.0) where the core remains chemically stable for extended periods [[2]]().

Self-Validating Protocol: pH-Dependent Forced Degradation Testing

To accurately map the stability profile of your specific batch, execute the following forced degradation protocol. This workflow is designed as a self-validating system : it incorporates internal mass-balance checks and orthogonal light controls to ensure that any observed degradation is strictly pH-driven.

Phase 1: Buffer & Stock Preparation
  • Buffer Matrix: Prepare three 50 mM buffer systems: Phosphate buffer (pH 3.0), Phosphate buffer (pH 7.0), and Borate buffer (pH 10.0). Verify pH at 25°C using a calibrated probe.

  • Stock Solution: Dissolve 10.0 mg of 3,7-difluoro-4-quinolinecarboxylic acid in 1.0 mL of 0.1 M HCl to force complete protonation and ensure rapid dissolution. Dilute to 10.0 mL with HPLC-grade water to yield a 1 mg/mL stock.

Phase 2: Stress Incubation & Control Branching
  • Aliquotting: Transfer 1.0 mL of the stock into three separate 100 mL volumetric flasks. Dilute each to volume with the respective pH buffers (Final concentration: 10 µg/mL).

  • The Self-Validation Step (Orthogonal Control): Split each pH sample into two distinct environments:

    • Environment A (Hydrolysis Check): 2 mL into an amber HPLC vial.

    • Environment B (Photolysis Check): 2 mL into a clear quartz HPLC vial.

  • Incubation: Place all vials in a controlled stability chamber at 40°C under ambient laboratory lighting.

Phase 3: Quenching & Analysis
  • Sampling: Withdraw 100 µL aliquots at T=0 , 24 , 48 , and 72 hours.

  • Reaction Quenching (Critical): Immediately quench the pH 7.0 and pH 10.0 samples by adding 10 µL of 0.1 M Phosphoric acid. Causality: This instantly drops the pH below 4.0, halting base-catalyzed SN​Ar reactions and stabilizing the analyte for accurate queueing in the autosampler.

  • Chromatography: Inject 10 µL onto a C18 column (250 x 4.6 mm, 5 µm). Use a gradient mobile phase of 0.1% Formic Acid in Water / Acetonitrile. Monitor UV absorbance at 280 nm.

  • Mass Balance Validation: Calculate the total peak area (Parent + Degradants). If the total area at T=72 deviates by more than ±5% from T=0 , the system flags a failure (indicating volatile degradants or precipitation), requiring orthogonal LC-MS verification.

Experimental Workflow Visualization

The following diagram maps the logical flow of the self-validating protocol, highlighting the divergence of stress conditions and the isolation of variables.

G cluster_pH pH Stress Conditions (40°C) A Sample Prep (3,7-Difluoro-4-quinolinecarboxylic acid) B pH < 5.0 (Acidic) Protonated State A->B C pH 7.0 (Neutral) Zwitterionic State A->C D pH > 9.0 (Alkaline) Deprotonated State A->D E Amber Vial (Hydrolysis Check) B->E F Clear Vial (Photolysis Check) B->F C->E C->F D->E D->F G HPLC-UV/MS Kinetic Analysis & Mass Balance E->G F->G

Workflow for pH-dependent stability testing and degradation analysis.

Quantitative Data Summary

The table below summarizes the expected degradation kinetics based on the structural behavior of the difluoro-quinolinecarboxylic acid core over a 72-hour period at 40°C.

Table 1: Kinetic Degradation Summary of 3,7-Difluoro-4-quinolinecarboxylic Acid

pH ConditionBuffer SystemDominant Molecular SpeciesPhotolytic Stability (Clear Vial)Hydrolytic Stability (Amber Vial)Primary Degradation Mechanism
pH 3.0 PhosphateProtonated (Cationic)High ( k<0.01 h−1 )Excellent (No detectable loss)None (Highly Stable) 2
pH 7.0 PhosphateNeutral / ZwitterionicLow ( k≈0.15 h−1 )Good (< 5% total loss)Photolytic defluorination 3
pH 10.0 BorateDeprotonated (Anionic)Moderate ( k≈0.08 h−1 )Poor ( k≈0.05 h−1 )Base-catalyzed SN​Ar Hydrolysis 4

References

  • Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. nih.gov. 3

  • US20070049552A1 - Fluoroquinolone formulations and methods of making and using the same. google.com. 2

  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). nih.gov. 1

  • Estimation and evaluation of the effect of pH on ciprofloxacin in drug formulations. jocpr.com. 4

Sources

Troubleshooting

Pfitzinger Condensation Support Center: Minimizing Side-Product Formation

Welcome to the Technical Support Center for the Pfitzinger condensation. As Application Scientists, we understand that while this reaction is a powerful, divergent approach to synthesizing 2-substituted quinoline-4-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the Pfitzinger condensation. As Application Scientists, we understand that while this reaction is a powerful, divergent approach to synthesizing 2-substituted quinoline-4-carboxylic acids, it is notoriously susceptible to side-product formation[1]. The fundamental tension of the Pfitzinger synthesis lies in its conditions: the strong alkaline environment required to open the isatin ring inherently promotes competing pathways, such as aldol self-condensation, resinification, and regioselectivity failures[1][2].

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you optimize your yields, eliminate impurities, and achieve reproducible results.

Mechanistic Pathway & Divergence Matrix

To troubleshoot a reaction, you must first understand the kinetic and thermodynamic forks in its pathway. The diagram below illustrates the standard Pfitzinger mechanism alongside the primary divergence points where side products form.

PfitzingerMechanism Isatin Isatin (Starting Material) Isatinate Isatinate Intermediate (Ring-Opened) Isatin->Isatinate Base Hydrolysis Subst Nucleophilic Substitution (e.g., Fluoroisatins) Isatin->Subst H2O/Protic Solvents (Halogenated Isatins) Base Strong Base (KOH / NaOH) Base->Isatinate Imine Imine/Enamine Intermediate Isatinate->Imine Aldol-like Addition Resin Thick Resin / Tar (Degradation) Isatinate->Resin Prolonged Heat / Poor Mixing Ketone Ketone/Aldehyde (Annulation Partner) Ketone->Imine SelfCond Self-Condensation (Side Product) Ketone->SelfCond Excess Base / Fast Addition Quinoline Quinoline-4-carboxylic Acid (Target Product) Imine->Quinoline Cyclization & Dehydration (Acidic/Heat) Regio Regioisomeric Mixtures (Side Product) Imine->Regio Unsymmetrical Ketones

Mechanistic pathway of the Pfitzinger reaction and divergence into common side products.

Troubleshooting Guide & FAQs

Q1: Why is my reaction yielding a thick, intractable resin instead of a clean precipitate? A: Resin formation is a hallmark of isatinate decomposition and localized overheating[2].

  • Causality: The ring-opened isatinate intermediate is sensitive to prolonged thermal stress in highly alkaline media. When mixing is inefficient, localized high concentrations of base cause the intermediate to degrade into a thick tar, complicating isolation[2].

  • Resolution: Optimize your stirring apparatus (use an overhead stirrer for scale-up). Additionally, evaluate your base selection; while KOH is traditional, switching to NaOH or utilizing a co-solvent system (e.g., aqueous ethanol) can improve mass transfer and significantly reduce resinification[2].

Q2: I am using an unsymmetrical ketone. How do I prevent the formation of regioisomeric mixtures? A: Unsymmetrical ketones possess two different α-methylene/methyl groups, which frequently leads to a mixture of 2-substituted and 2,3-disubstituted quinolines[1].

  • Causality: The base-catalyzed enolization is under thermodynamic control, but the energy difference between the two possible enolates is often insufficient to guarantee high regioselectivity[1].

  • Resolution: If regiocontrol is impossible under standard aqueous alkaline conditions, consider transitioning to organocatalytic approaches (e.g., using BTMG) which can offer tighter transition-state control[3]. Alternatively, if strict 2,3-disubstitution is required, the Friedländer synthesis may be a more appropriate pathway[1].

Q3: My GC-MS shows significant amounts of ketone self-condensation products. How do I suppress this? A: Aldol self-condensation of the ketone competes directly with the desired cross-condensation with isatinate[2].

  • Causality: If the ketone is exposed to the strong base before the isatin ring is fully opened, the ketone will react with itself rather than the isatinate.

  • Resolution: Employ a strict "Order of Addition" protocol. Pre-form the isatinate by refluxing isatin in base first, ensuring complete conversion. Then, add the ketone slowly and dropwise to maintain a low steady-state concentration of the ketone[2].

Q4: When using halogenated isatins (e.g., 6-fluoroisatin), I am losing the halogen atom. What is happening? A: You are observing unwanted aromatic nucleophilic substitution[4].

  • Causality: In aqueous or protic media (water, methanol, ethanol), hydroxide or alkoxide ions can act as nucleophiles, substituting electron-deficient positions on the aromatic ring before the cyclization step can occur[4].

  • Resolution: Switch to an aprotic solvent system (such as THF) to suppress nucleophilic attack, keeping water strictly to the catalytic amounts required for the ring-closing step[4].

Quantitative Optimization Data

The table below summarizes the quantitative and observational impacts of tuning specific reaction parameters to minimize side products.

Reaction ParameterSub-Optimal ConditionOptimized ConditionQuantitative / Observational Impact
Base Selection KOH (Excess)NaOH (Titrated)Yields can improve significantly due to reduced resinification and tar formation in specific substrates[2].
Addition Rate Bolus (All-at-once)Dropwise (30-45 min)Ketone self-condensation is drastically reduced; cross-aldol condensation is kinetically favored[2].
Solvent System Protic (H₂O/EtOH)Aprotic (THF)Eliminates nucleophilic substitution impurities (e.g., 0% vs high conversion to side products in fluoroisatins)[4].
Temperature >100°C (Uncontrolled)70-80°C (Reflux)Reaction rate accelerates efficiently from 30°C to 60°C without triggering thermal degradation or decarboxylation[4].
Work-up pH pH > 5pH 1-4Maximizes the precipitation of the final quinoline-4-carboxylic acid product from the aqueous phase[2].

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . Do not proceed to the next step unless the specific visual or analytical checkpoint has been met.

Phase 1: Isatinate Generation
  • Action: Suspend isatin (1.0 eq, e.g., 0.01 mol) in a carefully optimized aqueous base solution (e.g., 33% NaOH or KOH, depending on prior substrate screening)[2]. Heat gently to 60-70°C[4].

  • Causality: The strong base hydrolyzes the amide bond of the isatin, breaking the cyclic structure.

  • Validation Checkpoint: The suspension will transition from an opaque orange/red to a clear, pale yellow solution. Do not proceed until this optical shift is complete, as it confirms the total cleavage of the conjugated isatin ring into the reactive isatinate intermediate[2].

Phase 2: Annulation Partner Addition
  • Action: Maintain the isatinate solution at a gentle reflux (70-80°C). Begin the dropwise addition of the ketone (1.0 - 1.1 eq) via an addition funnel over a period of 30-45 minutes[2].

  • Causality: Slow addition maintains a low steady-state concentration of the ketone. This kinetically favors the cross-aldol condensation with the highly abundant isatinate over ketone-ketone self-condensation[2].

  • Validation Checkpoint: TLC monitoring (using an appropriate eluent, e.g., EtOAc/Hexane) should show the steady consumption of the ketone without the appearance of higher-Rf self-condensation spots.

Phase 3: Cyclization and Dehydration
  • Action: Maintain reflux for 1-4 hours (highly substrate dependent)[2].

  • Causality: The initial aldol-like addition forms an intermediate that requires sustained thermal energy to undergo cyclization and subsequent dehydration to aromatize into the quinoline core.

  • Validation Checkpoint: The reaction mixture may darken but must remain fluid. The formation of a highly viscous, intractable black tar indicates localized overheating or base-induced degradation[2].

Phase 4: Isolation and Acidification
  • Action: Cool the reaction mixture to room temperature and pour it over crushed ice to quench. Slowly and carefully acidify the mixture with concentrated HCl or glacial acetic acid until the pH reaches 1-4[2].

  • Causality: Acidification neutralizes the excess base and protonates the highly soluble carboxylate salt into the neutral, insoluble quinoline-4-carboxylic acid[2].

  • Validation Checkpoint: A dense precipitate will form immediately upon crossing the pKa threshold of the carboxylic acid[2]. Collect the solid via vacuum filtration and wash with cold water.

References

  • Recent Advances in Metal-Free Quinoline Synthesis - MDPI.1

  • Optimizing reaction parameters for Pfitzinger synthesis of quinolines - Benchchem. 2

  • Serendipity as a Driving Force in the Synthesis of Isatins Substituted with Electron-Donating Groups - Thieme. 4

  • Green synthesis of 2-trifluoromethylquinoline skeletons via organocatalytic N-[(α-trifluoromethyl)vinyl]isatins CN bond activation - RHHZ. 3

Sources

Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Quinoline Precursors

Welcome to the Advanced Technical Support Center for cross-coupling methodologies. Quinoline scaffolds are ubiquitous in pharmaceutical development and natural product synthesis[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for cross-coupling methodologies. Quinoline scaffolds are ubiquitous in pharmaceutical development and natural product synthesis[1]. However, their incorporation via Suzuki-Miyaura coupling is notoriously challenging due to the basicity of the quinoline nitrogen (which poisons palladium catalysts) and the instability of heteroaryl boronic acids.

This guide is designed for research scientists and drug development professionals. It bypasses basic empirical screening and instead focuses on the mechanistic causality behind reaction failures, providing self-validating protocols to optimize your quinoline cross-couplings.

Diagnostic Troubleshooting Workflow

Before altering your reaction conditions, you must identify the exact kinetic bottleneck or degradation pathway causing your reaction to fail. Use the diagnostic logic tree below to analyze your crude reaction mixture.

Troubleshooting Start Reaction Failed Low Yield CheckLCMS Analyze Crude by LC-MS Start->CheckLCMS ArH High Ar-H (Protodeboronation) CheckLCMS->ArH Mass = Ar-H Unreacted Unreacted Quinoline (Catalyst Poisoning) CheckLCMS->Unreacted Mass = SM Homocoupled Biaryl Homocoupling CheckLCMS->Homocoupled Mass = Ar-Ar FixArH Switch to Pd(0) source Use MIDA boronates Reduce H2O ArH->FixArH FixUnreacted Use Bulky Buchwald Ligands (XPhos, SPhos) Increase Temp Unreacted->FixUnreacted FixHomo Strict Degassing Remove O2 Slow Boron Addition Homocoupled->FixHomo

Workflow for diagnosing and resolving quinoline Suzuki coupling failures.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My reaction stalls at 20% conversion, and I recover mostly unreacted quinoline halide. Why is the catalyst dying?

A1: Catalyst Poisoning via N-Coordination. The quinoline nitrogen is a strong Lewis base that competes with the desired substrates for the palladium center, creating a thermodynamically stable but catalytically inactive off-cycle Pd(II) complex.

  • The Fix: Employ bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., XPhos or SPhos). The extreme steric bulk of the biaryl framework physically occludes the palladium center from the quinoline nitrogen. Simultaneously, the electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition of the deactivated C-X bond. Alternatively, well-defined Pd(II)-NHC (N-heterocyclic carbene) precatalysts can be used, as they resist poisoning and operate under exceedingly mild conditions[2].

Q2: I am seeing a massive amount of the deboronated arene (Ar-H) instead of my product. How do I stop protodeboronation?

A2: Kinetic Imbalance & Catalyst Initialization. Protodeboronation (the cleavage of the C-B bond by water to form a C-H bond) is the most significant undesired side reaction in Suzuki couplings[3]. It is highly sensitive to pH and is accelerated by base[3]. Paradoxically, while bulky phosphine ligands are necessary to prevent quinoline coordination, they can actually accelerate palladium-catalyzed protodeboronation if a Pd(II) precatalyst (like Pd(OAc)₂) is used[4].

  • The Fix: Protodeboronation is dependent on the time the boronic acid spends in the basic medium before transmetalation. Pd(II) precatalysts require an in situ reduction to Pd(0), acting as a kinetic bottleneck. Starting directly with a Pd(0) source like Pd₂(dba)₃ eliminates this initialization period, rapidly engaging the boronic acid in the productive cycle[4][5]. Furthermore, utilizing MIDA boronates allows for the slow, controlled release of the active boronic acid, keeping its steady-state concentration low and favoring productive cross-coupling[6].

Q3: My LC-MS shows a large amount of biaryl homocoupling (Ar-Ar). Should I change my catalyst?

A3: Oxidative Side-Reactions. Homocoupling is rarely a catalyst design issue; it is almost exclusively an environmental control issue. The presence of adventitious oxygen oxidizes the Pd(0) catalyst and facilitates the oxidative homocoupling of two boronic acid molecules[5].

  • The Fix: Standard nitrogen sparging is insufficient for sensitive heteroaryl couplings. You must switch to rigorous freeze-pump-thaw degassing cycles to remove dissolved oxygen[5].

Optimization Matrix: Quantitative Parameter Selection

To systematically optimize your reaction, align your parameters with the mechanistic rationales outlined below.

ParameterRecommended ChoiceMechanistic RationaleExpected Outcome
Catalyst Precursor Pd₂(dba)₃ or Pd(PPh₃)₄Bypasses the slow reduction of Pd(II) to Pd(0), minimizing the time boronic acids spend in harsh conditions[4][5].Reduces protodeboronation by 20-40% compared to Pd(OAc)₂.
Ligand XPhos, SPhos, or NHCsSteric bulk prevents off-cycle quinoline N-coordination; electron-rich nature accelerates oxidative addition[2].Complete conversion of deactivated quinoline halides.
Base Anhydrous K₃PO₄Provides sufficient basicity to form the reactive boronate anion without the high pH spikes of NaOH that trigger deboronation[3].Minimizes Ar-H byproduct formation.
Boron Source MIDA BoronatesUndergoes slow, controlled hydrolysis to the active boronic acid, keeping its steady-state concentration low[6].Favors productive cross-coupling over oxidative homocoupling.
Solvent DMAc or Dioxane/H₂ODMAc provides excellent solubility for quinoline scaffolds[7]. Dioxane/H₂O biphasic systems control base solubility.Prevents precipitation of intermediates.

Standard Operating Procedure (SOP)

Protocol: Air-Free Suzuki Coupling of Sterically Hindered Quinolines Objective: Achieve >95% conversion of quinoline halides while suppressing protodeboronation and homocoupling.

Step 1: Reagent Preparation & Stoichiometry (Inert Atmosphere)

  • Action: Inside a nitrogen-filled glovebox, weigh the quinoline halide (1.0 eq), boronic acid/MIDA boronate (1.5 eq), Pd₂(dba)₃ (0.02 eq, 4 mol% Pd), XPhos (0.08 eq), and finely milled anhydrous K₃PO₄ (2.0 eq) into a heavy-walled Schlenk tube equipped with a magnetic stir bar.

  • Causality: Using a Pd(0) source eliminates the need for in situ reduction, preventing premature consumption of the boronic acid[5]. The 1:2 Pd-to-ligand ratio ensures complete formation of the active monomeric L₁Pd(0) species.

Step 2: Solvent Degassing (Schlenk Line)

  • Action: Prepare a 10:1 mixture of anhydrous Dioxane and deionized H₂O. Degas the solvent mixture via three consecutive freeze-pump-thaw cycles using liquid nitrogen.

  • Causality: Oxygen is the primary culprit for oxidative homocoupling[5]. Freeze-pump-thaw ensures complete removal of dissolved O₂, which standard sparging often leaves behind.

Step 3: Reaction Initiation & Thermal Control

  • Action: Transfer the degassed solvent to the Schlenk tube via a gas-tight syringe under positive argon pressure. Seal the tube and heat to 90 °C in a pre-heated oil bath.

  • Validation Checkpoint: The mixture should transition from a heterogeneous suspension to a deep red/brown homogeneous solution within 10 minutes. This color change visually validates the successful formation of the active Pd(0)-XPhos complex. If the solution turns black and precipitates, bulk palladium black has formed, indicating catalyst death.

Step 4: Kinetic Monitoring & Workup

  • Action: At t = 1h and t = 4h, withdraw a 10 µL aliquot under argon, quench in 1 mL of acetonitrile, and analyze via LC-MS. Once the starting material is consumed, cool the reaction, dilute with EtOAc, and wash with water to remove phosphate salts.

  • Validation Checkpoint: Monitor the Ar-H mass (protodeboronation indicator)[3]. If Ar-H exceeds 10% at t = 1h, the transmetalation step is too slow relative to the degradation pathway, indicating that the water content must be reduced in subsequent optimization runs.

Mechanistic Pathway & Failure Modes

Understanding the catalytic cycle is essential for interpreting LC-MS data. The diagram below illustrates the productive Suzuki-Miyaura cycle alongside the two primary failure nodes specific to quinoline substrates.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Quinoline-X TransMet Transmetalation Complex OxAdd->TransMet + Ar-B(OH)3 / Base Poisoning Catalyst Poisoning (N-Coordination) OxAdd->Poisoning Off-cycle RedElim Reductive Elimination Product Formation TransMet->RedElim DeB Protodeboronation (Ar-H Formation) TransMet->DeB Excess H2O/Base RedElim->Pd0 - Product

Suzuki-Miyaura catalytic cycle highlighting quinoline poisoning and protodeboronation nodes.

References[4] Technical Support Center: Managing Protodeborylation in Suzuki Reactions. BenchChem. https://benchchem.com[6] Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem. https://benchchem.com[5] Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. https://pubs.acs.org[7] CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry.https://pubs.rsc.org[8] Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. The Journal of Organic Chemistry. https://pubs.acs.org[2] Buchwald Phosphine Ligands. Sigma-Aldrich.https://www.sigmaaldrich.com[1] State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Publishing.https://pubs.rsc.org[3] [(NHC)Pd(OAc)2]: Highly Active Carboxylate Pd(II)–NHC Precatalysts for Suzuki–Miyaura and Buchwald–Hartwig Cross-Coupling. PMC.https://www.ncbi.nlm.nih.gov/pmc

Sources

Troubleshooting

addressing poor bioavailability of quinoline carboxylic acid derivatives

Technical Support Center: Quinoline Carboxylic Acid Derivatives Welcome to the technical support resource for researchers, scientists, and drug development professionals working with quinoline carboxylic acid derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Quinoline Carboxylic Acid Derivatives

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with quinoline carboxylic acid derivatives. This guide is designed to provide expert insights and actionable solutions to a common, yet significant, challenge in the development pipeline: poor oral bioavailability. We will explore the underlying causes of this issue and provide detailed, field-proven troubleshooting guides and protocols to help you navigate these complexities and advance your promising compounds.

Frequently Asked Questions (FAQs)

Q1: Why do so many of my quinoline carboxylic acid derivatives exhibit poor aqueous solubility?

A1: The solubility of this class of compounds is governed by a delicate interplay between the generally lipophilic quinoline core and the ionizable carboxylic acid group. Several factors are at play:

  • pH-Dependent Solubility: As carboxylic acids, their aqueous solubility is highly dependent on pH. In the acidic environment of the stomach, the carboxylic acid group is protonated (-COOH), making the molecule less polar and thus less soluble in water. In the more neutral to basic conditions of the intestine, it deprotonates to the more soluble carboxylate anion (-COO⁻).[1][2] The pKa of the carboxylic acid is typically in the acidic range (3-5), meaning significant deprotonation and solubility increase will only occur at a pH above this range.[2]

  • Crystalline Structure: The solid-state properties of your compound are critical. A highly stable crystal lattice requires substantial energy to break apart, resulting in lower solubility.[1] Different polymorphs of the same compound can have vastly different solubility profiles.

  • Molecular Lipophilicity: The quinoline ring system and any non-polar substituents contribute to the overall lipophilicity of the molecule, which can counteract the solubilizing effect of the carboxyl group and favor partitioning into non-aqueous environments.[2][3]

Q2: My compound is soluble in my formulation, but in vivo data shows low absorption. What are the likely barriers?

A2: This common scenario, often termed an in vitro-in vivo disconnect, points to post-dissolution barriers to absorption. Once the drug is in solution in the gastrointestinal (GI) tract, it must still overcome several hurdles to reach systemic circulation.[4]

  • Low Membrane Permeability: At the physiological pH of the intestine (approx. 6.5-7.5), your compound will be mostly ionized (carboxylate form). While this form is more soluble, its polarity can severely limit its ability to passively diffuse across the lipid bilayer of the intestinal epithelial cells.[5][6]

  • Efflux Transporter Substrate: The compound may be actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp) located on the apical membrane of enterocytes.[4] This action reduces the net amount of drug that crosses the intestinal wall. Several quinoline-based drugs are known substrates for these transporters.[4][7]

  • First-Pass Metabolism: The drug may be rapidly metabolized by enzymes, such as Cytochrome P450s (CYPs), within the intestinal wall or, more significantly, in the liver after absorption into the portal circulation.[4][8] This "first-pass effect" can substantially reduce the amount of active parent drug that reaches systemic circulation.[4]

Q3: How do I begin to diagnose the primary cause of low bioavailability for my lead compound?

A3: A systematic, stepwise approach is crucial. The goal is to isolate whether the rate-limiting step is solubility/dissolution or post-absorptive phenomena.

Start Initial Observation: Low Oral Bioavailability Solubility Assess Solubility & Dissolution Rate Start->Solubility Sol_Poor Problem: Poor Solubility Solubility->Sol_Poor Poor Sol_Good Solubility is Adequate Solubility->Sol_Good Good Permeability Assess Permeability (e.g., Caco-2 Assay) Metabolism Assess Metabolic Stability (Liver Microsomes) Permeability->Metabolism High Perm_Poor Problem: Low Permeability Permeability->Perm_Poor Low Efflux Assess Efflux (e.g., Caco-2 with Inhibitor) Metabolism->Efflux Low Metabolism Metab_Poor Problem: High First-Pass Metabolism Metabolism->Metab_Poor High Metabolism Efflux_Yes Problem: Efflux Substrate Efflux->Efflux_Yes Yes Sol_Strategy Solution: Formulation Strategies (Salts, Nanoformulations) Sol_Poor->Sol_Strategy Sol_Good->Permeability Perm_Strategy Solution: Prodrug Strategy or Permeation Enhancers Perm_Poor->Perm_Strategy Metab_Strategy Solution: Prodrug Strategy or Medicinal Chemistry Metab_Poor->Metab_Strategy Efflux_Strategy Solution: Co-dose with Inhibitor or Medicinal Chemistry Efflux_Yes->Efflux_Strategy

Caption: Diagnostic workflow for low bioavailability.
Q4: What is the fundamental difference between a formulation strategy and a medicinal chemistry strategy to improve bioavailability?

A4: The choice between these two powerful approaches depends entirely on the specific barrier you've identified.

  • Formulation Strategy: This approach modifies the drug's physical form or its delivery vehicle without altering the chemical structure of the active pharmaceutical ingredient (API).[9] It is the preferred strategy when the primary barrier is poor solubility and/or dissolution rate. Examples include salt formation, particle size reduction (nanosuspensions), and lipid-based formulations.[1][6][10][11]

  • Medicinal Chemistry Strategy: This approach involves chemically modifying the API itself to create a new molecular entity with improved pharmacokinetic properties.[12] This is necessary when the barrier is intrinsic to the molecule's structure, such as low membrane permeability, rapid metabolism, or being an efflux pump substrate. The most common example is creating a prodrug .[5][13]

Troubleshooting Guides

Issue 1: My quinoline compound precipitates from its DMSO stock when diluted into aqueous buffers for in vitro assays.
  • Potential Cause: This is a classic solubility problem. The compound is soluble in the organic stock solvent (DMSO) but crashes out when introduced to the highly polar aqueous environment where its intrinsic solubility is exceeded.

  • Solutions & Actions:

    • pH Adjustment: The most direct approach for a carboxylic acid.

      • Rationale: Increasing the pH of the aqueous buffer to be at least 2 units above the compound's pKa will ensure the carboxylic acid is predominantly in its deprotonated, more soluble carboxylate form.[1]

      • Action: Prepare a series of buffers with increasing pH (e.g., 7.4, 7.8, 8.2) and test the solubility of your compound. Ensure the final pH is compatible with your assay system (e.g., does not affect cell viability or enzyme activity).[1]

    • Use of Co-solvents:

      • Rationale: Adding a small amount of a water-miscible organic solvent can reduce the overall polarity of the aqueous medium, helping to keep the compound in solution.[2]

      • Action: When diluting the DMSO stock, add it to the buffer dropwise with vigorous vortexing. Keep the final co-solvent concentration as low as possible (typically <1%, and ideally <0.5%) to avoid artifacts in biological assays.[1]

    • Salt Formation (for Bulk Material):

      • Rationale: Converting the acidic parent drug into a salt with a suitable base can dramatically improve its aqueous solubility and dissolution rate.[1][6][14]

      • Action: Synthesize a salt form of your compound using a pharmaceutically acceptable counterion (e.g., sodium, potassium, tromethamine). For an acidic drug, the base's pKa should be at least 2 pH units higher than the drug's pKa to ensure stable salt formation.[1]

Issue 2: My formulation provides excellent in vitro dissolution, but the in vivo bioavailability in rats is still below 10%.
  • Potential Cause: This strongly indicates that solubility is not the rate-limiting step and the problem lies with post-dissolution barriers: poor permeability, high first-pass metabolism, or efflux.

  • Solutions & Actions:

    • Assess Intestinal Permeability:

      • Rationale: To determine if the drug can cross the intestinal epithelium.

      • Action: Conduct an in vitro Caco-2 permeability assay. This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier. Low permeability in this assay is a strong indicator of poor absorption in vivo.[15]

    • Evaluate Metabolic Stability:

      • Rationale: To determine if the drug is being rapidly cleared by metabolic enzymes before it can reach systemic circulation.

      • Action: Perform an in vitro metabolic stability assay using liver microsomes (from rat, human, or other relevant species).[16][17] Microsomes contain a high concentration of CYP enzymes.[17][18] By incubating your compound with microsomes and an NADPH cofactor, you can measure the rate of its disappearance over time to calculate its intrinsic clearance.[18] High clearance suggests that first-pass metabolism is a likely cause of poor bioavailability.[16]

    • Investigate Efflux:

      • Rationale: To determine if the drug is a substrate for efflux pumps like P-gp.

      • Action: The Caco-2 permeability assay can be adapted for this. Permeability is measured in both directions: from the apical (gut lumen) to basolateral (blood) side (A-to-B) and vice versa (B-to-A). A B-to-A permeability that is significantly higher (typically >2-fold) than the A-to-B permeability indicates active efflux. This can be confirmed by running the assay in the presence of a known P-gp inhibitor.[4]

Strategic Solutions & Protocols

Strategy 1: Prodrug Approach for Permeability-Limited Compounds

A prodrug is an inactive or less active derivative of a parent drug that is converted in vivo to the active form.[5] For carboxylic acids, the most common approach is esterification.[13][19][20]

  • Causality: By masking the polar, ionizable carboxylic acid with a more lipophilic ester group, the prodrug can more easily cross the intestinal membrane via passive diffusion. Once in circulation or inside cells, endogenous esterase enzymes cleave the ester, releasing the active carboxylic acid parent drug.[20][21]

cluster_lumen GI Lumen cluster_blood Systemic Circulation Prodrug Ester Prodrug (Lipophilic, Permeable) Membrane Intestinal Epithelial Cell Prodrug->Membrane Passive Diffusion Lumen GI Lumen ActiveDrug_Membrane Active Drug (Carboxylic Acid) + Alcohol Membrane->ActiveDrug_Membrane Esterase Cleavage Blood Systemic Circulation ActiveDrug_Lumen Parent Drug (Polar, Poorly Permeable) ActiveDrug_Lumen->Membrane Poor Absorption

Caption: Mechanism of an ester prodrug strategy.
Strategy 2: Nanoformulations for Solubility-Limited Compounds

For compounds with extremely low solubility (often classified as BCS Class II or IV), nanoformulations can be a powerful tool.[10][22][23] The primary goal is to increase the dissolution rate and apparent solubility.[24]

  • Causality: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles. By reducing the particle size to the nanometer range (typically 10-800 nm), the surface area-to-volume ratio increases dramatically, leading to a much faster dissolution rate in the GI tract.[24]

Formulation StrategyMechanism of ActionTypical Impact on PKKey Considerations
Nanosuspension Increases surface area for dissolution by reducing particle size.[11][24]↑ Cmax, ↑ AUCRequires stabilizers (surfactants, polymers) to prevent aggregation.[24]
Solid Lipid Nanoparticles (SLNs) Drug is dissolved/dispersed in a solid lipid core.[11]↑ Cmax, ↑ AUCCan enhance lymphatic uptake, potentially reducing first-pass metabolism.[11]
Amorphous Solid Dispersion (ASD) Drug is dispersed in an amorphous state within a polymer matrix.↑ Apparent Solubility, ↑ Dissolution RateThe amorphous form is thermodynamically unstable and can recrystallize.[4]

Key Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily CYPs.[17]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 10 mM NADPH stock solution in buffer.

  • Incubation:

    • In a 96-well plate, combine the microsome solution and the test compound (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution (final concentration 1 mM). This is the T=0 time point.

    • Incubate the plate at 37°C with shaking.

  • Time Points & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

  • Sample Processing & Analysis:

    • Centrifuge the quenched samples to precipitate the protein.

    • Transfer the supernatant for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear portion of this plot (k) is the elimination rate constant.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Cl_int) using the appropriate equations.

Protocol 2: General Oral Pharmacokinetic (PK) Study in Rodents

This protocol provides a framework for assessing the in vivo bioavailability of a formulated compound.[12][25]

  • Animal Model & Acclimation:

    • Use an appropriate rodent model (e.g., male Sprague-Dawley rats). Allow animals to acclimate for at least 3 days.

    • All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[25]

  • Grouping and Dosing:

    • Assign animals to groups (n=3-5 per group). Include a group for intravenous (IV) administration to determine absolute bioavailability and at least one oral (PO) group.[12][25]

    • Fast animals overnight (approx. 12 hours) with free access to water before dosing.[15]

    • Prepare the compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 for a suspension).

    • Administer the formulation via oral gavage (e.g., 10 mg/kg) or tail vein injection (e.g., 2 mg/kg).[25]

  • Blood Sampling:

    • Collect blood samples (~100 µL) from the tail vein or other appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[12][15]

    • Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Processing and Bioanalysis:

    • Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.[12]

    • Quantify the drug concentration in plasma using a validated LC-MS/MS method.[4]

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time for each group.

    • Use non-compartmental analysis software to calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).[4]

    • Calculate absolute oral bioavailability (F%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

References

  • Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. (n.d.). MDPI. Retrieved from [Link]

  • Chaudhary, A., & Shambhakar, S. (2024). Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations. Current Nanomedicine, 14(3), 200-211. Retrieved from [Link]

  • Chaudhary, A., & Shambhakar, S. (2024). Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations. Current Nanomedicine. Retrieved from [Link]

  • Gao, L., et al. (n.d.). Nanoformulation and encapsulation approaches for poorly water-soluble drug nanoparticles. Nanoscale. Retrieved from [Link]

  • Recent progress in prodrug design strategies based on generally applicable modifications. (2017). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Venkatesan, C. (2026). Nanoparticulate systems for poorly soluble drugs. Impactfactor. Retrieved from [Link]

  • Prodrugs of Carboxylic Acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Prodrug derivatives of carboxylic acid drugs. (n.d.). Google Patents.
  • Organic Pharmaceutical Chemistry: Prodrugs. (n.d.). University of Al-Ma'arif. Retrieved from [Link]

  • Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives. (2021). PMC. Retrieved from [Link]

  • Efflux Pump (QacA, QacB, and QacC) and β-Lactamase Inhibitors? An Evaluation of 1,8-Naphthyridines against Staphylococcus aureus Strains. (2023). MDPI. Retrieved from [Link]

  • C7-substituted Quinolines as Potent Inhibitors of AdeG Efflux Pumps in Acinetobacter baumannii. (2024). bioRxiv. Retrieved from [Link]

  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. (2005). PubMed. Retrieved from [Link]

  • Mechanistic Duality of Bacterial Efflux Substrates and Inhibitors: Example of Simple Substituted Cinnamoyl and Naphthyl Amides. (n.d.). UniCA IRIS. Retrieved from [Link]

  • Together or Apart? Revealing the Impact of Dietary Interventions on Bioavailability of Quinolones: A Systematic Review with Meta-analyses. (2024). PubMed. Retrieved from [Link]

  • Optimizing Solubility and Permeability of a Biopharmaceutics Classification System (BCS) Class 4 Antibiotic Drug Using Lipophilic Fragments Disturbing the Crystal Lattice. (2013). ACS Publications. Retrieved from [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2021). ACS Publications. Retrieved from [Link]

  • Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. (n.d.). PMC. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). PMC. Retrieved from [Link]

  • Designing of Novel Quinolines Derivatives as Hepatocellular Carcinoma Inhibitors by Using In silico Approaches. (2022). MDPI. Retrieved from [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (n.d.). ResearchGate. Retrieved from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). ACS Publications. Retrieved from [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025). Patsnap Eureka. Retrieved from [Link]

  • Drug interactions with quinolones. (n.d.). PubMed. Retrieved from [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022). IntechOpen. Retrieved from [Link]

  • Efflux pump and its inhibitors: Cause and cure for multidrug resistance. (2022). Journal of Applied Biology and Biotechnology. Retrieved from [Link]

  • High rate of coadministration of di- or tri-valent cation-containing compounds with oral fluoroquinolones: risk factors and potential implications. (2005). PubMed. Retrieved from [Link]

  • Tentative identification of quinoline metabolites formed in vitro, and... (n.d.). ResearchGate. Retrieved from [Link]_

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. Retrieved from [Link]

  • Quinoline salts of the carboxylic acids with potential biological activity - 3. Salts of different aromatic carboxylic acids with 8-hydroxyquinoline. (2025). ResearchGate. Retrieved from [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers. Retrieved from [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). PubMed. Retrieved from [Link]

  • Special Issue : Transmucosal Absorption Enhancers in the Drug Delivery Field. (n.d.). MDPI. Retrieved from [Link]

  • How to Conduct a Bioavailability Assessment? (n.d.). Creative Bioarray. Retrieved from [Link]

  • The Bioavailability of Drugs—The Current State of Knowledge. (2023). MDPI. Retrieved from [Link]

  • Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles. (n.d.). ResearchGate. Retrieved from [Link]

  • Direct imaging of the dissolution of salt forms of a carboxylic acid drug. (2018). PubMed. Retrieved from [Link]

  • Determination and Conceptual Approaches in Overcoming Bioavailability Problems. (2025). JoVE. Retrieved from [Link]

  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. (2022). DergiPark. Retrieved from [Link]

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. (n.d.). MDPI. Retrieved from [Link]

Sources

Optimization

Trace Analysis Technical Support Center: Refining Analytical Detection Limits

Welcome to the Trace Analysis Technical Support Center. As a Senior Application Scientist, I have designed this portal for researchers and drug development professionals who are struggling to push their analytical detect...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Trace Analysis Technical Support Center. As a Senior Application Scientist, I have designed this portal for researchers and drug development professionals who are struggling to push their analytical detection limits—specifically the Limit of Detection (LOD) and Limit of Quantitation (LOQ)—into the sub-nanogram or picogram per milliliter range.

Achieving ultra-trace sensitivity in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) requires more than just a high-end detector. It demands a holistic understanding of ion physics, matrix interactions, and signal processing. The troubleshooting guides and FAQs below are structured to help you diagnose root causes and implement self-validating experimental systems.

Section 1: Signal-to-Noise (S/N) Ratio & Instrument Optimization

Q: My analyte signal is robust, but my Limit of Detection (LOD) remains poor. Why is my S/N ratio failing to improve?

A: In LC-MS/MS, sensitivity is not merely a function of maximizing the raw analyte signal; it 1[1]. If your background chemical noise scales proportionally with your analyte signal, your LOD will stagnate. This causality is often driven by solvent clusters, isobaric interferences, or suboptimal mass spectrometer interface settings. For instance,2[2] and interfering ions entering the MS, thereby dropping background noise and drastically improving the S/N for trace quantification.

Q: How can I mathematically and statistically validate that my instrument is capable of trace detection if my baseline noise is zero?

A: Relying solely on a single S/N measurement from a clean standard is3[3], where background noise might be essentially zero due to high selectivity. Instead, you must establish an Instrument Detection Limit (IDL) based on the 3[3] at concentrations near the expected LOD. This provides a self-validating statistical proof of instrument capability.

SN_Optimization Start Evaluate LOD/LOQ CheckNoise Is Background Noise High? Start->CheckNoise OptimizeGas Increase Cone Gas Flow (Reduce Solvent Clusters) CheckNoise->OptimizeGas Yes CheckSignal Is Analyte Signal Low? CheckNoise->CheckSignal No Validate Validate via Replicate RSD (Determine IDL) OptimizeGas->Validate OptimizeIon Optimize Ionization Efficiency & Transmission CheckSignal->OptimizeIon Yes CheckSignal->Validate No OptimizeIon->Validate

Logical decision tree for optimizing LC-MS/MS signal-to-noise ratios.

Section 2: Diagnosing and Mitigating Matrix Effects

Q: I suspect ion suppression is destroying my detection limits in complex biological matrices. How do I definitively diagnose this?

A: Matrix effects occur when non-target components (proteins, lipids, salts) co-elute with your analyte, 4[4]. This leads to ion suppression (or rarely, enhancement). To definitively diagnose and map this phenomenon, you must use a self-validating system: the Post-Column Infusion Protocol .

Step-by-Step Methodology: Post-Column Infusion Protocol

Causality: This method maps the exact retention time zones where matrix components suppress ionization, allowing you to adjust your chromatographic gradient to elute your analyte outside these "suppression zones."

  • Setup: 5[5].

  • Infusion: Connect a syringe pump to the T-union.5[5] at a constant flow rate to establish a steady baseline signal in the MS.

  • Injection: 5[5] (e.g., extracted plasma without the analyte) into the LC system using your standard chromatographic gradient.

  • Observation: Monitor the MS baseline. 5[5] caused by co-eluting matrix components.

  • Validation & Adjustment: If the suppression zone overlaps with your analyte's retention time, you must alter the mobile phase gradient, change the stationary phase, or improve sample cleanup[6].

Q: What is the most effective sample preparation strategy to eliminate these matrix effects without losing trace analytes?

A: While 6[6], it is only viable if the assay's base sensitivity is exceptionally high. For trace analysis requiring pre-concentration, 4[4]. SPE selectively isolates the analyte while washing away the specific matrix components causing ion suppression.

Comparison of Sample Preparation Techniques for Trace Analysis
TechniqueMechanism of ActionMatrix Effect ReductionAnalyte Recovery at Trace LevelsBest Use Case
Dilution 6[6].Low to Moderate100% (No physical loss)High-abundance analytes; highly sensitive MS systems.
Protein Precipitation (PPT) Denatures and precipitates proteins using organic solvents/salts.Moderate80-95%Fast, high-throughput screening of plasma/serum.
Liquid-Liquid Extraction (LLE) Partitions analytes based on relative solubility in immiscible solvents.High70-90%Lipophilic trace compounds; removing polar matrix salts.
Solid-Phase Extraction (SPE) 4[4].Very High85-98%Sub-ng/mL trace analysis requiring pre-concentration.

Section 3: Internal Standardization and Method Robustness

Q: Even after SPE and chromatographic optimization, I still have residual matrix effects. How do I ensure my quantitative data is trustworthy?

A: 7[7]. To create a self-validating quantitative system, you must employ a Stable Isotope-Labeled Internal Standard (SIL-IS). Because the SIL-IS shares the exact physicochemical properties of the target analyte, it will co-elute and experience the exact same degree of ion suppression or enhancement. By normalizing the analyte peak area to the SIL-IS peak area (response factor), you mathematically cancel out the residual matrix effect,7[7].

Matrix_Mitigation Sample Complex Sample Matrix Prep Solid-Phase Extraction (SPE) Sample->Prep Remove Interferents Chrom Chromatographic Separation Prep->Chrom Isolate Analyte Detect LC-MS/MS Detection Chrom->Detect Elute Quant SIL-IS Normalization Detect->Quant Correct Suppression

Stepwise workflow for mitigating matrix effects in trace LC-MS/MS analysis.

References

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health (NIH). URL:[Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. URL:[Link]

  • Full article: Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. URL: [Link]

  • Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro. Waters Corporation. URL:[Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. URL: [Link]

  • Interference Testing and Mitigation in LC-MS/MS Assays. Association for Diagnostics & Laboratory Medicine (ADLM). URL: [Link]

  • Why Use Signal-To-Noise As a Measure of MS Performance When It Is Often Meaningless? Chromatography Online. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis: 3,7-Difluoro-4-quinolinecarboxylic Acid Versus Ciprofloxacin

This guide provides a detailed comparative analysis of the antibacterial efficacy of 3,7-difluoro-4-quinolinecarboxylic acid and the widely-used antibiotic, ciprofloxacin. Intended for researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparative analysis of the antibacterial efficacy of 3,7-difluoro-4-quinolinecarboxylic acid and the widely-used antibiotic, ciprofloxacin. Intended for researchers, scientists, and drug development professionals, this document synthesizes available data to offer an objective comparison of their performance, supported by experimental evidence and established scientific principles.

Introduction to the Compounds

Both 3,7-difluoro-4-quinolinecarboxylic acid and ciprofloxacin belong to the fluoroquinolone class of antibiotics, a group renowned for its broad-spectrum antibacterial activity. The core chemical scaffold of these compounds is a quinoline ring, with various substitutions influencing their potency, spectrum of activity, and pharmacokinetic properties.

Ciprofloxacin , a second-generation fluoroquinolone, has been a cornerstone in the treatment of a wide array of bacterial infections for decades. Its structure features a fluorine atom at position 6 and a piperazine ring at position 7 of the quinoline core.

3,7-Difluoro-4-quinolinecarboxylic acid , as its name suggests, is characterized by the presence of two fluorine atoms at positions 3 and 7. While not a clinically approved antibiotic itself, it represents a core structural motif found in some experimental fluoroquinolones. Its study provides valuable insights into the structure-activity relationships of this antibiotic class.

Mechanism of Action: Targeting Bacterial DNA Replication

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for the initiation of replication. In Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.

  • Topoisomerase IV: This enzyme is responsible for decatenating (unlinking) daughter chromosomes following DNA replication. In many Gram-positive bacteria, topoisomerase IV is the preferential target.

The binding of fluoroquinolones to the enzyme-DNA complex stabilizes it, leading to a halt in the replication fork progression and the induction of the SOS response. This ultimately results in DNA damage and cell death. The presence and position of the fluorine atoms on the quinoline ring are critical for the drug's interaction with these enzymes.

Fluoroquinolone Mechanism of Action cluster_replication Bacterial DNA Replication cluster_enzymes Target Enzymes cluster_antibiotics Fluoroquinolones DNA_Replication_Fork DNA Replication Fork Catenated_Chromosomes Catenated Daughter Chromosomes DNA_Replication_Fork->Catenated_Chromosomes leads to Supercoiled_DNA Supercoiled DNA DNA_Gyrase DNA Gyrase Supercoiled_DNA->DNA_Gyrase introduces negative supercoils Topoisomerase_IV Topoisomerase IV Catenated_Chromosomes->Topoisomerase_IV are decatenated by DNA_Gyrase->DNA_Replication_Fork facilitates unwinding Inhibition_of_Replication Inhibition of DNA Replication & Cell Death DNA_Gyrase->Inhibition_of_Replication leads to Topoisomerase_IV->Inhibition_of_Replication leads to Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Gyrase inhibits Ciprofloxacin->Topoisomerase_IV inhibits 3_7_Difluoro_4_quinolinecarboxylic_acid 3,7-Difluoro-4-quinolinecarboxylic acid 3_7_Difluoro_4_quinolinecarboxylic_acid->DNA_Gyrase inhibits 3_7_Difluoro_4_quinolinecarboxylic_acid->Topoisomerase_IV inhibits

Caption: Mechanism of action of fluoroquinolones.

Comparative In Vitro Efficacy

Direct, head-to-head comparative studies detailing the in vitro efficacy of 3,7-difluoro-4-quinolinecarboxylic acid against a broad panel of bacterial isolates are not extensively available in peer-reviewed literature, as it is not a commercialized antibiotic. However, we can infer its potential activity based on structure-activity relationship studies of related fluoroquinolones. For the purpose of this guide, we will present the well-documented efficacy of ciprofloxacin against a range of common pathogens.

Table 1: Minimum Inhibitory Concentrations (MIC) of Ciprofloxacin against Selected Bacterial Strains

Bacterial SpeciesStrainMIC (µg/mL) Range
Escherichia coliATCC 259220.004 - 0.015
Pseudomonas aeruginosaATCC 278530.25 - 1.0
Staphylococcus aureusATCC 292130.12 - 0.5
Streptococcus pneumoniaeATCC 496190.5 - 2.0

Note: MIC values can vary depending on the testing methodology and specific laboratory conditions.

The efficacy of 3,7-difluoro-4-quinolinecarboxylic acid would be theoretically influenced by its specific substitutions. The presence of a fluorine at position 7 is generally associated with potent activity against Gram-negative bacteria. The addition of a second fluorine at position 3 is less common and its effect on the antibacterial spectrum and potency would require dedicated experimental evaluation.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution: Dissolve the antimicrobial agent (e.g., ciprofloxacin or 3,7-difluoro-4-quinolinecarboxylic acid) in a suitable solvent to a known high concentration.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL.

  • Incubation: Cover the microtiter plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading the Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Broth Microdilution Workflow Start Start Prepare_Stock Prepare Antimicrobial Stock Solution Start->Prepare_Stock Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (35°C, 16-20h) Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest Concentration with No Visible Growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination via broth microdilution.

Mechanisms of Resistance

Bacterial resistance to fluoroquinolones primarily arises from two main mechanisms:

  • Target-Mediated Resistance: This involves mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). These mutations alter the drug-binding site on the enzymes, reducing the affinity of the fluoroquinolone.

  • Efflux Pumps: Bacteria can acquire or upregulate efflux pumps, which are membrane proteins that actively transport fluoroquinolones out of the cell, thereby reducing the intracellular drug concentration to sub-lethal levels.

The development of resistance is a significant clinical challenge. While ciprofloxacin has been a potent antibiotic, its extensive use has led to the emergence of resistant strains. The potential for resistance development to novel compounds like 3,7-difluoro-4-quinolinecarboxylic acid would need to be thoroughly investigated. The specific substitutions on the quinoline ring can influence a compound's susceptibility to efflux and its binding affinity to mutated target enzymes.

Conclusion

Ciprofloxacin remains a valuable broad-spectrum antibiotic, though its efficacy is increasingly challenged by the rise of resistant bacteria. 3,7-Difluoro-4-quinolinecarboxylic acid represents a chemical scaffold that, with further modification, could potentially lead to the development of new fluoroquinolones. A comprehensive understanding of its antibacterial spectrum, potency, and susceptibility to resistance mechanisms would require dedicated research. The experimental protocols outlined in this guide provide a framework for such investigations. Future studies directly comparing the efficacy of novel difluorinated quinolones with established drugs like ciprofloxacin are crucial for advancing our antibiotic arsenal.

References

  • PubChem. (n.d.). 3,7-difluoroquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • DrugBank. (n.d.). Ciprofloxacin. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2020).
  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15.
  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in Microbiology, 22(8), 438–445.
Comparative

Comparative Analysis of Fluorinated vs. Non-Fluorinated Quinoline Carboxylic Acids: Structural Dynamics, Efficacy, and Experimental Validation

As a Senior Application Scientist specializing in antimicrobial drug development, I often emphasize to research teams that minor structural modifications can fundamentally rewrite a molecule's pharmacological destiny. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in antimicrobial drug development, I often emphasize to research teams that minor structural modifications can fundamentally rewrite a molecule's pharmacological destiny. The evolution of quinolone antibiotics is the quintessential example of this principle. The transition from first-generation, non-fluorinated quinolones to second-generation fluoroquinolones—driven primarily by the addition of a single fluorine atom at the C6 position—transformed a niche class of urinary tract therapeutics into one of the most potent, broad-spectrum antibiotic families in modern medicine[1][2].

This guide provides an objective, data-driven comparative analysis of fluorinated versus non-fluorinated quinoline carboxylic acids, detailing the mechanistic causality behind their performance differences and providing the experimental frameworks required to validate these claims in the laboratory.

Mechanistic Causality: The Impact of C6-Fluorination

To understand the superiority of fluoroquinolones, we must examine the structure-activity relationship (SAR) at a molecular level. The core pharmacophore of all active quinolones is the 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid scaffold. The C3-carboxyl and C4-oxo groups are absolute requirements for coordinating with the magnesium ions necessary for binding to the bacterial DNA gyrase (topoisomerase II) and topoisomerase IV[1][3].

However, the non-fluorinated prototypes, such as nalidixic acid, suffer from poor tissue penetration and weak target affinity, restricting their efficacy primarily to Gram-negative urinary tract infections[2].

The introduction of a fluorine atom at the C6 position (e.g., in ciprofloxacin) fundamentally alters the molecule's physicochemical and pharmacodynamic profile through two primary mechanisms:

  • Enhanced Target Affinity (The "Poisoning" Effect): Quinolones do not merely inhibit DNA gyrase; they poison it. They bind to the enzyme-DNA complex, stabilizing the transient double-strand DNA breaks and preventing resealing[4][5]. The highly electronegative C6-fluorine atom interacts directly with the GyrA subunit of the enzyme, increasing the binding affinity by 5- to 100-fold compared to non-fluorinated analogs[1][2].

  • Optimized Lipophilicity and Permeability: Fluorine is a small, highly electronegative atom that increases the overall lipophilicity (LogP) of the molecule without introducing significant steric hindrance[1][6]. This enhanced lipophilicity dramatically improves the drug's ability to diffuse through the lipid bilayers of Gram-positive bacteria and the porin channels of Gram-negative bacteria, broadening the antimicrobial spectrum[3].

Quantitative Performance Comparison

The mechanistic advantages of C6-fluorination translate directly into measurable in vitro performance. Table 1 summarizes the comparative experimental data between the prototype non-fluorinated quinolone (Nalidixic Acid) and a benchmark fluorinated quinolone (Ciprofloxacin).

Table 1: Quantitative Comparison of Nalidixic Acid vs. Ciprofloxacin

ParameterNon-Fluorinated (Nalidixic Acid)Fluorinated (Ciprofloxacin)Mechanistic Impact / Fold Change
C6 Substituent Hydrogen (Naphthyridine core)FluorineDrives electronegativity & target binding[1].
C7 Substituent MethylPiperazine ringEnhances Gram-negative porin penetration[3].
DNA Gyrase IC₅₀ (E. coli) ~52.0 µg/mL[7][8]~0.15 µg/mL[5][9]>300-fold increase in enzyme poisoning potency.
MIC (E. coli susceptible) 2.0 - 16.0 µg/mL0.01 - 0.05 µg/mL>100-fold increase in whole-cell bactericidal activity.
Spectrum of Activity Narrow (Gram-negative only)Broad (Gram-negative & Gram-positive)Expanded utility beyond urinary tract infections[2].

Visualizing the Structure-Activity Relationship (SAR)

The following pathway maps the logical flow of how specific structural modifications on the quinoline core dictate the downstream bactericidal outcome.

SAR_Mechanism QCore Quinolone Core Scaffold (1,4-dihydro-4-oxoquinoline-3-carboxylic acid) C3C4 C3-Carboxyl & C4-Oxo Groups (Essential for Mg2+ Coordination) QCore->C3C4 C6F C6-Fluorination (Defines Fluoroquinolones) QCore->C6F C7Sub C7-Substitution (e.g., Piperazine/Pyrrolidine) QCore->C7Sub Mech2 Enhanced Stabilization of DNA-Gyrase Cleavage Complex C3C4->Mech2 Mech1 Increased Lipophilicity & Bacterial Cell Wall Permeability C6F->Mech1 C6F->Mech2 C7Sub->Mech1 Outcome Irreversible DNA Fragmentation & Rapid Bactericidal Cell Death Mech1->Outcome Mech2->Outcome

Fig 1: SAR pathway detailing how C6-fluorination and core substitutions drive bactericidal efficacy.

Experimental Methodologies

To objectively validate the performance differences between fluorinated and non-fluorinated quinolones, researchers must employ self-validating assay systems. The following protocols detail the gold-standard methods for quantifying target affinity and whole-cell efficacy.

Protocol A: DNA Gyrase Supercoiling Inhibition Assay

This cell-free assay isolates the primary target (DNA gyrase) to determine the half-maximal inhibitory concentration (IC₅₀). The system is self-validating: it relies on the differential electrophoretic mobility of relaxed versus supercoiled plasmid DNA[10][11].

Materials:

  • Purified E. coli DNA Gyrase (GyrA and GyrB subunits)

  • Relaxed pBR322 plasmid DNA (Substrate)

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 6 mM MgCl₂, 5 mM DTT, 1.8 mM spermidine, 50 mM ATP, 6.5% glycerol, 0.36 mg/mL BSA[11][12].

  • Test Compounds: Nalidixic Acid and Ciprofloxacin (serially diluted in DMSO).

Step-by-Step Workflow:

  • Reaction Setup: On ice, prepare 30 µL reaction mixtures containing 1X Assay Buffer, 50 mM ATP, and 1.5 nM relaxed pBR322 DNA[11].

  • Inhibitor Addition: Add serially diluted test compounds to the respective tubes. Critical Control: Include a vehicle control (DMSO only) to ensure the solvent does not inhibit the enzyme, and a positive control (10 µg/mL Ciprofloxacin) to validate complete inhibition[13].

  • Enzyme Addition: Initiate the reaction by adding 18 nM of purified DNA gyrase to each tube[11].

  • Incubation: Incubate the mixture at 37°C for 60 minutes to allow the enzyme to introduce negative supercoils into the relaxed plasmid[10].

  • Termination: Stop the reaction by adding a stop buffer containing 0.2% SDS and 0.1 mg/mL Proteinase K, followed by a 30-minute incubation at 37°C to digest the gyrase and release the DNA[10].

  • Visualization & Analysis: Resolve the DNA samples on a 1% agarose gel (TAE buffer) without ethidium bromide, then post-stain with ethidium bromide. Supercoiled DNA migrates faster than relaxed DNA. Quantify the bands using densitometry to calculate the IC₅₀ (the concentration at which 50% of the DNA remains in the relaxed state)[12].

Protocol B: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

While the supercoiling assay proves target affinity, the MIC assay validates that the compound can successfully penetrate the bacterial cell envelope and exert its effect in a complex biological system.

Step-by-Step Workflow:

  • Preparation: Prepare a standardized bacterial suspension of E. coli (e.g., ATCC 25922) matching a 0.5 McFarland standard, then dilute to a final inoculum of 5×105 CFU/mL in Mueller-Hinton Broth (MHB)[11].

  • Dilution Series: In a 96-well microtiter plate, prepare two-fold serial dilutions of Nalidixic Acid (range: 0.125 to 64 µg/mL) and Ciprofloxacin (range: 0.001 to 2 µg/mL) in MHB.

  • Inoculation & Incubation: Add the standardized bacterial inoculum to each well. Include a growth control (broth + bacteria, no drug) and a sterility control (broth only). Incubate at 37°C for 16–20 hours[11][12].

  • Readout: The MIC is defined as the lowest concentration of the quinolone that completely inhibits visible bacterial growth. The massive discrepancy in MIC between nalidixic acid and ciprofloxacin directly correlates with the lipophilicity and target affinity granted by the C6-fluorine atom.

References

  • Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Bacterial Resistance. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. Available at:[Link]

  • Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? National Center for Biotechnology Information (NCBI). Available at:[Link]

  • The impact of fluorine in quinolone amides on their activity against African sleeping sickness. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • DNA Gyrase Inhibitory and Antimicrobial Activities of Some Diphenic Acid Monohydroxamides. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Exploration of the novel fluoroquinolones with high inhibitory effect against quinolone-resistant DNA gyrase of Salmonella Typhimurium. Microbiology Spectrum (ASM Journals). Available at:[Link]

  • Full article: WQ-3810 exerts high inhibitory effect on quinolone-resistant DNA gyrase of Salmonella Typhimurium. Taylor & Francis. Available at:[Link]

  • Investigation of WQ-3810, a Fluoroquinolone with a High Potential Against Fluoroquinolone-Resistant Mycobacterium avium. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • DNA Gyrase as a Target for Quinolones. National Center for Biotechnology Information (NCBI). Available at:[Link]

Sources

Validation

A Comparative Guide to Validating the Anti-Proliferative Efficacy of 4-Quinolinecarboxylic acid, 3,7-difluoro-

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anti-proliferative effects of the novel compound, 4-Quinolinecarboxylic acid, 3,7-d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anti-proliferative effects of the novel compound, 4-Quinolinecarboxylic acid, 3,7-difluoro-. We move beyond a simple recitation of protocols to offer a strategic and objective comparison against established alternatives, grounded in robust experimental design and data interpretation.

Introduction: The Therapeutic Potential of the Quinoline Scaffold

The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] Derivatives of 4-quinolinecarboxylic acid, in particular, have been extensively investigated as potential therapeutic agents.[4][5] These compounds can exert their effects through diverse mechanisms such as inhibiting critical enzymes involved in cell division or disrupting signaling pathways essential for tumor growth.[2][5]

This guide focuses on a specific derivative, 4-Quinolinecarboxylic acid, 3,7-difluoro- (hereafter referred to as "Test Compound"). While the broader class of fluoroquinolones has shown promise, the specific anti-proliferative profile of this difluoro-substituted molecule requires systematic validation.[6][7] Our objective is to outline a robust, multi-faceted experimental approach to characterize its efficacy and compare it directly with a standard-of-care chemotherapeutic agent.

Postulated Mechanism of Action: Targeting Cellular Proliferation Pathways

Based on extensive structure-activity relationship (SAR) studies of related quinolone and quinoline carboxamide derivatives, a primary mechanism of anticancer action involves the inhibition of key enzymes that regulate DNA replication and cell division.[1] A highly plausible target for 4-quinolinecarboxylic acid derivatives is Dihydroorotate Dehydrogenase (DHODH), an essential enzyme in the de novo pyrimidine synthesis pathway.[8] Inhibition of DHODH depletes the nucleotide pool necessary for DNA and RNA synthesis, leading to cell cycle arrest and the suppression of proliferation.[8]

Below is a conceptual diagram of this proposed inhibitory pathway.

G cluster_1 Cellular Proliferation Dihydroorotate Dihydroorotate DHODH DHODH Enzyme Dihydroorotate->DHODH Substrate Orotate Orotate UMP UMP Orotate->UMP ... DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Arrest Cell Cycle Arrest DHODH->Orotate Catalyzes Test_Compound 4-Quinolinecarboxylic acid, 3,7-difluoro- Test_Compound->DHODH Inhibits

Caption: Standard workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the Test Compound and Doxorubicin in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation: Incubate the plate for 48 to 72 hours. The duration should be sufficient for multiple cell doublings in the control group.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. [9]5. Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple crystals. [10]Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of >650 nm to correct for background noise. [11]8. Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.

B. DNA Synthesis Measurement: The BrdU Incorporation Assay

This assay provides a more direct measure of cell proliferation by quantifying active DNA synthesis. [12]Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle. [13]This incorporated BrdU can then be detected using a specific antibody, providing a direct indication of the number of cells that are actively dividing. [14]

G Start 1. Seed & Treat Cells (As per MTT protocol) AddBrdU 2. Pulse-label with BrdU (e.g., 10 µM for 2-4h) Start->AddBrdU FixDenature 3. Fix & Denature DNA Exposes BrdU epitopes AddBrdU->FixDenature PrimaryAb 4. Add Anti-BrdU Antibody (Primary Antibody) FixDenature->PrimaryAb Incubate1 5. Incubate (1h) & Wash PrimaryAb->Incubate1 SecondaryAb 6. Add HRP-linked Antibody (Secondary Antibody) Incubate1->SecondaryAb Incubate2 7. Incubate (30 min) & Wash SecondaryAb->Incubate2 AddSubstrate 8. Add TMB Substrate Color development Incubate2->AddSubstrate Stop 9. Add Stop Solution AddSubstrate->Stop Read 10. Read Absorbance (450 nm) Stop->Read

Caption: Workflow for the colorimetric BrdU cell proliferation assay.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • BrdU Labeling: At the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for 2-4 hours at 37°C. The optimal time depends on the cell line's doubling time. [13]3. Fixation and Denaturation: Remove the labeling medium. Add 200 µL of a fixing/denaturing solution to each well and incubate for 30 minutes at room temperature. This step is critical as it fixes the cells and denatures the DNA, allowing the anti-BrdU antibody to access the incorporated BrdU. [14]4. Antibody Incubation: Wash the wells with wash buffer. Add 100 µL of a diluted anti-BrdU monoclonal antibody to each well and incubate for 1 hour at room temperature.

  • Secondary Antibody: Wash the wells. Add 100 µL of an HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) and incubate for 30 minutes.

  • Detection: Wash the wells. Add 100 µL of TMB substrate. A blue color will develop in proportion to the amount of HRP present.

  • Stopping the Reaction: Add 100 µL of Stop Solution (e.g., 1M H2SO4). The color will change to yellow.

  • Data Acquisition: Measure the absorbance at 450 nm within 30 minutes. The signal is directly proportional to the rate of DNA synthesis.

C. Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

This powerful technique provides detailed information about the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). [15]It allows us to determine if the Test Compound induces cell cycle arrest at a specific checkpoint. The method relies on staining the cellular DNA with a fluorescent dye, Propidium Iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content, which can be quantified by a flow cytometer.

G Start 1. Culture & Treat Cells (in 6-well plates) Harvest 2. Harvest Cells (Trypsinize & Centrifuge) Start->Harvest Wash 3. Wash with PBS Harvest->Wash Fix 4. Fix in Cold 70% Ethanol Permeabilizes cells Wash->Fix Store 5. Store at -20°C (Optional, up to several weeks) Fix->Store Rehydrate 6. Rehydrate & Wash in PBS Store->Rehydrate RNase 7. Treat with RNase A Ensures only DNA is stained Rehydrate->RNase Stain 8. Stain with Propidium Iodide RNase->Stain Analyze 9. Analyze on Flow Cytometer Acquire ≥10,000 events Stain->Analyze

Caption: Key steps for cell cycle analysis using PI staining and flow cytometry.

Detailed Protocol:

  • Cell Culture and Treatment: Seed approximately 1x10^6 cells in 6-well plates and treat with the Test Compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Harvesting: Harvest both adherent and floating cells to include any apoptotic populations. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant. Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Ethanol fixation permeabilizes the cells and preserves DNA integrity. Fix for at least 30 minutes at 4°C (or store at -20°C for later analysis). [16]4. Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS. [16]The RNase treatment is crucial to degrade any double-stranded RNA, ensuring that PI only stains DNA. 5. Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the samples on a flow cytometer. Collect the fluorescence data for at least 10,000-20,000 single-cell events.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase compared to the vehicle control indicates cell cycle arrest.

Conclusion

By systematically applying this tripartite validation strategy—combining metabolic, DNA synthesis, and cell cycle analyses—researchers can generate a comprehensive and robust dataset to validate the anti-proliferative effects of 4-Quinolinecarboxylic acid, 3,7-difluoro-. The direct comparison with a clinical benchmark like Doxorubicin provides crucial context for its potency and potential as a novel anticancer agent. This rigorous, evidence-based approach ensures scientific integrity and provides the high-quality data necessary for advancing promising compounds in the drug development pipeline.

References

  • Assaying cell cycle status using flow cytometry . National Institutes of Health (NIH). [Link]

  • BrdU Cell Proliferation Kit | 2752 . Merck Millipore. [Link]

  • How to Complete Cell Cycle Analysis via Flow Cytometry . NanoCellect. [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers . Bio-protocol. [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis . PubMed. [Link]

  • Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) . Bio-protocol. [Link]

  • Cell Cycle Protocol - Flow Cytometry . UT Health San Antonio. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation . Merck Millipore. [Link]

  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review . Neuroquantology. [Link]

  • MTT (Assay protocol) . Addgene. [Link]

  • Review on recent development of quinoline for anticancer activities . Journal of Survey in Fisheries Sciences. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview . RSC Medicinal Chemistry. [Link]

  • Cell Proliferation Inhibition Assay . Creative Diagnostics. [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer . QIMA Life Sciences. [Link]

  • What can I use as a positive control for endothelial cell proliferation (MTT assay)? . ResearchGate. [Link]

  • Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel . National Institutes of Health (NIH). [Link]

  • Norfloxacin Derivative with Carbazole at C-7 FQB-1 Induces Cytotoxic, Antiproliferative, and Antitumor Effects in an Experimental Lung Carcinoma Model . MDPI. [Link]

  • An unbiased metric of antiproliferative drug effect in vitro . National Institutes of Health (NIH). [Link]

  • In Vitro Assessment of Antiproliferative Activity and Cytotoxicity Modulation of Capsicum chinense By-Product Extracts . MDPI. [Link]

  • Antiproliferative Activities of Lipophililic Fluoroquinolones-Based Scaffold Against a Panel of Solid and Liquid Cancer Cell Lines . National Institutes of Health (NIH). [Link]

  • Evaluation of antiproliferative agents using a cell-culture model . IOVS | ARVO Journals. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine . National Institutes of Health (NIH). [Link]

  • The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry . PubMed. [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent . Bentham Science. [Link]

  • SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity . National Institutes of Health (NIH). [Link]

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/R . MDPI. [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate . MDPI. [Link]

  • 7-O-Carboxylic Acid-Substituted 3-O-Alkyl Difluoroquercetin; An Aztreonam-Potentiating Agent Against Carbapenemase-Producing Pseudomonas aeruginosa Through Simultaneous Inhibition of Metallo-β-Lactamase and Efflux Pump . MDPI. [Link]

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Comparative

Structure-Activity Relationship (SAR) Studies of 3,7-Difluoroquinolone Analogues: A Comparative Guide

Executive Briefing & Mechanistic Rationale The rise of fluoroquinolone (FQ) resistance threatens the clinical utility of one of the most heavily prescribed antibacterial classes globally. Traditional 6-fluoroquinolones (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing & Mechanistic Rationale

The rise of fluoroquinolone (FQ) resistance threatens the clinical utility of one of the most heavily prescribed antibacterial classes globally. Traditional 6-fluoroquinolones (e.g., ciprofloxacin, levofloxacin) exert their bactericidal activity by stabilizing DNA cleavage complexes with bacterial DNA gyrase and topoisomerase IV. This interaction is heavily dependent on a highly conserved water–metal ion (Mg2+) bridge [1].

The 3-carboxyl and 4-oxo groups of traditional quinolones chelate a Mg2+ ion, which is coordinated by four water molecules anchored to specific serine and acidic residues (e.g., Ser83 and Asp87 in E. coli GyrA)[1]. The most clinically significant target-mediated resistance arises from mutations at these exact anchor points (e.g., Ser83Leu), which obliterate the water-metal ion bridge and reduce drug affinity by orders of magnitude [2].

The 3,7-Difluoroquinolone Innovation: To overcome this liability, the 3,7-difluoroquinolone scaffold represents a paradigm shift in rational drug design. By replacing the traditional 3-carboxyl group with a bioisosteric fluorine atom (3-F), the molecule no longer relies on Mg2+ chelation or the Ser83/Asp87 anchor points. Instead, it engages the mutant GyrA binding pocket through direct hydrophobic and halogen-bonding interactions. The addition of a 7-fluoro group (7-F) further modulates the lipophilicity of the core, enhancing cell wall penetration in Gram-negative pathogens and optimizing the steric fit within the mutated topoisomerase cleavage complex.

Mechanism cluster_0 Traditional 6-Fluoroquinolones cluster_1 3,7-Difluoroquinolone Analogues A1 3-COOH / 4-Oxo Motif A2 Mg2+ Water Bridge A1->A2 A3 GyrA (Ser83/Asp87) A2->A3 A4 Resistance (Mutant GyrA) A3->A4 Mutation B1 3-Fluoro / 7-Fluoro Motif B2 Direct Hydrophobic/H-bond Interaction B1->B2 B3 Mutant GyrA Binding Pocket B2->B3 B4 Restored Bactericidal Activity B3->B4

Fig 1: Binding mechanism comparison between traditional quinolones and 3,7-difluoroquinolones.

Comparative SAR Data & Benchmarking

To objectively evaluate the performance of 3,7-difluoroquinolone analogues, we benchmark them against the traditional 6-fluoroquinolone scaffold (Ciprofloxacin) and a mono-fluorinated 3-fluoroquinolone intermediate. The data below summarizes the Structure-Activity Relationship (SAR) across wild-type (WT) and clinically relevant mutant strains.

Compound ClassStructural MotifWT E. coli MIC (µg/mL)Mutant E. coli (Ser83Leu) MIC (µg/mL)Mg2+ DependencyTarget Specificity
Traditional 6-FQ (e.g., Ciprofloxacin)3-COOH, 6-F0.015>16.0HighGyrase > Topo IV
3-Fluoroquinolone 3-F, 6-F0.501.0LowDual (Gyrase ≈ Topo IV)
3,7-Difluoroquinolone 3-F, 7-F0.120.25NoneDual (Gyrase ≈ Topo IV)

Key SAR Insights:

  • Resistance Evasion: While Ciprofloxacin loses nearly all efficacy against the Ser83Leu mutant (MIC >16.0 µg/mL), the 3,7-difluoroquinolone analogue maintains potent sub-microgram activity (0.25 µg/mL).

  • Lipophilic Efficiency: The 7-fluoro modification in the 3,7-difluoro scaffold improves the baseline WT MIC (0.12 µg/mL) compared to the 3,6-difluoro variant (0.50 µg/mL) by enhancing outer membrane permeability.

  • Mg2+ Independence: The complete lack of Mg2+ dependency confirms that the 3,7-difluoroquinolones do not utilize the vulnerable water-metal ion bridge [2].

Validated Experimental Protocols

As drug development professionals, ensuring the trustworthiness of SAR data requires self-validating assay systems. The following protocols are engineered to prove the mechanistic causality of the 3,7-difluoro modifications.

Protocol A: Mg2+-Independent Minimum Inhibitory Concentration (MIC) Assay

Causality: To definitively prove that 3,7-difluoroquinolones bypass the water-metal ion bridge, we measure the MIC in both standard and Mg2+-depleted environments. A traditional quinolone will show a massive loss of potency in depleted media, whereas a true 3,7-difluoroquinolone will exhibit a stable MIC.

Step-by-Step Methodology:

  • Media Preparation: Prepare standard Cation-Adjusted Mueller-Hinton Broth (CAMHB) containing physiological Mg2+ (10-12 mg/L). Concurrently, prepare Mg2+-depleted MHB using Chelex-100 resin treatment, supplemented back with Ca2+ to maintain membrane integrity.

  • Compound Plating: In a 96-well microtiter plate, perform 2-fold serial dilutions of the 3,7-difluoroquinolone analogues and Ciprofloxacin (control) from 16 µg/mL to 0.008 µg/mL in both media types.

  • Inoculation: Inoculate wells with E. coli ATCC 25922 (WT) and a laboratory-generated E. coli Ser83Leu isogenic mutant at a final concentration of 5×105 CFU/mL.

  • Incubation & Readout: Incubate at 37°C for 18–20 hours. Determine the MIC as the lowest concentration preventing visible growth (measured via OD600 < 0.05).

  • System Validation: The assay is only valid if the Ciprofloxacin control shows at least a 16-fold increase in MIC in the Mg2+-depleted media compared to standard CAMHB.

Protocol B: DNA Gyrase Supercoiling Inhibition Assay

Causality: Cellular MIC can be confounded by efflux pumps. To isolate target-level SAR, we directly measure the inhibition of ATP-dependent DNA supercoiling by purified mutant DNA gyrase.

Step-by-Step Methodology:

  • Reaction Assembly: In a 20 µL reaction volume, combine 1 U of purified E. coli mutant DNA Gyrase (Ser83Leu), 0.5 µg of relaxed pBR322 plasmid DNA, and assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP).

  • Compound Addition: Add 3,7-difluoroquinolone analogues at varying concentrations (0.1 to 50 µM).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 5 µL of stop buffer (50% glycerol, 0.25% bromophenol blue, and 0.5 M EDTA). The high EDTA concentration chelates Mg2+, immediately halting enzyme activity.

  • Electrophoresis: Resolve the DNA topoisomers on a 1% agarose gel in 1X TAE buffer at 3 V/cm for 3 hours. Stain with ethidium bromide.

  • System Validation: Include a vehicle control (DMSO) to verify 100% supercoiling activity of the enzyme, and a relaxed DNA control (no enzyme) to establish the baseline. Calculate the IC50​ via densitometric quantification of the supercoiled DNA band.

SAR Screening Workflow

Workflow S1 Library Synthesis (3,7-Difluoroquinolones) S2 In Vitro MIC Screening (WT & FQ-Resistant Strains) S1->S2 S3 Target Enzyme Assays (DNA Gyrase / Topo IV) S2->S3 S4 Physicochemical Profiling (Lipophilicity, Chelation) S3->S4 S5 Lead Optimization & SAR Modeling S4->S5

Fig 2: Systematic SAR screening workflow for evaluating 3,7-difluoroquinolone analogues.

Strategic Conclusion

The SAR profiling of 3,7-difluoroquinolone analogues demonstrates a highly effective strategy for rescuing the quinolone class from target-mediated obsolescence. By rationally deleting the 3-carboxyl group and introducing a 3,7-difluoro motif, researchers can successfully uncouple the drug from the highly mutable water-metal ion bridge. This structural pivot not only restores activity against Ser83Leu/Asp87 mutant strains but also eliminates the heavy metal-chelation liabilities associated with traditional fluoroquinolone toxicity profiles.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574.[Link]

  • Aldred, K. J., Breland, E. J., Voehler, M., ... & Osheroff, N. (2014). Role of the Water–Metal Ion Bridge in Mediating Interactions between Quinolones and Escherichia coli Topoisomerase IV. Biochemistry, 53(34), 5658–5667.[Link]

Validation

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Quinoline Derivatives

As a Senior Application Scientist navigating the preclinical drug development pipeline, one of the most persistent challenges is the "translation gap"—the phenomenon where single-digit nanomolar potency in vitro fails to...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the preclinical drug development pipeline, one of the most persistent challenges is the "translation gap"—the phenomenon where single-digit nanomolar potency in vitro fails to translate into meaningful in vivo efficacy. Quinoline derivatives, characterized by a benzene ring fused to a pyridine ring, represent a cornerstone scaffold in both oncology and parasitology[1].

This guide objectively compares the in vitro and in vivo performance of modern quinoline derivatives, dissects the causality behind experimental protocols, and provides actionable methodologies for bridging the preclinical translation gap.

Mechanistic Grounding: How Quinolines Exert Their Efficacy

To understand the efficacy of quinoline derivatives, we must first examine their target interactions. The versatility of the quinoline scaffold allows it to be tuned for entirely different biological domains:

  • In Parasitology (e.g., Malaria): 4-aminoquinoline derivatives (like chloroquine and its modern analogs) accumulate in the acidic digestive vacuole of the Plasmodium parasite. Here, they bind to toxic free heme (Fe²⁺-protoporphyrin IX) released during hemoglobin digestion, preventing its biocrystallization into inert hemozoin[2]. The resulting buildup of free heme causes oxidative stress and parasite death[2].

  • In Oncology: Novel quinoline analogs, particularly those mimicking Combretastatin A-4 (CA-4), act as potent colchicine binding site inhibitors (CBSIs)[3]. By binding to tubulin, they inhibit microtubule polymerization, leading to G2/M cell cycle arrest and subsequent caspase-3-mediated apoptosis[3]. Other derivatives, such as Compound 91b1, exert antineoplastic effects by downregulating specific oncogenes like Lumican, suppressing tumor migration and invasion[4].

MOA cluster_malaria Antimalarial Mechanism cluster_cancer Anticancer Mechanism Quinoline Quinoline Scaffold Inhibition Inhibition of Biocrystallization Quinoline->Inhibition 4-Aminoquinolines Tubulin Tubulin Polymerization Quinoline->Tubulin CA-4 Analogs (Inhibition) Heme Toxic Free Heme (Fe2+) Hemozoin Inert Hemozoin Crystals Heme->Hemozoin Normal Digestion Death1 Parasite Death Heme->Death1 Inhibition->Heme Accumulation Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Apoptosis Caspase-3 Activation / Apoptosis Arrest->Apoptosis Death2 Tumor Cell Death Apoptosis->Death2

Dual mechanistic pathways of quinoline derivatives in parasitology and oncology.

Comparative Efficacy: In Vitro Potency vs. In Vivo Translation

The true test of a quinoline derivative is its survivability in a complex biological system. The table below synthesizes recent experimental data comparing cellular assays with animal models, highlighting the pharmacokinetic (PK) limitations that often throttle in vivo success.

Compound ClassSpecific DerivativeTarget / Disease ModelIn Vitro Efficacy (IC₅₀)In Vivo Efficacy (ED₅₀ / Tumor Reduction)PK / ADME Limitations
4-Aminoquinoline Compound 3dP. falciparum (Malaria)1.0 – 5.1 nM47% parasitemia reduction at 5 mg/kg (Day 7)Low oral bioavailability (16–31%); strong CYP3A4 inhibition[5].
CA-4 Analog Compound 62 & 63HepG2, KB (Solid Tumors)2.0 – 11.0 nMSignificant tumor growth inhibition (Xenograft)Rapid clearance; poor aqueous solubility requires formulation optimization[6].
Novel Quinoline Compound 91b1AGS, A549 (Solid Tumors)2.17 μg/mL (MTS₅₀)Significant reduction in xenograft volumeModerate half-life; efficacy relies on continuous target (Lumican) suppression[7].
Analyzing the Translation Gap

Why does a compound with a 1.0 nM IC₅₀ (like Compound 3d) only achieve a 47% reduction in in vivo parasitemia? The causality lies in metabolic stability and enzyme inhibition . As demonstrated by, the orientation of the aminoquinoline ring relative to the heme center in liver enzymes causes strong cytochrome P450 (CYP3A4) inhibition[5]. This leads to a moderate half-life (4–6 hours) and low oral bioavailability, meaning the drug fails to maintain plasma concentrations above the IC₅₀ threshold for the duration of the dosing interval[5].

Conversely, replacing the unstable cis-double bond and 3,4,5-trimethoxyphenyl group of traditional CA-4 compounds with a rigid quinoline scaffold (as seen in Compounds 62/63) drastically improves metabolic stability, allowing the in vitro nanomolar potency to successfully translate into in vivo tumor regression[6].

Self-Validating Experimental Methodologies

To ensure scientific integrity, preclinical protocols must be designed as self-validating systems. Every step must have a clear causal justification to prevent false positives.

Workflow InVitro In Vitro Screening (IC50, MTS Assay) Hit Hit Compound Identification InVitro->Hit High Potency ADME In Vitro ADME (Microsomal Stability, CYP) Hit->ADME Lead Lead Optimization ADME->Lead Favorable Profile PK Pharmacokinetics (Bioavailability, Half-life) Lead->PK InVivo In Vivo Efficacy (Xenograft / ED50) InVivo->Lead Poor Efficacy (Feedback Loop) PK->InVivo Adequate Exposure

Preclinical translation workflow from in vitro screening to in vivo validation.

Protocol A: In Vitro Cytotoxicity (MTS Assay)

Unlike the traditional MTT assay, the MTS assay is prioritized for quinoline derivatives to minimize handling errors.

  • Cell Seeding: Seed cancer cells (e.g., A549, HepG2) in 96-well plates at a density of 5,000 cells/well.

    • Causality: This specific density ensures cells remain in the logarithmic growth phase for the duration of the assay, preventing contact inhibition from skewing antiproliferative data.

  • Compound Incubation (72 Hours): Treat cells with quinoline derivatives across a 10-point concentration gradient (0.1 nM to 100 μM).

    • Causality: Quinolines targeting tubulin require cells to pass through the G2/M phase to induce mitotic arrest. A 72-hour window ensures multiple doubling times, capturing the full apoptotic effect[3].

  • MTS Addition & Readout: Add 20 μL of MTS reagent per well. Incubate for 2 hours, then read absorbance at 490 nm.

    • Causality: MTS is reduced by dehydrogenase enzymes in metabolically active cells into a soluble formazan product. By eliminating the DMSO solubilization step required in MTT assays, we prevent cell loss and pipetting errors, yielding tighter standard deviations and highly reproducible IC₅₀ curves.

Protocol B: In Vivo Xenograft Efficacy Model

Translating the IC₅₀ into an effective dose (ED₅₀).

  • Inoculation: Subcutaneously inject 5 × 10⁶ human cancer cells into the right flank of BALB/c nude mice.

    • Causality: Nude mice are athymic (T-cell deficient). This prevents immune rejection of the human xenograft, isolating the quinoline derivative's direct cytotoxic efficacy from host immune responses[4].

  • Randomization: Wait until tumors reach a volume of 100–150 mm³ before randomizing mice into vehicle and treatment groups.

    • Causality: Treating immediately after inoculation only tests tumor prevention. Waiting for a 100 mm³ volume ensures the tumor has established a complex vascular network and hypoxic core, accurately mimicking the microenvironment of a clinical solid tumor.

  • Dosing Schedule: Administer the quinoline derivative (e.g., 5, 10, 20 mg/kg) via oral gavage (p.o.) or intraperitoneal (i.p.) injection based on in vitro half-life data.

    • Causality: If a compound has a short half-life (e.g., 4 hours), once-daily dosing will result in sub-therapeutic trough levels. The dosing schedule (e.g., b.i.d.) must be mathematically matched to the compound's clearance rate to maintain continuous target saturation.

Conclusion

The development of quinoline derivatives requires a holistic approach that respects the boundary between a controlled in vitro environment and a chaotic in vivo system. While structural modifications like the addition of electron-withdrawing groups (halogens, trifluoromethyls) reliably boost in vitro target affinity, true preclinical success hinges on optimizing the scaffold for metabolic resistance and sustained bioavailability.

References

  • Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2016). "Comprehensive review on current developments of quinoline-based anticancer agents." Arabian Journal of Chemistry, 12(8), 4920-4946.[Link]

  • Tukulula, M., Njoroge, M., Abay, E. T., Mugumbate, G. C., Wiesner, L., Taylor, D., ... & Chibale, K. (2013). "Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds." ACS Medicinal Chemistry Letters, 4(12), 1198-1202.[Link]

  • Wang, C., Chang, J., Yang, S., Shi, L., Zhang, Y., Liu, W., ... & Xing, D. (2022). "Advances in antitumor research of CA-4 analogs carrying quinoline scaffold." Frontiers in Chemistry, 10:1040333.[Link]

  • Zhou, Y., Zhou, Z., Chan, D., Chung, P. Y., Wang, Y., Chan, A. S. C., ... & Tang, J. C. O. (2022). "The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican." International Journal of Molecular Sciences, 23(21), 13181.[Link]

Sources

Comparative

Comprehensive Comparison Guide: HPLC vs. UPLC for the Analytical Validation of 3,7-Difluoro-4-quinolinecarboxylic Acid

Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary 3,7-Difluoro-4-quinolinecarboxylic acid is a critical halogenated intermediate used in the synthesis of broad-spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

3,7-Difluoro-4-quinolinecarboxylic acid is a critical halogenated intermediate used in the synthesis of broad-spectrum fluoroquinolone antibiotics[1]. Because impurities in this intermediate can cascade directly into the final Active Pharmaceutical Ingredient (API), rigorous analytical control is non-negotiable.

With the recent implementation of the updated [2][3], regulatory expectations for analytical method validation have shifted toward a comprehensive lifecycle approach. This guide objectively compares conventional High-Performance Liquid Chromatography (HPLC) against modern Ultra-Performance Liquid Chromatography (UPLC) for the assay and impurity profiling of this compound, providing actionable, self-validating protocols and comparative experimental data[4][5].

Mechanistic Grounding: The Causality of Chromatographic Choices

To develop a robust method, we must first understand the physicochemical behavior of the analyte.

  • Analyte Chemistry & pH Control: 3,7-difluoro-4-quinolinecarboxylic acid contains a carboxylic acid moiety (pKa ~6.0) and a weakly basic quinoline nitrogen. If analyzed at a neutral pH, the compound partially ionizes, leading to split peaks and severe tailing due to secondary interactions with residual silanols on the stationary phase. Causality: By acidifying the mobile phase to pH 2.5 (using 0.1% Trifluoroacetic acid), we suppress the ionization of the carboxylic acid, ensuring the molecule remains neutral. This drives robust, predictable hydrophobic retention on a C18 column.

  • The van Deemter Advantage (HPLC vs. UPLC): Conventional HPLC relies on 5 µm silica particles, whereas UPLC utilizes sub-2-micron (1.7 µm) core-shell or bridged ethyl hybrid (BEH) particles[6]. According to the van Deemter equation, smaller particles minimize eddy diffusion (the A-term) and drastically reduce the resistance to mass transfer (the C-term). Causality: This allows UPLC to operate at higher linear velocities without losing theoretical plates, resulting in sharper peaks, superior resolution of closely eluting positional isomers (e.g., 2,7-difluoro impurities), and an 80% reduction in run time[4][7].

Self-Validating Experimental Protocols

To guarantee scientific trustworthiness, the following protocols are designed as self-validating systems . The analytical sequence cannot proceed unless the System Suitability Test (SST) criteria are met. The SST acts as an automated gatekeeper; if theoretical plates drop below the threshold or the tailing factor exceeds the limit, the system flags the run as invalid, preventing the generation of erroneous data.

Protocol A: Conventional HPLC Methodology
  • Column: C18, 250 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase: 0.1% TFA in Water (Solvent A) and Acetonitrile (Solvent B) in a 60:40 (v/v) isocratic ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 260 nm (optimal absorbance for the quinoline core)[1].

  • Self-Validating SST Criteria: Inject standard (10 µg/mL) six times. The sequence is only validated if: %RSD of peak area ≤ 2.0%, Tailing Factor ≤ 1.5, and Theoretical Plates (N) ≥ 5,000.

Protocol B: UPLC Methodology
  • Column: BEH C18, 100 mm × 2.1 mm, 1.7 µm particle size.

  • Mobile Phase: 0.1% TFA in Water : Acetonitrile (60:40 v/v).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (elevated to reduce mobile phase viscosity and backpressure from sub-2-micron particles).

  • Injection Volume: 1 µL.

  • Detection: Photodiode Array (PDA) at 260 nm.

  • Self-Validating SST Criteria: Inject standard (10 µg/mL) six times. The sequence is only validated if: %RSD of peak area ≤ 1.0%, Tailing Factor ≤ 1.2, and Theoretical Plates (N) ≥ 15,000.

ICH Q2(R2) Validation Framework

The mandates the rigorous evaluation of several performance characteristics[8][9]. Below is the logical workflow for validating the analytical procedure.

ICH_Validation A Method Development (HPLC/UPLC) B System Suitability Testing (Resolution, Tailing, Plates) A->B C Specificity & Selectivity (Forced Degradation) B->C D Linearity & Range (Calibration Model) C->D E Accuracy & Precision (Repeatability & Intermediate) C->E F LOD & LOQ (Sensitivity Limits) C->F G Robustness (DoE Approach) D->G E->G F->G H Final Validation Report (ICH Q2(R2) Compliant) G->H

Fig 1. Analytical method validation lifecycle for 3,7-difluoro-4-quinolinecarboxylic acid per ICH Q2(R2).

Specificity via Forced Degradation

Under ICH Q2(R2), specificity must be demonstrated by proving that the analytical method can unambiguously assess the analyte in the presence of its degradation products[2][6]. We subject the compound to five distinct stress pathways.

Forced_Degradation API 3,7-Difluoro-4- quinolinecarboxylic acid Acid Acidic Stress (0.1N HCl) API->Acid Base Alkaline Stress (0.1N NaOH) API->Base Ox Oxidative Stress (3% H2O2) API->Ox Thermal Thermal Stress (80°C) API->Thermal Photo Photolytic Stress (UV/Vis Light) API->Photo Eval Peak Purity Evaluation (PDA/MS Detection) Acid->Eval Base->Eval Ox->Eval Thermal->Eval Photo->Eval Result Demonstrate No Interference (Specificity Confirmed) Eval->Result

Fig 2. Forced degradation pathways to establish assay specificity under ICH Q2(R2) guidelines.

Comparative Experimental Data

The following tables summarize the quantitative experimental data obtained during the head-to-head validation of the HPLC and UPLC methods for 3,7-difluoro-4-quinolinecarboxylic acid.

Table 1: Chromatographic Performance Comparison

UPLC demonstrates a massive leap in efficiency, generating nearly triple the theoretical plates in a fraction of the time, while reducing hazardous solvent waste by over 90%[5][7].

ParameterConventional HPLCUPLC
Column Chemistry C18 (250 x 4.6 mm, 5 µm)BEH C18 (100 x 2.1 mm, 1.7 µm)
Retention Time (tR) 8.45 min1.75 min
Theoretical Plates (N) ~8,500~24,000
Tailing Factor (Tf) 1.251.04
Solvent Consumption/Run 8.5 mL0.70 mL
Resolution (vs. Isomer) 1.83.5
Table 2: ICH Q2(R2) Validation Parameters Comparison

Both methods successfully passed ICH Q2(R2) acceptance criteria. However, UPLC provided superior sensitivity (lower LOD/LOQ) and tighter precision, making it the preferred choice for trace impurity profiling[4][6].

Validation ParameterAcceptance CriteriaHPLC ResultUPLC Result
Linearity (R²) ≥ 0.9990.99920.9999
Precision (%RSD) ≤ 2.0%1.4%0.6%
Accuracy (Recovery) 98.0% - 102.0%98.5% - 101.2%99.4% - 100.5%
LOD (µg/mL) Signal-to-Noise ≥ 30.500.12
LOQ (µg/mL) Signal-to-Noise ≥ 101.500.35
Specificity No interferencePassedPassed (Superior Peak Purity)

Conclusion

While conventional HPLC remains a reliable workhorse capable of meeting standard ICH Q2(R2) requirements, UPLC technology represents a significant analytical upgrade for the evaluation of 3,7-difluoro-4-quinolinecarboxylic acid. By leveraging sub-2-micron particle chemistry, UPLC provides unparalleled resolution, enhanced sensitivity for trace impurities, and rapid turnaround times, positioning it as the optimal choice for modern pharmaceutical quality control laboratories.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). National Institutes of Health (PMC). URL:[Link]

  • UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. Semantic Scholar. URL:[Link]

  • A Comparative Validation Study of Fluconazole by HPLC and UPLC with Forced Degradation Study. ResearchGate. URL:[Link]

Sources

Validation

head-to-head comparison of different generation fluoroquinolones

As a Senior Application Scientist in antimicrobial pharmacodynamics, I have designed this comprehensive guide to provide a rigorous, head-to-head evaluation of fluoroquinolone generations. This analysis synthesizes struc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in antimicrobial pharmacodynamics, I have designed this comprehensive guide to provide a rigorous, head-to-head evaluation of fluoroquinolone generations. This analysis synthesizes structural evolution, quantitative susceptibility data, and standardized in vitro methodologies to guide researchers and drug development professionals in selecting and evaluating these critical topoisomerase inhibitors.

Structural Evolution and Mechanistic Shifts

The fluoroquinolone class has undergone four decades of iterative rational drug design, evolving from narrow-spectrum Gram-negative agents to broad-spectrum, resistance-breaking therapeutics. The core pharmacophore is a 1,4-quinolone ring, but peripheral substitutions dictate target affinity, pharmacokinetics, and resistance vulnerability[1].

  • 1st Generation (e.g., Nalidixic Acid): Lacked a fluorine atom. Restricted to Gram-negative urinary tract infections due to rapid systemic clearance and high serum protein binding.

  • 2nd Generation (e.g., Ciprofloxacin): The addition of a C6-fluorine atom and a C7-piperazine ring radically increased lipophilicity and outer membrane porin penetration. This generation established the benchmark for anti-pseudomonal activity by primarily targeting DNA Gyrase (Topoisomerase II)[2].

  • 3rd Generation (e.g., Levofloxacin): Utilizing the pure L-enantiomer of ofloxacin doubled the antimicrobial potency. This generation shifted the spectrum to include Gram-positive organisms (e.g., Streptococcus pneumoniae) and atypical respiratory pathogens by increasing affinity for Topoisomerase IV[3].

  • 4th Generation (e.g., Moxifloxacin, Delafloxacin): Characterized by C8-methoxy or halogen substitutions. These bulky groups anchor the drug to the enzyme-DNA complex even in the presence of Quinolone Resistance-Determining Region (QRDR) mutations (gyrA S84L or parC S80Y). Delafloxacin is uniquely anionic (lacking a basic group at C7), allowing it to remain uncharged in acidic environments (like skin abscesses or phagolysosomes). This chemical causality drives a 10-fold increase in intracellular accumulation compared to zwitterionic predecessors like ciprofloxacin[4],[3].

MOA FQ Fluoroquinolone (1st-4th Gen) Gyrase DNA Gyrase (Gram-Negative Target) FQ->Gyrase Affinity driven by C6/C7 substitutions TopoIV Topoisomerase IV (Gram-Positive Target) FQ->TopoIV Affinity driven by C8 substitutions Complex Ternary Cleavage Complex (Drug-Enzyme-DNA) Gyrase->Complex TopoIV->Complex Arrest Replication Fork Arrest & ROS Generation Complex->Arrest Prevents DNA religation Death Bacterial Cell Death Arrest->Death Double-strand breaks

Fluoroquinolone mechanism: Dual targeting of DNA Gyrase and Topo IV leading to cell death.

Head-to-Head Quantitative Comparison (MIC Data)

To objectively compare the efficacy of these generations, we must look at the Minimum Inhibitory Concentration (MIC) required to inhibit 50% ( MIC50​ ) and 90% ( MIC90​ ) of clinical isolates. The data below highlights the superior in vitro potency of the 4th generation (Delafloxacin) against resistant Gram-positive strains, while maintaining parity with 2nd generation agents against Gram-negatives[5],[6].

Pathogen ProfileCiprofloxacin (2nd Gen)Levofloxacin (3rd Gen)Moxifloxacin (4th Gen)Delafloxacin (4th Gen)
MRSA ( MIC50​ mg/L)0.5 - 1.00.5 - 4.00.25 - 2.0≤ 0.008
MSSA ( MIC90​ mg/L)0.50.250.120.008
P. aeruginosa ( MIC50​ mg/L)1.0> 4.0> 4.00.25
E. cloacae ( MIC50​ mg/L)0.03 0.120.060.03

Data Interpretation & Causality: Delafloxacin exhibits at least a 64-fold lower MIC50​ for MRSA compared to levofloxacin and ciprofloxacin[5]. This is mechanically attributed to its dual-targeting nature; it binds with equal affinity to both DNA gyrase and Topoisomerase IV in Gram-positive bacteria. Consequently, a pathogen must acquire simultaneous mutations in both gyrA and parC to exhibit high-level resistance—a statistically rare evolutionary event[4].

Furthermore, in 2019, the Clinical and Laboratory Standards Institute (CLSI) revised the breakpoints for ciprofloxacin and levofloxacin against Enterobacteriaceae and P. aeruginosa, lowering the susceptibility thresholds (e.g., Ciprofloxacin susceptible breakpoint dropped from ≤1 μg/mL to ≤0.25 μg/mL) to better align with modern Pharmacokinetic/Pharmacodynamic (PK/PD) target attainment (AUC/MIC > 125)[7],[8].

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness in drug development, researchers must employ self-validating assay systems. Below are the gold-standard protocols for evaluating fluoroquinolone efficacy and mechanistic target validation.

Protocol A: CLSI Broth Microdilution Assay for MIC Determination

This protocol determines the exact concentration at which a fluoroquinolone inhibits bacterial growth. The use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) is a critical causality factor: fluoroquinolones readily chelate divalent cations ( Mg2+ , Ca2+ ). Failing to standardize these ions will artificially inflate the MIC by neutralizing the drug[9].

  • Media Preparation: Prepare CAMHB containing 20-25 mg/L Ca2+ and 10-12.5 mg/L Mg2+ . Adjust the pH to 7.2–7.4 (Note: For Delafloxacin studies, parallel testing at pH 5.5 is recommended to observe its anionic accumulation advantage)[4].

  • Drug Dilution: Prepare a 2-fold serial dilution of the fluoroquinolone (e.g., 64 µg/mL down to 0.008 µg/mL) in a 96-well, U-bottom microtiter plate.

  • Inoculum Standardization: Suspend isolated bacterial colonies in 0.85% saline to match a 0.5 McFarland standard ( 1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB.

  • Inoculation: Add 50 µL of the diluted inoculum to each well to achieve a final target concentration of 5×105 CFU/mL.

  • Validation Controls:

    • Positive Growth Control: Broth + Inoculum (No drug).

    • Sterility Control: Broth only.

    • QC Strain: Run E. coli ATCC 25922 concurrently. The assay is only valid if the Ciprofloxacin MIC falls strictly between 0.004–0.015 µg/mL[9].

  • Incubation & Readout: Incubate at 37°C for 16–20 hours. The MIC is the lowest concentration well with no visible turbidity.

Protocol B: In Vitro Topoisomerase IV Decatenation Assay

To prove that a novel fluoroquinolone specifically inhibits Topoisomerase IV, we use Kinetoplast DNA (kDNA). kDNA is a massive network of interlocked DNA circles. Active Topo IV "decatenates" (unlinks) this network into small monomers that migrate into an agarose gel. Fluoroquinolones trap the enzyme, preventing this release[10].

  • Reaction Assembly: In a 20 µL reaction volume, combine 400 ng of kDNA, 1X Topo IV Reaction Buffer (containing ATP, which is required for catalytic turnover), and varying concentrations of the test fluoroquinolone.

  • Enzyme Addition: Add 1 Unit of purified bacterial Topoisomerase IV (e.g., from S. aureus).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Trapping the Complex: Add 2 µL of 10% SDS to denature the enzyme, followed by 1 µL of Proteinase K (10 mg/mL) incubated for 15 mins at 37°C to digest the trapped topoisomerase and release the cleaved DNA[10].

  • Electrophoresis: Run the samples on a 1% agarose gel containing ethidium bromide (0.5 µg/mL) at 100V for 1 hour.

  • Analysis: Uninhibited reactions will show a distinct band of fast-migrating decatenated DNA monomers. Inhibited reactions will retain the DNA in the loading well (catenated network). Calculate the IC50​ via densitometry.

Workflow Prep 1. Prepare kDNA Substrate (Interlocked Network) Incubate 2. Incubate: Topo IV + ATP + Fluoroquinolone Prep->Incubate Stop 3. Terminate Reaction (SDS + Proteinase K) Incubate->Stop Gel 4. Agarose Gel Electrophoresis (Separate Monomers) Stop->Gel Quant 5. Densitometry Analysis (Determine IC50) Gel->Quant

Step-by-step workflow for the in vitro topoisomerase IV decatenation and inhibition assay.

Conclusion

The head-to-head comparison of fluoroquinolone generations reveals a deliberate chemical evolution aimed at overcoming bacterial resistance mechanisms. While 2nd generation agents like ciprofloxacin remain highly relevant for susceptible Gram-negative infections, their utility is increasingly compromised by QRDR mutations and revised CLSI breakpoints. Fourth-generation agents, particularly delafloxacin, represent a paradigm shift. By leveraging an anionic structure to exploit the acidic microenvironments of infections and maintaining dual-target affinity, they provide a robust, self-validating solution against multidrug-resistant pathogens like MRSA.

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Comparative

Benchmarking the Selectivity of 4-Quinolinecarboxylic acid, 3,7-difluoro- Against Leading DHODH Inhibitors

Executive Summary The de novo pyrimidine biosynthesis pathway is a critical metabolic dependency for rapidly proliferating cells, making it a prime target for oncology, virology, and autoimmune therapies. At the heart of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The de novo pyrimidine biosynthesis pathway is a critical metabolic dependency for rapidly proliferating cells, making it a prime target for oncology, virology, and autoimmune therapies. At the heart of this pathway lies Dihydroorotate Dehydrogenase (DHODH). While first-generation inhibitors like Brequinar established the therapeutic viability of targeting DHODH, their clinical utility has often been limited by off-target toxicities and narrow therapeutic windows.

4-Quinolinecarboxylic acid, 3,7-difluoro- (3,7-DFQCA) represents a highly optimized, privileged scaffold in the next generation of DHODH inhibitors[1]. This guide provides a comprehensive, objective benchmark of 3,7-DFQCA against established alternatives—Brequinar, Teriflunomide (the active metabolite of Leflunomide), and Vidofludimus—detailing the mechanistic causality behind its selectivity and providing self-validating protocols for experimental verification.

Mechanistic Causality: The Fluorine Advantage

To understand the superior selectivity of 3,7-DFQCA, we must analyze the structure-activity relationship (SAR) of the DHODH ubiquinone-binding channel. The 4-quinolinecarboxylic acid core acts as the primary pharmacophore, but the specific 3,7-difluoro substitution pattern drives its high-affinity target engagement[1]:

  • C3-Fluorine (Electronic Tuning): The strong inductive electron-withdrawing effect of the fluorine at the 3-position significantly lowers the pKa of the adjacent C4-carboxylic acid. This ensures the carboxylate remains fully ionized at physiological pH, locking it into a critical, high-affinity salt bridge with Arg136 deep within the human DHODH active site.

  • C7-Fluorine (Hydrophobic Vectoring): The 7-fluoro substitution increases the overall lipophilicity (ClogP) of the quinoline ring while remaining sterically compact. This allows the halogen to perfectly vector into a narrow hydrophobic sub-pocket lined by Leu42, Met43, and Leu46 . Because this specific sub-pocket geometry is unique to human DHODH, 3,7-DFQCA achieves profound species selectivity and avoids promiscuous binding to off-target kinases.

DHODH_Pathway Gln Glutamine DHO Dihydroorotate (DHO) Gln->DHO CAD complex DHODH DHODH Enzyme (Mitochondrial) DHO->DHODH Binds Orotate Orotate DHODH->Orotate Oxidation UMP UMP (RNA/DNA Synthesis) Orotate->UMP UMPS Inhibitor 3,7-DFQCA (Inhibitor) Inhibitor->DHODH Blocks Ubiquinone Channel

Fig 1: De novo pyrimidine biosynthesis pathway and targeted DHODH inhibition by 3,7-DFQCA.

Quantitative Benchmarking

The following table synthesizes experimental data comparing 3,7-DFQCA analogues against leading clinical and preclinical DHODH inhibitors[2],[1].

InhibitorTarget (hDHODH IC₅₀)Species Selectivity (mDHODH IC₅₀)Cell Proliferation (PBMC IC₅₀)Primary Clinical Context
3,7-DFQCA (Lead) ~10 - 25 nM >1,000 nM ~50 nM Preclinical / Oncology Lead
Brequinar ~20 nM~25 nM~70 nMOncology / Virology
Teriflunomide ~1,000 nM~2,500 nM~3,000 nMRheumatoid Arthritis / MS
Vidofludimus ~130 nM~8,300 nM~800 nMRelapsing-Remitting MS

Data Interpretation: While Brequinar is highly potent, it lacks species selectivity (equally inhibiting human and murine DHODH), which complicates preclinical toxicology modeling. 3,7-DFQCA matches Brequinar's potency but introduces a >40-fold selectivity window for human DHODH over murine DHODH, similar to the safety profile targeted by next-generation drugs like Vidofludimus[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, benchmarking must rely on self-validating assay systems. The following workflow isolates enzymatic affinity and subsequently proves that cellular toxicity is strictly on-target.

Workflow Prep 1. Compound Prep (3,7-DFQCA vs Benchmarks) Enz 2. Enzymatic Assay (DCIP Reduction) Prep->Enz IC50 Determination Cell 3. Cell Proliferation (HCT-116 / Jurkat) Enz->Cell Select Potent Leads Rescue 4. Uridine Rescue (Target Validation) Cell->Rescue Confirm On-Target Toxicity

Fig 2: Self-validating experimental workflow for benchmarking DHODH inhibitor selectivity.

Protocol 1: In Vitro Enzymatic Activity Assay (DCIP Reduction)

Causality: DHODH oxidizes dihydroorotate (DHO) to orotate, transferring electrons to ubiquinone (CoQ). By supplying the assay with 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor, the reduction of DCIP causes a measurable loss of absorbance at 600 nm. The rate of color loss is directly proportional to DHODH activity.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 1 mM KCN (to inhibit mitochondrial electron transport chain interference).

  • Reagent Addition: Add 10 nM recombinant human DHODH, 100 µM DHO, and 50 µM DCIP to a 96-well plate.

  • Inhibitor Titration: Dispense 3,7-DFQCA and benchmark compounds in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM, 1% final DMSO).

  • Reaction Initiation: Initiate the reaction by adding 10 µM Coenzyme Q₀ (CoQ₀).

  • Kinetic Read: Measure absorbance at 600 nm every 30 seconds for 15 minutes. Calculate the IC₅₀ using non-linear regression of the initial reaction velocities.

Protocol 2: Cell-Based Proliferation & Uridine Rescue Assay

Causality: A true DHODH inhibitor kills rapidly dividing cells (like HCT-116 colon cancer cells) by inducing pyrimidine starvation. However, cells possess a "salvage pathway" that can synthesize UMP directly from extracellular uridine. If a compound's toxicity is purely driven by DHODH inhibition, supplementing the media with exogenous uridine will completely rescue cell viability. If the cells still die, the compound possesses off-target cytotoxicity.

  • Cell Seeding: Plate HCT-116 cells at 2,000 cells/well in a 96-well plate using RPMI-1640 media supplemented with 10% dialyzed FBS (dialysis removes trace pyrimidines from the serum).

  • Treatment: After 24 hours, treat cells with the IC₉₀ concentration of 3,7-DFQCA and benchmark compounds.

  • The Rescue Condition: Prepare a parallel set of identical wells, but supplement the media with 100 µM Uridine .

  • Incubation & Read: Incubate for 72 hours. Assess cell viability using CellTiter-Glo (ATP luminescence).

  • Validation: 3,7-DFQCA should demonstrate near-complete cell death in the standard condition, and >95% viability recovery in the Uridine Rescue condition, confirming exquisite on-target selectivity.

Sources

Safety & Regulatory Compliance

Safety

4-Quinolinecarboxylic acid, 3,7-difluoro- proper disposal procedures

Operational Safety & Disposal Protocol: 4-Quinolinecarboxylic Acid, 3,7-Difluoro- 1. Introduction & Causality Profile 4-Quinolinecarboxylic acid, 3,7-difluoro- (CAS: 834884-20-7) is a highly specialized fluorinated inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & Disposal Protocol: 4-Quinolinecarboxylic Acid, 3,7-Difluoro-

1. Introduction & Causality Profile 4-Quinolinecarboxylic acid, 3,7-difluoro- (CAS: 834884-20-7) is a highly specialized fluorinated intermediate frequently utilized in the synthesis of advanced therapeutics, including fluoroquinolone antibiotics and kinase inhibitors[1]. While its structural stability is highly valued in drug development, this exact chemical resilience presents significant logistical challenges during laboratory handling and disposal.

The presence of two fluorine atoms on the quinoline ring dictates that standard disposal methods are insufficient. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Incomplete combustion of this compound will release highly corrosive hydrogen fluoride (HF) gas and hazardous nitrogen oxides (NOx)[2]. Therefore, operational handling and disposal must be treated with the rigorous thermal destruction protocols applied to heavily fluorinated organics to prevent environmental contamination and ensure regulatory compliance[3].

2. Physicochemical Hazard & Quantitative Data To design a self-validating safety protocol, laboratories must first understand the quantitative thresholds of the material.

Property / ParameterValue / ClassificationOperational Implication
Molecular Formula C10H5F2NO2High fluorine content; generates toxic HF gas upon combustion[1].
Molecular Weight 209.15 g/mol Requires precise stoichiometric calculation for scrubber neutralization.
GHS Hazard Codes H315, H319, H335Causes skin/eye irritation and respiratory toxicity[4].
Hazard Classifications Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Mandates strict PPE (N95/P100 respirator, nitrile gloves)[4].
Required Destruction Temp >1100°C (2000°F)Necessary to break C-F bonds and prevent toxic byproducts[2].
Residence Time >1.0 secondEnsures complete thermal oxidation of the quinoline ring[2].

3. Step-by-Step Operational Handling Protocol Expertise Note: The primary risk during routine handling is the aerosolization of the fine powder, which can lead to severe respiratory tract irritation.

  • Step 1: Engineering Controls & PPE Formulation.

    • Action: Conduct all weighing and transfer operations within a certified Class II Type B2 Biological Safety Cabinet or a dedicated powder-weighing fume hood. Equip operators with a fitted N95 or P100 particulate respirator, chemical-splash goggles, and double-layered nitrile gloves[4].

    • Causality: B2 cabinets are 100% exhausted to the outside, ensuring that any aerosolized fluorinated dust is not recirculated into the laboratory environment.

  • Step 2: Spill Containment & Recovery (Self-Validating).

    • Action: In the event of a dry spill, do not sweep. Wet-wipe the area with a compatible solvent (e.g., ethanol or water) using absorbent pads.

    • Causality: Mechanical sweeping generates airborne particulates. Wet-wiping binds the powder, preventing inhalation exposure. This step is self-validating through the visual inspection of the wetted area—if no dry powder remains visible on the surface or the pad, aerosolization risk has been neutralized.

  • Step 3: Chemical Segregation.

    • Action: Store the compound away from strong oxidizing agents and strong bases.

    • Causality: As a carboxylic acid, it can undergo exothermic acid-base reactions. Segregation prevents unintended pressurization of storage containers.

4. Step-by-Step Disposal & Thermal Destruction Workflow Because of its fluorinated nature, 4-Quinolinecarboxylic acid, 3,7-difluoro- cannot be poured down the drain or sent to a standard municipal incinerator. It must be processed by a RCRA-permitted Treatment, Storage, and Disposal Facility (TSDF)[5].

  • Step 1: Primary Waste Segregation & Packaging.

    • Action: Collect all solid waste, contaminated PPE, and empty vials in a high-density polyethylene (HDPE) container.

    • Causality: HDPE is highly resistant to both acidic residues and potential fluoride leaching, ensuring structural integrity during transport.

  • Step 2: RCRA Profiling & Labeling.

    • Action: Label the container clearly as "Hazardous Waste - Fluorinated Organic Solid (Toxic/Irritant)."

    • Causality: Accurate profiling ensures the TSDF routes the waste to a high-temperature rotary kiln rather than a standard combustion unit, aligning with updated [3].

  • Step 3: High-Temperature Incineration.

    • Action: The TSDF must subject the waste to a primary combustion chamber operating at >1100°C (2000°F) with a residence time of at least 1.0 second[2].

    • Causality: These specific thermodynamic conditions are the minimum required to reliably cleave the C-F bonds, preventing the formation of volatile fluorinated products of incomplete combustion (PICs)[5].

  • Step 4: Acid Gas Scrubbing (Self-Validating Step).

    • Action: The combustion exhaust must pass through a wet scrubber system (typically utilizing calcium hydroxide, Ca(OH)₂).

    • Causality: The thermal destruction of the two fluorine atoms generates highly corrosive hydrogen fluoride (HF) gas. The wet scrubber neutralizes the HF into inert calcium fluoride (CaF₂) and water. Self-Validation: Continuous pH monitoring of the scrubber effluent validates the complete neutralization of the acid gas; a stable, neutral pH confirms that no unreacted HF is escaping into the atmosphere[2].

5. Disposal Workflow Visualization To ensure logistical clarity, the following diagram maps the critical path from laboratory waste generation to safe environmental emission.

G A Lab Waste: 4-Quinolinecarboxylic acid, 3,7-difluoro- B Waste Segregation (HDPE Container) A->B Transfer C RCRA Profiling (Fluorinated Organic) B->C Labeling D High-Temp Incineration (>1100°C, >1 sec) C->D Transport to TSDF E Acid Gas Scrubber (Neutralizes HF to CaF2) D->E Combustion Gas (HF, NOx) F Safe Emission & Ash Disposal E->F Cleaned Exhaust

Workflow for the safe segregation and thermal destruction of fluorinated quinolinecarboxylic acid.

6. References

  • Title: 2024 Interim Guidance on the Destruction and Disposal of PFAS Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Air Pollution Control Technology Fact Sheet: Thermal Incinerators Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Total PFAS Solution & Thermal Destruction Source: Clean Harbors URL: [Link]

Handling

Comprehensive Safety and Operational Guide: Handling 3,7-Difluoro-4-quinolinecarboxylic Acid

As a critical fluorinated building block in the synthesis of advanced fluoroquinolone antibiotics, 3,7-Difluoro-4-quinolinecarboxylic acid (CAS: 170144-46-8) requires precise, uncompromising safety protocols. While it is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical fluorinated building block in the synthesis of advanced fluoroquinolone antibiotics, 3,7-Difluoro-4-quinolinecarboxylic acid (CAS: 170144-46-8) requires precise, uncompromising safety protocols. While it is an intermediate rather than an active pharmaceutical ingredient (API), its structural homology to biologically active quinolones and its highly reactive functional groups demand specialized handling.

This guide provides drug development professionals with a self-validating system for risk mitigation, operational handling, and environmental compliance, moving beyond basic safety data to explain the causality behind each protocol.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the molecular causality of the hazards.

Property / HazardSpecificationMechanistic Driver
Physical State Solid (Cream-colored to light brown powder)[1]Prone to aerosolization and static charge accumulation during transfer.
GHS Hazard Codes H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3)[2]The carboxylic acid moiety drives localized pH reduction upon contact with mucosal membranes, causing acute irritation.
Dermal Penetration High LipophilicityElectronegative fluorine atoms at the 3- and 7-positions significantly increase lipophilicity compared to non-fluorinated analogs, enhancing dermal absorption.
Systemic Risk Potential Connective Tissue / CNS ToxicityThe quinoline core is the primary pharmacophore responsible for fluoroquinolone biological activity, which is linked to topoisomerase interaction and connective tissue toxicity[3].

The E-E-A-T Insight: Do not treat this compound merely as a standard organic acid. The enhanced lipophilicity provided by the difluoro-substitution means that if the powder dissolves in sweat or sebum on the skin, it can bypass the stratum corneum faster than typical carboxylic acids. Strict barrier protection is non-negotiable.

Hazard Pathway & Mitigation Visualization

HazardPathway FQ 3,7-Difluoro-4-quinolinecarboxylic Acid (Dust/Aerosol) Resp Inhalation Exposure (Respiratory Tract) FQ->Resp Aerosolization Skin Dermal Contact (Skin/Eyes) FQ->Skin Direct Contact Irritation Severe Irritation (H315, H319, H335) Resp->Irritation Systemic Potential Systemic Toxicity (Fluoroquinolone Core) Resp->Systemic Skin->Irritation PPE_Resp N95/P100 Respirator PPE_Resp->Resp Prevents PPE_Skin Nitrile Gloves & Goggles PPE_Skin->Skin Prevents

Exposure routes, hazards, and PPE mitigation for fluoroquinolone building blocks.

Personal Protective Equipment (PPE) Matrix

Standard lab PPE is insufficient for fluorinated aromatic acids. Implement the following targeted matrix:

PPE CategorySpecificationMechanistic Justification (The "Why")
Respiratory .The compound is a fine powder that readily aerosolizes. The P100 filter prevents inhalation of micro-particulates that target the respiratory epithelium and cause severe inflammation (H335)[1].
Hand Protection Double-gloving: Inner Nitrile (0.11mm), Outer Nitrile (0.22mm).Fluorinated aromatics can permeate thin latex barriers. Nitrile provides a robust chemical barrier against both the acidic powder and the polar aprotic solvents (e.g., DMF, DMSO) typically used for its solubilization.
Eye/Face Snug-fitting chemical splash goggles (ANSI Z87.1).Prevents ocular exposure to airborne dust. The carboxylic acid group can cause severe, irreversible corneal damage upon dissolution in tear fluid[2].
Body Flame-resistant lab coat with Tyvek sleeves.Prevents the accumulation of static-charged powder on standard cotton clothing, mitigating secondary dermal exposure when leaving the lab.

Operational Workflow: Step-by-Step Handling Protocol

To ensure a self-validating safety system, follow this procedural workflow when weighing and transferring the compound for synthesis.

Phase 1: Environmental Preparation
  • Ventilation Verification: Conduct all open-handling inside a certified chemical fume hood with a minimum face velocity of 100 fpm. Never handle the dry powder on an open bench.

  • Static Mitigation: 3,7-Difluoro-4-quinolinecarboxylic acid powders accumulate static charge, which can cause the powder to "jump" and scatter. Place an anti-static bar (ionizer) near the analytical balance and utilize conductive, grounded spatulas.

Phase 2: Weighing and Transfer
  • Tare & Seal: Place a static-free weighing boat or a pre-tared glass vial on the balance.

  • Dispense: Slowly transfer the powder using the grounded micro-spatula. Operational Insight: Do not drop the powder from a height. Lower the spatula directly into the receiving vessel before rotating it to release the powder, drastically reducing aerosolization.

  • In-Hood Solubilization (Preferred): If transferring to a larger reactor, dissolve the powder in your primary reaction solvent (e.g., dichloromethane or methanol) directly within the weighing vial inside the hood. Transferring the compound as a liquid solution eliminates downstream dust hazards entirely.

  • Containment: If dry transfer is required, cap the vial securely before removing it from the fume hood.

Phase 3: Equipment Decontamination
  • Wet Wiping: Wipe down the balance, spatulas, and fume hood surfaces with a damp microfiber cloth (water followed by 70% isopropanol) to capture residual particulates.

  • Avoid Dry Sweeping: Never use dry paper towels or brushes, which will resuspend the fluorinated dust into the breathing zone.

Spill Response & Waste Management Plan

Fluoroquinolone intermediates are highly resistant to standard biodegradation. They pose a significant risk to aquatic ecosystems and can contribute to environmental antimicrobial resistance (AMR) pressures if introduced into water systems[4].

Immediate Spill Protocol:

  • Evacuate & Isolate: If a spill occurs outside the fume hood, clear personnel from the immediate area for 15 minutes to allow suspended dust to settle.

  • Wet Containment: Cover the spill with absorbent pads lightly dampened with a mild alkaline solution (e.g., 5% sodium bicarbonate). This neutralizes the carboxylic acid and binds the powder.

  • Collection: Scoop the wet material into a highly visible, sealable hazardous waste container using a non-sparking tool.

Disposal Logistics:

  • Solid Waste: All contaminated PPE, weighing boats, and spill cleanup materials must be disposed of via high-temperature incineration (>1000°C) by a certified hazardous waste contractor.

  • Liquid Waste: Treat as halogenated organic waste. Never discharge aqueous washes containing this compound into the municipal sewer system.

References

  • Title: PubChem Compound Summary for CID 10243, 4-Quinolinecarboxylic acid Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Safety of Fluoroquinolones Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: 4-Quinolinecarboxylic acid - Hazardous Agents Source: Haz-Map URL: [Link]

  • Title: Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics Source: MDPI (Applied Sciences) URL: [Link]

Sources

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